molecular formula C9H11Cl2N B1357801 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 68755-29-3

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1357801
CAS No.: 68755-29-3
M. Wt: 204.09 g/mol
InChI Key: YYLDPTIPXZCUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605301
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-29-3
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane derivative. The aminoindane scaffold is of significant interest in medicinal chemistry and drug development, most notably as the core structure of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The introduction of a chlorine atom at the 4-position of the indane ring system offers a valuable synthetic handle and modulates the electronic and lipophilic properties of the molecule. This guide provides an in-depth analysis of the chemical properties, synthesis, analytical characterization, and safe handling of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Core Physicochemical Properties

This compound is a primary amine salt with a defined set of chemical identifiers and physical properties critical for its application in a laboratory setting.

Chemical Structure and Identifiers

The molecule consists of a dihydroindene bicyclic system, with a chlorine substituent on the aromatic ring and an amine group on the five-membered ring. As a hydrochloride salt, the amine group is protonated, enhancing its stability and aqueous solubility.

cluster_0 This compound mol

Caption: Proposed synthetic pathway for 4-chloro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocol: Synthesis

Step 1: Oximation of 4-chloro-1-indanone

  • To a solution of 4-chloro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-chloro-1-indanone oxime.

    • Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.

Step 2: Reduction of the Oxime

  • Dissolve the 4-chloro-1-indanone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base, 4-chloro-2,3-dihydro-1H-inden-1-amine.

    • Causality: Catalytic hydrogenation is an effective method for reducing oximes to primary amines with high selectivity and minimal side products.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form. Continue addition until the solution becomes slightly acidic (test with pH paper).

  • Stir the slurry for 30 minutes at room temperature.

  • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Purification

The primary method for purifying the final hydrochloride salt is recrystallization. The choice of solvent is critical and typically involves a polar solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures, such as an ethanol/ether or isopropanol/water mixture. This process effectively removes unreacted starting materials and by-products.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

sample Final Product Sample hplc HPLC Purity sample->hplc ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy sample->nmr result_purity Purity Assay >98% hplc->result_purity result_id Structural Confirmation ms->result_id nmr->result_id

Caption: Standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules and detecting any related impurities. [2] Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

    • Self-Validation: The use of a C18 column is ideal for retaining the moderately polar, aromatic amine. A gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated. The inclusion of TFA in the mobile phase improves peak shape by acting as an ion-pairing agent for the amine.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity. For 4-chloro-2,3-dihydro-1H-inden-1-amine, the expected monoisotopic mass of the free base is 167.05 Da. [3]Key expected fragments would include the loss of the amine group and characteristic isotopic patterns due to the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Expected signals would include distinct aromatic protons (3H), a methine proton for the C-H adjacent to the amine (1H), and methylene protons of the five-membered ring (4H). The signals would be shifted downfield due to the effects of the aromatic ring and heteroatoms.

  • ¹³C NMR: Expected signals would include aromatic carbons, a methine carbon, and two methylene carbons.

Safety and Handling

While specific toxicity data for this compound is not extensively published, data from structurally similar compounds provides a strong basis for establishing safe handling protocols. The related (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride is classified as a hazardous substance. [4]

GHS Hazard Classification

The following classifications are based on analogous compounds and should be assumed for this compound until proven otherwise.

Hazard StatementCodeDescriptionSource(s)
Harmful if swallowedH302Acute oral toxicity, Category 4[4][5]
Causes skin irritationH315Skin corrosion/irritation, Category 2[4]
Causes serious eye irritationH319Serious eye damage/irritation, Category 2A[4]
May cause respiratory irritationH335Specific target organ toxicity, single exposure[4]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. [4] * Skin: Wash off with soap and plenty of water. [4] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air. [4]

Applications in Research and Development

The primary value of this compound lies in its potential as a chemical building block or synthon for the synthesis of more complex molecules.

  • Drug Discovery: As an analog of the core of Rasagiline, this compound is an excellent candidate for structure-activity relationship (SAR) studies. [1]Researchers can use it to synthesize novel derivatives to probe interactions with biological targets like MAO-B or GABA receptors. [7]* Intermediate in Synthesis: The chlorine atom can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a versatile entry point to a wide range of substituted aminoindanes. The primary amine can also be readily functionalized to form amides, sulfonamides, and other derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined properties. Its synthesis is achievable through standard organic chemistry transformations, and its characterization relies on a suite of modern analytical techniques. While it must be handled with appropriate safety precautions, its structural similarity to pharmacologically active scaffolds makes it a compound of significant interest for researchers and scientists engaged in the design and development of novel therapeutics.

References

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

  • Alichem. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (n.d.). (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This molecule, a halogenated derivative of an indane amine, presents a compelling case study for the application of modern spectroscopic techniques. For researchers in drug discovery and development, the precise confirmation of a molecule's structure is a critical, non-negotiable step to ensure safety, efficacy, and intellectual property protection. This document is structured to not only provide the "what" and "how" but, more importantly, the "why" behind the analytical choices, reflecting a field-proven approach to structural verification.

Introduction: The Imperative of Unambiguous Structural Confirmation

This compound is a primary amine built on a chlorinated indane framework. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom and an amine group creates a chiral center and specific electronic and steric properties that can significantly influence pharmacological activity. Therefore, confirming the precise substitution pattern on the aromatic ring and the overall molecular architecture is paramount.

This guide will employ a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating and cohesive structural proof.

The Analytical Workflow: A Strategy for Certainty

The structure elucidation of a novel compound is a systematic process of hypothesis generation and validation. The proposed structure of this compound is our initial hypothesis. Each analytical technique will provide pieces of a puzzle that must fit together perfectly to confirm this hypothesis.

Our workflow is designed to be logical and efficient, starting with the most information-rich techniques.

Structure_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Provides H count & basic connectivity TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Confirms carbon backbone MS High-Resolution MS TwoD_NMR->MS Refines connectivity MS_MS Tandem MS (MS/MS) MS->MS_MS Determines elemental composition & key fragments IR FTIR Spectroscopy MS_MS->IR Confirms functional groups Final Confirmed Structure IR->Final Start Proposed Structure Start->H_NMR

Caption: A logical workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. For this analysis, we will examine predicted ¹H and ¹³C NMR spectra, followed by 2D NMR to establish connectivity. Predictions are generated using established algorithms that consider the chemical environment of each nucleus[1][2].

Predicted ¹H NMR Spectral Data

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the labile N-H and O-H protons, causing their signals to disappear, which can be a useful diagnostic tool.[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-dimensional proton experiment is performed.

Predicted Data and Interpretation:

The predicted ¹H NMR spectrum of 4-chloro-2,3-dihydro-1H-inden-1-amine in a non-exchanging solvent is expected to show signals corresponding to each unique proton in the molecule. The hydrochloride form will influence the chemical shifts of protons near the ammonium group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-7~7.5d1HAromatic proton ortho to the electron-withdrawing chlorine atom, expected to be the most deshielded aromatic proton.
H-5, H-6~7.2-7.4m2HThe remaining two aromatic protons, likely appearing as a complex multiplet.
H-1~4.5t1HMethine proton attached to the nitrogen. The electron-withdrawing ammonium group causes a significant downfield shift. It will appear as a triplet due to coupling with the two H-2 protons.
H-3 (endo/exo)~3.0-3.3m2HMethylene protons on the carbon adjacent to the aromatic ring. They are diastereotopic and will likely show complex splitting.
H-2 (endo/exo)~2.2-2.6m2HMethylene protons adjacent to the chiral center (C-1). These are also diastereotopic and will exhibit complex splitting patterns.
-NH₃⁺~8.5-9.5br s3HProtons of the ammonium group. The signal is typically broad and its chemical shift is highly dependent on concentration and solvent. In D₂O, this signal would disappear.

Note: These are predicted values. Actual experimental values may vary slightly.

For comparison, the experimental ¹H NMR data for the parent compound, 1-aminoindane, shows the H-1 proton at approximately 4.3 ppm, and the aliphatic protons between 1.6 and 2.9 ppm.[4] The presence of the chlorine atom in our target molecule is expected to cause a general downfield shift of the aromatic protons.

Predicted ¹³C NMR Spectral Data

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The same deuterated solvent as the ¹H NMR experiment should be used.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment is performed.

Predicted Data and Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-3a~145Aromatic quaternary carbon adjacent to the chlorine.
C-7a~142Aromatic quaternary carbon where the five-membered ring is fused.
C-4~132Aromatic carbon directly bonded to the chlorine atom. Its chemical shift is significantly influenced by the halogen.
C-5, C-6, C-7~125-130Aromatic methine carbons.
C-1~55Methine carbon bonded to the nitrogen. Deshielded by the electronegative nitrogen.
C-3~35Methylene carbon adjacent to the aromatic ring.
C-2~30Methylene carbon.

Note: These are predicted values. Actual experimental values may vary slightly.

2D NMR for Connectivity Confirmation

To unequivocally connect the proton and carbon assignments, two-dimensional NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H-1 and the H-2 protons, between the H-2 and H-3 protons, and among the aromatic protons. This confirms the aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow us to definitively assign each proton signal to its corresponding carbon signal (e.g., the proton at ~4.5 ppm to the carbon at ~55 ppm).

Caption: Key NMR correlations for structure confirmation.

Mass Spectrometry (MS): Confirming Elemental Composition and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula of the molecule, while tandem mass spectrometry (MS/MS) provides evidence for its structure through fragmentation analysis.

Experimental Protocol:

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via electrospray ionization (ESI).

  • Data Acquisition: A full scan mass spectrum is acquired in positive ion mode on a high-resolution instrument (e.g., Orbitrap or TOF). For MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation (CID).

Data Interpretation:

High-Resolution Mass Spectrum

The molecular formula of the free amine is C₉H₁₀ClN. The expected monoisotopic mass is 167.0502 Da.[5] HRMS should confirm this mass to within a few parts per million (ppm).

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two peaks for the molecular ion:

  • [M]⁺ at m/z 167.0502 (corresponding to the ³⁵Cl isotopologue)

  • [M+2]⁺ at m/z 169.0472 (corresponding to the ³⁷Cl isotopologue)

The intensity of the [M+2]⁺ peak should be approximately one-third that of the [M]⁺ peak, which is a definitive indicator of the presence of a single chlorine atom.[6][7]

Tandem Mass Spectrometry (MS/MS)

Fragmentation of the molecular ion provides structural information. For primary amines, a common fragmentation pathway is alpha-cleavage, which involves the loss of a radical adjacent to the C-N bond.[8]

Expected key fragments for 4-chloro-2,3-dihydro-1H-inden-1-amine include:

  • Loss of NH₃: A fragment corresponding to the loss of ammonia (17 Da) from the protonated molecule is plausible, leading to an ion at m/z 151.03.

  • Alpha-cleavage: Cleavage of the C1-C2 bond or C1-C7a bond can occur.

  • Loss of HCl: While less common in ESI, loss of HCl could also be observed.

The fragmentation pattern of the parent 1-aminoindane shows a base peak at m/z 132, corresponding to the loss of a hydrogen atom, and a significant peak at m/z 116, resulting from the loss of the amino group.[4][9] We can anticipate a similar pattern for the chlorinated analog, adjusted for the mass of chlorine.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The solid hydrochloride salt can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

For a primary amine hydrochloride, the IR spectrum has several characteristic features:

  • N-H Stretching: A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group and often overlaps with the C-H stretching absorptions.[10]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • N-H Bending: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in the 1620-1500 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹, but can be difficult to assign definitively.

The presence of the broad N-H stretch and the characteristic N-H bending bands would provide strong evidence for the primary amine hydrochloride functional group.[10][11]

Conclusion: A Cohesive Structural Proof

The structure of this compound is unequivocally confirmed by the collective and corroborative evidence from NMR, MS, and IR spectroscopy. NMR spectroscopy establishes the carbon-hydrogen framework and the precise substitution pattern. High-resolution mass spectrometry confirms the elemental formula and the presence of a single chlorine atom, with fragmentation patterns supporting the proposed structure. Finally, infrared spectroscopy provides definitive evidence for the key functional groups, particularly the primary amine hydrochloride. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a foundational requirement for any further research or development involving this compound.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71493, (R)-(-)-1-Aminoindan. Retrieved January 22, 2026, from [Link].

  • Wikipedia. (2023, December 27). 1-Aminoindane. In Wikipedia. Retrieved January 22, 2026, from [Link].

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Aminoindan. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2018, August 6). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. Retrieved January 22, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017, August 7). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16244317, 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved January 22, 2026, from [Link].

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved January 22, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 22, 2026, from [Link]

  • LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]

  • Wiley-VCH. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved January 22, 2026, from [Link]

  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 22, 2026, from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 22, 2026, from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 68755-29-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 68755-29-3), a key chemical intermediate with significant applications in pharmaceutical synthesis. This document elucidates the compound's physicochemical properties, provides detailed synthetic protocols for its preparation from readily available starting materials, outlines methods for its analytical characterization, and discusses its potential applications and safety considerations. This guide is intended to be a valuable resource for researchers, synthetic chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is a primary amine salt belonging to the class of substituted indanamine derivatives. The indanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, the unsubstituted parent compound, 1-aminoindan, is a key building block for the synthesis of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. The introduction of a chlorine atom at the 4-position of the indane ring system modifies the electronic and lipophilic properties of the molecule, making this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates with potentially altered pharmacological profiles.

This guide will focus on the synthesis of this compound starting from the precursor 4-chloro-1-indanone, its subsequent analytical characterization, and a discussion of its potential utility in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic applications.

PropertyValueSource
CAS Number 68755-29-3[2]
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.10 g/mol [2]
Appearance (Predicted) White to off-white solidGeneral knowledge
Storage Store in a dry, sealed place at room temperature.[2]

Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the corresponding ketone, 4-chloro-1-indanone. The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-chloro-1-indanone cluster_1 Step 2: Synthesis of Target Compound 2-chlorobenzaldehyde 2-chlorobenzaldehyde Intermediate_A 3-(2-chlorophenyl)propanoic acid 2-chlorobenzaldehyde->Intermediate_A Multi-step process 4-chloro-1-indanone 4-chloro-1-indanone Intermediate_A->4-chloro-1-indanone Intramolecular Friedel-Crafts Acylation Indanone 4-chloro-1-indanone Oxime 4-chloro-1-indanone oxime Indanone->Oxime Oximation (NH₂OH·HCl) Amine_HCl This compound Oxime->Amine_HCl Reduction (e.g., Raney Ni, H₂) then HCl workup

Figure 1: Overall synthetic pathway to this compound.

Synthesis of 4-chloro-1-indanone (Precursor)

The key precursor, 4-chloro-1-indanone, can be synthesized in a multi-step process starting from 2-chlorobenzaldehyde[3]. The final and crucial step is an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid. This method is favored for its efficiency and the commercial availability of the starting materials[4].

3.1.1. Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of indanones[3][5].

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-chlorophenyl)propanoic acid in a suitable inert solvent such as dichloromethane (DCM).

  • Acid Chloride Formation: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂). Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure.

  • Cyclization: Dissolve the crude acid chloride in fresh, anhydrous DCM and cool the solution to 0 °C. Slowly add a Lewis acid, such as aluminum chloride (AlCl₃), in portions. After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-chloro-1-indanone can be purified by recrystallization or column chromatography.

Synthesis of this compound

The target compound is synthesized from 4-chloro-1-indanone via a two-step process: oximation followed by reduction of the oxime.

3.2.1. Step 1: Synthesis of 4-chloro-1-indanone oxime

This procedure is adapted from general methods for the synthesis of indanone oximes[6].

  • Reaction Setup: To a solution of 4-chloro-1-indanone in ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl) and a base such as sodium hydroxide or pyridine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into water. The 4-chloro-1-indanone oxime will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

3.2.2. Step 2: Reduction of 4-chloro-1-indanone oxime to this compound

This protocol is based on a general procedure for the reduction of indanone oximes using Raney nickel[7].

  • Reaction Setup: In a hydrogenation vessel, suspend 4-chloro-1-indanone oxime and a catalytic amount of Raney nickel in a suitable solvent, such as ethanol saturated with ammonia.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC until the oxime is fully consumed.

  • Work-up and Isolation: Carefully filter the reaction mixture to remove the Raney nickel catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Purification: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the indane ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the free base and to study its fragmentation pattern. Predicted mass spectrometry data for the free base (C₉H₁₀ClN) is available, showing an expected [M+H]⁺ peak at m/z 168.05745[1].

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands. A broad absorption in the range of 3200-2800 cm⁻¹ is expected, corresponding to the N-H stretching vibrations of the primary ammonium group[7]. Other characteristic peaks for the aromatic C-H and C-C bonds, as well as the C-Cl bond, will also be present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Detection can be achieved using a UV detector.

Applications in Drug Discovery

Substituted aminoindanes are a well-established class of compounds with a wide range of biological activities, including antibacterial, antiviral, and central nervous system effects[8]. The introduction of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound serves as a valuable starting material for the synthesis of a library of novel compounds for screening in various drug discovery programs. Its structural similarity to the core of Rasagiline suggests its potential use in developing new MAO inhibitors or other neurological agents.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. However, related aminoindane derivatives are known to be biologically active and may have psychoactive properties. Treat this compound as potentially hazardous.

  • First Aid:

    • In case of skin contact: Wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel, biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and analytical guidance are intended to facilitate the work of researchers and professionals in the pharmaceutical sciences, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • PMC. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.4. Reduction of Imino Groups (C = N). Retrieved from a source discussing diastereoselective reductions.
  • BenchChem. (n.d.). Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Note 4 - The mixture of (E)- and (Z)-1-indanone oxime.... Retrieved from [Link]

Sources

Physical and chemical properties of 4-chloro-2,3-dihydro-1H-inden-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2,3-dihydro-1H-inden-1-amine HCl

Introduction

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indane derivative that serves as a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic scaffold, combined with the reactive primary amine and the electronically modifying chloro substituent, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles. The structural similarity to key intermediates for neurological drugs highlights its relevance in the development of novel therapeutics.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the standard nomenclature and structural details for 4-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt.

  • Systematic IUPAC Name: this compound

  • Common Synonyms: 4-Chloro-1-aminoindane HCl, 4-Chloroindan-1-amine HCl[1]

  • CAS Number: 68755-29-3[2][3]

  • Molecular Formula: C₉H₁₁Cl₂N[2][3][4]

  • Molecular Weight: 204.10 g/mol [3][4]

The core structure consists of a benzene ring fused to a five-membered ring, with a chlorine atom at the 4-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring. The hydrochloride salt form enhances stability and improves solubility in polar solvents.

Caption: Molecular structure of 4-chloro-2,3-dihydro-1H-inden-1-amine HCl.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl₂N[2][3][4]
Molecular Weight 204.10 g/mol [3][4]
Appearance Typically a white to off-white solidGeneral knowledge
Purity ≥97%[2]
Solubility As an amine salt, expected to have good solubility in water and polar protic solvents like methanol and ethanol.[5]
Storage Conditions Room temperature, in a dry and sealed container.[2][3]
Boiling Point Data not readily available
Melting Point Data not readily available

Synthesis and Reactivity

Proposed Synthetic Pathway: Reductive Amination

While specific synthetic procedures for this exact compound are not detailed in the provided search results, a highly logical and industrially scalable approach is the reductive amination of the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. This two-step, one-pot process is efficient for converting ketones to primary amines.

The causality behind this choice is its high efficiency and avoidance of harsh reagents. The initial formation of an imine or oxime intermediate, followed by in-situ reduction, provides a direct path to the desired amine. A related patent for a similar structure validates the reduction of an oxime intermediate to the amine[6].

Synthetic_Pathway start 4-Chloro-1-indanone intermediate Oxime Intermediate start->intermediate 1. Hydroxylamine HCl (NH2OH·HCl) Pyridine or Acetate buffer product 4-Chloro-2,3-dihydro-1H- inden-1-amine intermediate->product 2. Reduction (e.g., H2/Pd-C, NaBH4, Zn/Acetic Acid) final_product 4-Chloro-2,3-dihydro-1H- inden-1-amine HCl product->final_product 3. HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 4-chloro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocol Outline
  • Oxime Formation: 4-chloro-1-indanone[7] is dissolved in a suitable solvent like ethanol. An equimolar amount of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or pyridine) to neutralize the HCl released and drive the condensation reaction to form the 4-chloro-1-indanone oxime. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Reduction: The crude oxime intermediate is then subjected to reduction. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. Alternatively, chemical reducing agents like zinc dust in acetic acid or sodium borohydride can be employed. The choice of reductant is critical; catalytic hydrogenation is clean, but other methods may be more practical on a smaller laboratory scale.

  • Salt Formation and Isolation: After the reduction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The resulting free base (4-chloro-2,3-dihydro-1H-inden-1-amine) is dissolved in a non-polar solvent like diethyl ether or a moderately polar solvent like isopropanol. A solution of hydrochloric acid in the same solvent is added dropwise, causing the hydrochloride salt to precipitate out of the solution. The solid product is then collected by filtration, washed with cold solvent, and dried under vacuum.

This self-validating protocol ensures purity, as the final precipitation step selectively isolates the desired amine salt, leaving most non-basic impurities behind in the solution.

Applications in Drug Development

The primary value of 4-chloro-2,3-dihydro-1H-inden-1-amine HCl lies in its utility as a chemical building block.[2] Its structure is a component of various biologically active molecules.

  • Scaffold for Medicinal Chemistry: The indane scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that bind to multiple biological targets. The amine handle at the 1-position provides a convenient point for chemical modification, allowing for the construction of compound libraries to screen for biological activity.

  • Intermediate for Rasagiline Analogues: The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established intermediate in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used for treating Parkinson's disease.[6] The introduction of a chlorine atom on the aromatic ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties (e.g., metabolic stability, binding affinity, and selectivity). Therefore, 4-chloro-2,3-dihydro-1H-inden-1-amine HCl is a key starting material for synthesizing novel Rasagiline analogues to explore improved therapeutic profiles.

  • Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. The following information is based on aggregated GHS data.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[2]

  • Signal Word: Danger [2]

Hazard Statements:

  • H302: Harmful if swallowed. [2][8]

  • H318: Causes serious eye damage. [2][8]

  • Potential Hazards (from related compounds): H315 (Causes skin irritation), H335 (May cause respiratory irritation)[9][10]

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.[2][8]

  • P270: Do not eat, drink or smoke when using this product.[2][8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P501: Dispose of contents/container in accordance with local, state, and federal regulations.[2]

Handling Recommendations: This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles, is mandatory. An eyewash station and safety shower should be readily accessible.

Conclusion

4-Chloro-2,3-dihydro-1H-inden-1-amine HCl is more than just a chemical; it is a key enabling tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity through its primary amine group, and the electronic influence of the chloro substituent make it a strategic intermediate. Its direct lineage to neurologically active scaffolds and its classification as a protein degrader building block underscore its contemporary relevance. A thorough understanding of its properties and adherence to strict safety protocols will allow researchers to fully leverage its potential in developing next-generation therapeutics and advanced materials.

References

  • This compound. Capot Chemical. [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 16244317. PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • This compound. Lead Sciences. [Link]

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

An In-Depth Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Potential Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compelling small molecule with significant potential in the field of neuropharmacology. With a molecular weight of 204.10 g/mol and the chemical formula C9H11Cl2N, this compound belongs to the class of substituted 2,3-dihydro-1H-inden-1-amine derivatives. Emerging research suggests that this class of compounds exhibits selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This guide will delve into the synthesis, analytical characterization, and the putative mechanism of action of this compound, providing a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Core Compound Properties

This compound is a white to off-white solid. Its core structure features a chlorinated indane ring system with a primary amine at the 1-position, which is protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

PropertyValueSource
Molecular Weight 204.10 g/mol [1]
Molecular Formula C9H11Cl2N[1][2]
CAS Number 68755-29-3[1][2]
Appearance White to off-white solidInferred from related compounds
Purity Typically >97%[2]
Storage Sealed in a dry place at room temperature[2]

Synthesis and Purification

The synthesis of this compound is conceptually rooted in the derivatization of the corresponding ketone, 4-chloro-1-indanone. A robust and widely applicable method for this transformation is reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Rationale for Synthetic Strategy

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds. Its selection for the preparation of this compound is based on several key advantages:

  • High Efficiency: This method is known for providing good to excellent yields.

  • Control over Substitution: By using a suitable ammonia source, the formation of the primary amine is favored, minimizing over-alkylation that can be a significant issue with other amination methods.

  • Versatility of Reducing Agents: A variety of reducing agents can be employed, allowing for optimization based on substrate reactivity and desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Detailed Experimental Protocol: Reductive Amination of 4-chloro-1-indanone

This protocol is a representative procedure based on established methods for the reductive amination of ketones.

Materials:

  • 4-chloro-1-indanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Imine Formation: To a solution of 4-chloro-1-indanone (1.0 eq) in methanol, add a suitable ammonia source such as ammonium acetate (10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, carefully add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 - 2.0 eq), portion-wise to the reaction mixture. The pH of the reaction should be maintained between 6 and 7 for optimal reduction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,3-dihydro-1H-inden-1-amine as a free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/diethyl ether.

G cluster_synthesis Synthesis Workflow start Start: 4-chloro-1-indanone imine Imine Formation (Ammonia Source in MeOH) start->imine Step 1 reduction Reduction (e.g., NaBH3CN) imine->reduction Step 2 workup Aqueous Work-up & Extraction reduction->workup Step 3 free_base Crude Free Base workup->free_base Step 4 salt Salt Formation (HCl in Ether) free_base->salt Step 5 product Final Product: 4-chloro-2,3-dihydro-1H-inden-1-amine HCl salt->product Step 6

A generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorinated benzene ring, as well as the aliphatic protons of the five-membered ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the indane skeleton and the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, the expected molecular ion peak for the free base (C₉H₁₀ClN) would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol), would be suitable. The purity is determined by the area percentage of the main peak. Chiral HPLC can be employed to separate the enantiomers if a stereospecific synthesis was performed or if resolution of the racemate is desired.

G cluster_analysis Analytical Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (LC-MS or HRMS) sample->ms hplc HPLC Analysis (Purity Assessment) sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc If Chiral purity_confirmation Purity Confirmation hplc->purity_confirmation chiral_hplc->purity_confirmation

A typical workflow for the analytical characterization of the target compound.

Application in Drug Development: A Focus on Monoamine Oxidase B Inhibition

The primary therapeutic interest in 2,3-dihydro-1H-inden-1-amine derivatives lies in their potential as selective inhibitors of monoamine oxidase B (MAO-B).

The Role of MAO-B in Neurodegenerative Diseases

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B. While both are present in the brain, MAO-B is the predominant form in astrocytes and is primarily responsible for the metabolism of dopamine.

In neurodegenerative disorders such as Parkinson's disease, there is a progressive loss of dopaminergic neurons in the substantia nigra. The resulting dopamine deficiency leads to the characteristic motor symptoms of the disease. By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability and alleviating some of the motor deficits. This makes selective MAO-B inhibitors a valuable therapeutic strategy for Parkinson's disease.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a selective inhibitor of MAO-B. The indane scaffold is believed to interact with the active site of the enzyme. The chloro-substituent at the 4-position may influence the compound's binding affinity and selectivity for MAO-B over MAO-A. The primary amine is also likely a key pharmacophoric feature for interaction with the enzyme.

G cluster_moa Proposed Mechanism of Action compound 4-chloro-2,3-dihydro-1H- inden-1-amine HCl inhibition Inhibition compound->inhibition maob Monoamine Oxidase B (MAO-B) dopamine_degradation Dopamine Degradation maob->dopamine_degradation Catalyzes inhibition->maob dopamine_levels Increased Dopamine Levels in the Brain dopamine_degradation->dopamine_levels Reduced therapeutic_effect Therapeutic Effect in Parkinson's Disease dopamine_levels->therapeutic_effect

The proposed mechanism of action for this compound.
Experimental Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo studies are necessary:

  • Enzyme Inhibition Assays: The inhibitory activity of the compound against both human MAO-A and MAO-B should be determined to ascertain its potency (IC₅₀ value) and selectivity.

  • In Vivo Microdialysis: In animal models of Parkinson's disease, microdialysis can be used to measure the levels of dopamine and its metabolites in the brain following administration of the compound, providing direct evidence of its effect on dopamine metabolism.

  • Behavioral Studies: The therapeutic efficacy of the compound can be assessed in animal models of Parkinson's disease by evaluating its ability to improve motor function.

Conclusion

This compound is a promising molecule for further investigation in the context of neurodegenerative diseases. Its structural similarity to known MAO-B inhibitors, coupled with a straightforward synthetic route, makes it an attractive candidate for drug discovery programs. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound, with the ultimate goal of developing novel and effective therapies for conditions such as Parkinson's disease.

References

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. [Link]

  • Lead Sciences. This compound. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed. [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the putative biological activity of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the 2,3-dihydro-1H-inden-1-amine scaffold, with a specific focus on the potential implications of the 4-chloro substitution. While direct experimental data on this specific salt is limited in publicly accessible literature, this guide constructs a robust scientific hypothesis based on structure-activity relationships (SAR) of closely related compounds and foundational pharmacological principles.

Introduction and Chemical Identity

This compound is a chlorinated derivative of the 1-aminoindan scaffold. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for experimental and potential therapeutic applications. The core 1-aminoindan structure is a privileged scaffold in medicinal chemistry, most notably as the foundation for the anti-Parkinson's drug, Rasagiline.

Identifier Value
IUPAC NameThis compound
CAS Number68755-29-3
Molecular FormulaC₉H₁₁Cl₂N
Molecular Weight204.10 g/mol

The 2,3-dihydro-1H-inden-1-amine Scaffold: A Potent Monoamine Oxidase B Inhibitor

The primary biological activity associated with the 2,3-dihydro-1H-inden-1-amine framework is the selective inhibition of monoamine oxidase B (MAO-B)[1][2]. MAO-B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels in the brain, resulting in motor and non-motor symptoms.

Selective inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism has been a cornerstone in the symptomatic management of Parkinson's disease for decades[3][4]. Rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent and irreversible inhibitor of MAO-B, and its clinical efficacy underscores the therapeutic potential of this molecular scaffold[5].

Mechanism of MAO-B Inhibition

The catalytic activity of MAO-B involves the oxidative deamination of monoamines. The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor to abstract a proton from the α-carbon of the amine substrate, leading to its oxidation. Inhibitors based on the 2,3-dihydro-1H-inden-1-amine scaffold, like Rasagiline, typically form a covalent adduct with the FAD cofactor or with key amino acid residues in the active site of the enzyme, leading to irreversible inhibition.

MAO_B_Inhibition cluster_pathway Dopaminergic Synapse cluster_legend Legend Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC Produces Inhibitor 4-chloro-2,3-dihydro- 1H-inden-1-amine Inhibitor->MAO-B Inhibits A Neurotransmitter B Enzyme C Metabolite D Inhibitor

Caption: Hypothesized MAO-B inhibition by 4-chloro-2,3-dihydro-1H-inden-1-amine.

The Role of the 4-Chloro Substituent: A Scientific Hypothesis

While the unsubstituted 2,3-dihydro-1H-inden-1-amine core is known for its MAO-B inhibitory activity, the introduction of a chlorine atom at the 4-position of the aromatic ring is expected to modulate its pharmacological profile. The following hypotheses are based on established principles of medicinal chemistry[6][7].

  • Enhanced Potency and Selectivity: The chloro group is an electron-withdrawing substituent with a significant hydrophobic character. Its placement at the 4-position could enhance the binding affinity of the molecule for the hydrophobic active site of MAO-B. This enhanced binding may lead to increased potency and potentially greater selectivity over the MAO-A isoform. Structure-activity relationship studies of other MAO-B inhibitors have often shown that halogen substitution on the aromatic ring can positively influence inhibitory activity[8].

  • Modified Pharmacokinetics: The presence of the chlorine atom is likely to increase the lipophilicity of the molecule. This could lead to improved absorption, distribution, and penetration across the blood-brain barrier, a critical attribute for centrally acting drugs. However, increased lipophilicity can also impact metabolism and clearance pathways, potentially altering the drug's half-life.

  • Potential for Other Biological Activities: While MAO-B inhibition is the most probable primary activity, chlorinated aromatic compounds are known to interact with a variety of biological targets. Therefore, it is plausible that this compound may exhibit off-target activities that would need to be investigated.

Proposed Experimental Protocols for Biological Activity Assessment

To validate the hypothesized biological activity of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for researchers.

In Vitro MAO-B Inhibition Assay

This experiment aims to determine the potency and selectivity of the compound as an inhibitor of MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Phosphate buffer (pH 7.4)

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions.

  • Enzyme Reaction Setup: In a 96-well plate, add the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include control wells with no inhibitor and with the reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time. The product of the kynuramine reaction is fluorescent, while the benzylamine reaction can be coupled to produce a fluorescent signal.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - Compound dilutions - Enzymes (MAO-A/B) - Substrates Start->Prepare_Reagents Setup_Plate Set up 96-well plate: - Buffer - Enzyme - Inhibitor/Compound Prepare_Reagents->Setup_Plate Pre_incubation Pre-incubate at 37°C Setup_Plate->Pre_incubation Add_Substrate Add Substrate to start reaction Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic measurement in plate reader Add_Substrate->Measure_Fluorescence Data_Analysis Calculate reaction rates Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MAO-B inhibition assay.

In Vivo Assessment in a Parkinson's Disease Animal Model

Should the in vitro results be promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

Experimental Outline:

  • Animal Model Induction: Administer MPTP to mice to induce selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Compound Administration: Treat a group of MPTP-lesioned mice with this compound over a specified period. Include vehicle-treated and positive control (e.g., Rasagiline-treated) groups.

  • Behavioral Testing: Assess motor function using standardized tests such as the rotarod test (for motor coordination and balance) and the open-field test (for locomotor activity).

  • Neurochemical Analysis: After the treatment period, euthanize the animals and collect brain tissue. Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in brain sections to quantify the extent of neuroprotection or neuro-restoration.

Conclusion

This compound belongs to a class of compounds with a high probability of acting as a selective inhibitor of monoamine oxidase B. The presence of the 4-chloro substituent is hypothesized to enhance its potency and modulate its pharmacokinetic profile, potentially making it a valuable tool for neuroscience research and a candidate for further drug development for neurodegenerative diseases like Parkinson's. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these scientifically grounded hypotheses. Further research into this specific compound is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1133-1137. [Link]

  • PubMed. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]

  • Google Patents. (2007).
  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]

  • Giles, D., et al. (2011). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1,3-Dione. ResearchGate. [Link]

  • Nguyen, H. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1546-1557. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Indian Journal of Pharmaceutical Sciences, 71(5), 578-582. [Link]

  • Google Patents. (1992). Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. [Link]

  • Justia Patents. (1991). Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. [Link]

  • Frontiers. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • RSC Publishing. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • SciSpace. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

  • ChEMBL. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. [Link]

  • PubChem. (2019). Cyclic amine derivative and pharmaceutical use thereof - Patent US-10173999-B2. [Link]

  • RSC Publishing. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]

  • Frontiers. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • ResearchGate. (2009). Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Link]

  • ResearchGate. (2022). 2,3-dihydro-1H-indene-4- thiol as selective human monoamine oxidase B inhibit. [Link]

  • Google Patents. (2011). (12)

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its structural similarity to the well-characterized irreversible monoamine oxidase B (MAO-B) inhibitor, rasagiline, allows for a robust, evidence-based inference of its primary pharmacological target and downstream effects. This document synthesizes information on the established mechanism of rasagiline, the structure-activity relationships of related aminoindan derivatives, and standard biochemical assays to present a cohesive and scientifically grounded overview for research and drug development applications.

Introduction and Chemical Identity

This compound is a synthetic small molecule belonging to the aminoindan class of compounds.

Chemical Structure:

Key Chemical Features:

  • CAS Number: 68755-29-3

  • Molecular Formula: C₉H₁₁Cl₂N

  • Molecular Weight: 204.10 g/mol

The core structure is a 2,3-dihydro-1H-inden-1-amine (1-aminoindan), which is also the primary metabolite of the marketed anti-Parkinson's disease drug, rasagiline.[1] The key structural feature of the topic compound is the presence of a chlorine atom at the 4-position of the indane ring. This halogen substitution is anticipated to modulate the compound's physicochemical properties and its interaction with biological targets. Given that 2,3-dihydro-1H-inden-1-amine and its derivatives are recognized as intermediates in the synthesis of pharmacologically active agents, understanding the mechanism of this particular analog is of significant interest.[2]

Inferred Primary Mechanism of Action: Selective and Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

Based on the extensive body of research on its structural analog, rasagiline, the primary mechanism of action of this compound is inferred to be the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][3]

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-B is predominantly responsible for the metabolism of dopamine in the human brain.[4]

The proposed mechanism of action for this compound, mirroring that of rasagiline, involves the following key steps:

  • Entry into the MAO-B Active Site: The hydrophobic indane ring facilitates the entry of the molecule into the hydrophobic active site of the MAO-B enzyme. The active site of MAO-B consists of a substrate cavity and an entrance cavity.[5][6][7]

  • Formation of a Covalent Adduct: The primary amine of the aminoindan moiety is believed to interact with the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site. In the case of propargylamine inhibitors like rasagiline, a covalent bond is formed with the N5 atom of the FAD cofactor, leading to irreversible inhibition.[1] While 4-chloro-2,3-dihydro-1H-inden-1-amine lacks the propargyl group, its amino group is the reactive center for the deamination reaction catalyzed by MAO. Irreversible inhibition by related compounds suggests a similar covalent interaction may occur.

  • Inactivation of the Enzyme: The formation of this covalent adduct renders the MAO-B enzyme inactive, preventing it from metabolizing its substrates, most notably dopamine.

This irreversible inhibition leads to a sustained increase in the synaptic concentration of dopamine, which is the basis for the therapeutic effect of MAO-B inhibitors in Parkinson's disease.

Signaling Pathway of Inferred MAO-B Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicular Storage DAT DAT Dopamine->DAT Reuptake Mitochondrion Mitochondrion Dopamine->Mitochondrion Synaptic_Dopamine Synaptic Dopamine VMAT2->Synaptic_Dopamine Release DAT->Dopamine MAOB MAO-B DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Metabolism Compound 4-Chloro-2,3-dihydro-1H- inden-1-amine HCl Compound->MAOB Irreversible Inhibition Synaptic_Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptors Binding Signal_Transduction Signal Transduction Dopamine_Receptors->Signal_Transduction

Caption: Inferred signaling pathway of MAO-B inhibition.

Structure-Activity Relationship (SAR) and the Role of 4-Chloro Substitution

The inhibitory potency and selectivity of aminoindan derivatives against MAO are highly dependent on their substitution patterns.

  • The Aminoindan Scaffold: The rigid, bicyclic structure of the aminoindan core is crucial for fitting into the active site of MAO-B.

  • Substituents on the Amine: For rasagiline, the N-propargyl group is essential for its mechanism-based irreversible inhibition. The unsubstituted amine of 4-chloro-2,3-dihydro-1H-inden-1-amine suggests it may act as a competitive inhibitor, although irreversible inhibition cannot be ruled out without experimental data.

  • Aromatic Ring Substitution: The substitution on the aromatic ring significantly influences the compound's interaction with the active site. The 4-position, where the chloro group is located in the topic compound, is part of the hydrophobic indane ring system that interacts with the hydrophobic residues lining the MAO-B active site.

While no direct data exists for the 4-chloro derivative, studies on other halogenated amphetamine derivatives, such as para-chloroamphetamine, have shown potent interactions with monoaminergic systems, including MAO inhibition.[8] The electron-withdrawing nature of the chlorine atom at the 4-position could potentially alter the electronic properties of the aromatic ring, thereby influencing its binding affinity and inhibitory potency for MAO-B. Further experimental evaluation is required to determine if this substitution enhances selectivity for MAO-B over MAO-A or affects the mode of inhibition (reversible vs. irreversible).

Quantitative Analysis of Related MAO-B Inhibitors

To provide a quantitative context for the inferred activity of this compound, the following table summarizes the in vitro inhibitory potencies (IC₅₀ values) of rasagiline and the related compound selegiline against MAO-A and MAO-B from different species.

CompoundTarget EnzymeSpeciesIC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)Reference
Rasagiline MAO-BRat Brain4.4393[3][9]
MAO-ARat Brain412[3][9]
MAO-BHuman Brain1450.7[2][3][9]
MAO-AHuman Brain710[3]
Selegiline MAO-BRat Brain3.63260[3]
MAO-ARat Brain944[3]
MAO-BHuman Brain6.8250[3]
MAO-AHuman Brain1700[3]

Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.

Potential Off-Target Interactions

While MAO-B inhibition is the most probable primary mechanism of action, it is crucial in drug development to consider potential off-target effects.[10][11] For many centrally active amines, interactions with other monoaminergic targets are common. Broader screening of aminoindan derivatives has not been extensively published, but it is plausible that this compound could exhibit affinity for other monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) or receptors (e.g., adrenergic, serotonergic).[12] Such off-target interactions could contribute to the compound's overall pharmacological profile and potential side effects.

Experimental Protocols for Determining MAO Inhibition

The following is a generalized, step-by-step methodology for a common in vitro assay to determine the MAO inhibitory activity of a test compound.

Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., p-tyramine, a substrate for both isoforms)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: Clorgyline (MAO-A selective inhibitor) and Selegiline or Pargyline (MAO-B selective inhibitors)

  • Detection reagent (e.g., a fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase - HRP)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound E Add test compound/ controls to wells A->E B Prepare MAO-A and MAO-B enzyme solutions D Add enzyme to wells B->D C Prepare substrate and detection reagent mix G Initiate reaction by adding substrate mix C->G D->E F Pre-incubate to allow inhibitor binding E->F F->G H Incubate at 37°C G->H I Measure fluorescence (λex/λem) H->I J Plot % inhibition vs. log[compound] I->J K Calculate IC50 value J->K

Caption: Experimental workflow for a fluorometric MAO inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells of a 96-well plate.

  • Inhibitor Incubation: Add the diluted test compound or positive/vehicle controls to the respective wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.[13][14][15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., p-tyramine) and the detection reagent mixture to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

References

  • BioWorld. (2001, February 22). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. [Link]

  • Cozzi, F., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • ResearchGate. (2025, August 6). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. [Link]

  • PMC - NIH. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PubMed. (n.d.). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. [Link]

  • The Scientist. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Proteopedia. (n.d.). Monoamine oxidase. [Link]

  • Proteopedia. (2011, July 20). Monoamine oxidase b. [Link]

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. [Link]

  • Nature. (n.d.). Genetic inference of on-target and off-target side-effects of antipsychotic medications. [Link]

  • MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

  • PMC - PubMed Central. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • PubMed. (n.d.). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. [Link]

  • PMC - NIH. (n.d.). Structures and Mechanism of the Monoamine Oxidase Family. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • ACS Publications. (n.d.). Probing the Active Sites of Monoamine Oxidase A and B with 1,4-Disubstituted Tetrahydropyridine Substrates and Inactivators. [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for MAO inhibitors?. [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

Sources

A Technical Guide to (R)-4-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-chloro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt represent a class of chiral synthetic intermediates with significant potential in medicinal chemistry. The constrained bicyclic scaffold of the indane, combined with the specific stereochemistry of the amine and the electronic influence of the chloro substituent, makes it a valuable synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthesis, properties, and, most importantly, the strategic applications of this compound in the design and development of novel therapeutic agents. By examining its role as a key building block, we will explore the causal relationships between its structural features and its utility in crafting molecules with desired pharmacological profiles.

Introduction: The Strategic Importance of Substituted Aminoindanes

The 2,3-dihydro-1H-inden-1-amine (aminoindane) framework is a privileged scaffold in medicinal chemistry. Its rigid structure allows for precise spatial orientation of pharmacophoric groups, which is critical for selective interaction with biological targets. The introduction of a chlorine atom at the 4-position of the aromatic ring, as in (R)-4-chloro-2,3-dihydro-1H-inden-1-amine, further modulates the electronic properties of the molecule. Chlorine, being an electron-withdrawing group, can influence the pKa of the amine and the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The (R)-enantiomer is of particular interest as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, the stereoselective synthesis of intermediates like (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical aspect of modern pharmaceutical development.

Synthesis and Chemical Properties

The synthesis of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically begins with the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one.[2] The general synthetic strategy involves two key steps: the reduction of the ketone to a racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

Reductive Amination of 4-chloro-2,3-dihydro-1H-inden-1-one

The conversion of the ketone to the amine can be achieved through various reductive amination methods. A common approach is the formation of an oxime followed by reduction.

G A 4-chloro-2,3-dihydro-1H-inden-1-one C 4-chloro-2,3-dihydro-1H-inden-1-one oxime A->C Reaction B Hydroxylamine Hydrochloride B->C Reagent E Racemic 4-chloro-2,3-dihydro-1H-inden-1-amine C->E Reduction D Reducing Agent (e.g., NaBH4/TiCl4) D->E Reagent G A Racemic Amine C Diastereomeric Salt Mixture A->C B Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Base Treatment E->F G (R)-4-chloro-2,3-dihydro-1H-inden-1-amine F->G

Figure 2: Workflow for the chiral resolution of 4-chloro-2,3-dihydro-1H-inden-1-amine.

Formation of the Hydrochloride Salt

The final step involves the reaction of the purified (R)-amine with hydrochloric acid to form the stable and water-soluble hydrochloride salt, which is often the preferred form for pharmaceutical applications.

Physicochemical Properties

While extensive experimental data for the title compound is not widely published, we can infer some properties based on its structure and related compounds.

PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂NCalculated
Molecular Weight204.10 g/mol Calculated
AppearanceLikely a white to off-white crystalline solidInferred
SolubilityExpected to be soluble in water and polar organic solventsInferred
Chirality(R)-enantiomerSpecified

Applications in Drug Discovery and Development

The primary application of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is as a chiral building block for the synthesis of more complex, pharmacologically active molecules. Its utility stems from the ability to introduce a specific three-dimensional structure into a drug candidate, which is often crucial for target selectivity and efficacy.

Analogue Synthesis in Neuropharmacology: The Case of Rasagiline

The synthesis of Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease, relies on the closely related (R)-2,3-dihydro-1H-inden-1-amine. [3][4]The synthetic strategies for Rasagiline provide a blueprint for how (R)-4-chloro-2,3-dihydro-1H-inden-1-amine could be utilized. The chloro-substituent could be strategically employed to modulate the drug's interaction with the MAO-B active site or to fine-tune its ADME properties.

The general synthetic approach involves the N-alkylation of the aminoindane with propargyl chloride or a related propargylating agent.

G A (R)-4-chloro-2,3-dihydro-1H-inden-1-amine C N-propargyl-4-chloro-2,3-dihydro-1H-inden-1-amine (Rasagiline Analogue) A->C B Propargylating Agent B->C D Base D->C

Figure 3: Proposed synthesis of a Rasagiline analogue using (R)-4-chloro-2,3-dihydro-1H-inden-1-amine.

Scaffolding for Novel CNS Agents: Lessons from Lorcaserin

Lorcaserin is a selective serotonin 5-HT2C receptor agonist used for the management of obesity. [5][6]While its structure is a benzazepine, the synthesis often starts from precursors with a chloro-substituted phenyl ring. [5][7]The presence of the chlorine atom is crucial for its pharmacological activity. This highlights the importance of chloro-substituted scaffolds in designing molecules that target central nervous system (CNS) receptors. (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride provides a rigid scaffold that can be elaborated to explore new chemical space around targets like the 5-HT2C receptor, potentially leading to new treatments for obesity, depression, or other CNS disorders.

Experimental Protocols

The following are representative, generalized protocols based on established chemical literature for the synthesis of related compounds. [3]Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.

Protocol: Synthesis of Racemic 4-chloro-2,3-dihydro-1H-inden-1-amine
  • Oxime Formation:

    • Dissolve 4-chloro-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Isolate the crude oxime by precipitation or extraction.

  • Reduction of the Oxime:

    • Suspend the crude oxime in a suitable solvent (e.g., THF).

    • In a separate flask, prepare the reducing agent (e.g., by adding TiCl₄ to NaBH₄ in THF at low temperature).

    • Slowly add the oxime suspension to the reducing agent.

    • Stir the reaction until completion (monitor by TLC).

    • Quench the reaction carefully with a basic aqueous solution.

    • Extract the product with an organic solvent and purify by distillation or chromatography.

Protocol: Chiral Resolution and Hydrochloride Salt Formation
  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

    • Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate.

  • Isolation of the (R)-amine:

    • Filter the precipitated salt and wash with a small amount of cold solvent.

    • Treat the salt with an aqueous base (e.g., NaOH) to liberate the free amine.

    • Extract the amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-amine in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in the same solvent or bubble HCl gas through the solution.

    • The hydrochloride salt will precipitate and can be collected by filtration.

Conclusion and Future Perspectives

(R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable, yet likely underutilized, building block in the field of medicinal chemistry. Its rigid, chiral structure, combined with the electronic influence of the chlorine atom, provides a solid foundation for the synthesis of novel therapeutic agents. By drawing parallels with the successful development of drugs like Rasagiline and understanding the importance of chlorinated scaffolds in CNS-active compounds like Lorcaserin, researchers can leverage this intermediate to explore new chemical space and design next-generation therapeutics. The continued development of efficient and scalable stereoselective synthetic routes to this and related compounds will undoubtedly facilitate their broader application in drug discovery programs.

References

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A.
  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride. Available at: [Link]

  • Lead Sciences. (n.d.). (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

  • Google Patents. (2014). Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin. CN104119236A.
  • Gazic Smilovic, I., et al. (2018). Synthesis of enantiopure antiobesity drug lorcaserin. Bioorganic & Medicinal Chemistry, 26(9), 2686-2690. Available at: [Link]

  • ResearchGate. (2015). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. Available at: [Link]

  • Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305-313. Available at: [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable chemical intermediate in pharmaceutical research and development. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various therapeutic applications, including as modulators of neurotransmitter receptors.[1] This document details a robust and scalable two-step synthetic pathway commencing from the key intermediate, 4-chloro-1-indanone. The core transformation is achieved via the formation of an oxime, followed by an efficient, one-pot catalytic reduction. The guide elucidates the chemical principles behind each step, provides detailed experimental protocols, and summarizes critical process parameters to ensure reproducibility and high yield. It is intended for researchers, process chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key amine hydrochloride salt.

Introduction: The Significance of the Chloro-substituted Indanamine Scaffold

The 2,3-dihydro-1H-inden-1-amine framework is a cornerstone in the design of neurologically active agents. Its structural rigidity and defined stereochemistry allow for precise interaction with biological targets. The parent compound, 1-aminoindan, is a critical intermediate in the synthesis of Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] The introduction of substituents onto the aromatic ring, such as the chloro group at the 4-position, significantly alters the molecule's electronic and lipophilic properties. This modification allows for the exploration of new structure-activity relationships (SAR), particularly in targeting other central nervous system receptors. Derivatives of 4-chloro-1-indanone, the direct precursor to the target amine, have been investigated as positive allosteric modulators of the GABA-A receptor, highlighting the therapeutic potential of this specific chemical scaffold.[1]

The hydrochloride salt form is preferred for its improved stability, crystallinity, and aqueous solubility, which are critical attributes for handling, formulation, and downstream applications in drug discovery. This guide presents a validated synthesis route that is both efficient and amenable to scale-up.

Strategic Approach: A Two-Step Conversion via an Oxime Intermediate

The synthesis of a primary amine from a ketone is a fundamental transformation in organic chemistry. For the conversion of 4-chloro-1-indanone to 4-chloro-2,3-dihydro-1H-inden-1-amine, two primary strategies are considered: direct reductive amination and a two-step sequence involving an oxime intermediate.

  • Direct Reductive Amination: This method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.[4][5] While effective, it can sometimes lead to the formation of secondary amine byproducts and may require high pressures of ammonia and hydrogen gas, posing challenges for laboratory-scale synthesis.

  • Oximation-Reduction Pathway: This strategy first converts the ketone to a stable oxime intermediate using hydroxylamine. The C=N double bond of the oxime is then selectively reduced to the corresponding primary amine. This pathway offers excellent control and selectivity. A significant process advantage can be gained by performing the oximation and subsequent reduction in a "one-pot" sequence, which avoids the isolation of the intermediate oxime, thereby improving process efficiency and overall yield.[2]

This guide focuses on the oximation-reduction pathway, specifically a one-pot protocol, due to its operational simplicity, high selectivity for the primary amine, and use of readily available and manageable reagents, making it highly suitable for both research and process development environments.

G Target 4-Chloro-2,3-dihydro-1H-inden-1-amine HCl FreeAmine 4-Chloro-2,3-dihydro-1H-inden-1-amine Target->FreeAmine HCl Salt Formation Indanone 4-Chloro-1-indanone FreeAmine->Indanone Oximation & Reduction Precursor 3-(2-Chlorophenyl)propanoic Acid Indanone->Precursor Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of the Key Precursor, 4-Chloro-1-indanone

The successful synthesis of the target amine hydrochloride is predicated on the availability of high-quality 4-chloro-1-indanone (CAS 15115-59-0).[6] The most reliable and industrially favored method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[1][7]

Causality Behind the Experimental Design

This reaction involves the formation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the electron-rich benzene ring to form the five-membered cyclopentanone ring. The choice of cyclizing agent is critical. While strong protic acids like polyphosphoric acid (PPA) can be used, a common and highly effective method involves converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by cyclization promoted by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This two-stage approach often proceeds under milder conditions and with higher yields compared to direct PPA-mediated cyclization.

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Acid Chloride Formation: In a well-ventilated fume hood, charge a dry, inerted reaction vessel with 3-(2-chlorophenyl)propanoic acid (1.0 eq) and a suitable solvent such as anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture gently to reflux (approx. 40°C) and monitor for the cessation of gas (HCl, SO₂) evolution.

  • Solvent Exchange: Once the acid chloride formation is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Cyclization: Cool the vessel containing the crude acid chloride to 0-5°C. Dilute with anhydrous DCM and begin the slow, portion-wise addition of anhydrous aluminum chloride (1.1 - 1.3 eq), ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of the acid chloride.

  • Quenching and Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and is highly exothermic. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-1-indanone can be purified by recrystallization from a suitable solvent system like toluene/heptane to yield a pale yellow solid.[1]

Step 2: One-Pot Oximation and Reduction to the Primary Amine

This core transformation converts the ketone functional group of 4-chloro-1-indanone into the target primary amine. The one-pot procedure described in the patent literature is particularly efficient.[2]

G cluster_0 One-Pot Reaction Vessel Indanone 4-Chloro-1-indanone Reagents1 Hydroxylamine HCl NaOH (aq) Ethanol Oxime Intermediate Oxime (Not Isolated) Reagents1->Oxime Step A: Oximation (Reflux) Reagent2 Alumino Nickel (Raney Ni) Amine Product: 4-Chloro-inden-1-amine Reagent2->Amine Step B: Reduction (50-55°C) Amine_output Output to Work-up Amine->Amine_output Indanone_input Input Indanone_input->Indanone

Caption: Workflow for the one-pot synthesis of the amine.

Mechanistic Rationale

The process begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the indanone, followed by dehydration to form the C=N bond of the oxime. This reaction is typically performed under mildly basic or acidic conditions. In the subsequent reduction step, a catalytic amount of alumino nickel (Raney Nickel) is used. Raney Ni is a highly active hydrogenation catalyst due to its high surface area and adsorbed hydrogen. Under the alkaline conditions specified, the catalyst facilitates the reductive cleavage of the N-O bond and the saturation of the C=N bond to yield the primary amine.[2] The alkaline medium is crucial for maintaining the activity of the Raney Ni catalyst.

Detailed Experimental Protocol: One-Pot Synthesis
  • Charge Reagents: To a reaction vessel, add 4-chloro-1-indanone (1.0 eq), hydroxylamine hydrochloride (1.5 - 2.5 eq), ethanol, and water.[2]

  • Oximation: Add a 20-45% aqueous sodium hydroxide solution. Heat the mixture to reflux for approximately 30-60 minutes to ensure complete formation of the oxime intermediate. Monitor the reaction by TLC.

  • Catalyst Addition: Cool the mixture to 50-55°C. In a controlled, portion-wise manner, add alumino nickel (Raney Ni, 40-50% Ni content) to the reaction slurry. Caution: Raney Ni can be pyrophoric and may react with residual ethanol. Addition must be slow and temperature-controlled.

  • Reduction: Maintain the reaction temperature at 50-55°C and stir vigorously for 8-10 hours, or until TLC/HPLC analysis confirms the disappearance of the oxime intermediate.[2]

  • Catalyst Removal: Cool the reaction to room temperature and carefully filter off the Raney Ni catalyst. Wash the catalyst cake with ethanol or dichloromethane.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. Dilute the remaining aqueous residue with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the dried organic solution under reduced pressure to yield the crude 4-chloro-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

Step 3: Formation and Purification of the Hydrochloride Salt

For ease of handling, purification, and long-term stability, the free amine is converted to its hydrochloride salt.

Detailed Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude amine from the previous step in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, or concentrated HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution upon acidification. Stir the resulting slurry in the cold for 1-2 hours to maximize crystallization.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any residual impurities.

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a solvent such as ethanol to yield the final product as a white crystalline solid.[2] Dry the purified product under vacuum to a constant weight.

Process Data Summary

The following tables summarize the key reagents and expected outcomes for this synthetic sequence.

Table 1: Reagent and Condition Summary

Step Key Reagents Solvent(s) Key Conditions
1. Indanone Formation 3-(2-chlorophenyl)propanoic acid, SOCl₂, AlCl₃ Dichloromethane 0°C to Room Temp
2. Amine Synthesis 4-Chloro-1-indanone, NH₂OH·HCl, NaOH, Raney Ni Ethanol, Water 50-55°C (Reduction)

| 3. Salt Formation | 4-Chloro-inden-1-amine, HCl | Isopropanol/Ethanol | 0-5°C, Precipitation |

Table 2: Compound Identification

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight
Precursor 4-chloro-2,3-dihydro-1H-inden-1-one 15115-59-0[6] C₉H₇ClO 166.60 g/mol [6]

| Target | this compound | 68755-29-3[8] | C₉H₁₁Cl₂N | 204.10 g/mol [8] |

Conclusion

This guide has detailed a reliable and efficient synthesis for this compound. The strategy leverages a robust Friedel-Crafts acylation to construct the core indanone structure, followed by a highly effective one-pot oximation and catalytic reduction to install the primary amine. The final salt formation step yields a stable, crystalline product suitable for further use in pharmaceutical research and development. By explaining the causality behind the chosen reagents and conditions, this document provides the necessary technical insight for researchers to successfully replicate and, where necessary, adapt this synthesis for their specific applications.

References

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Kwiecień, H., & Stańczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-504. [Link]

  • US6548710B2 - Process for preparing 1-indanones.
  • 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • Tatendra Reddy, K., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (Note: This is a general chemical supplier, not a direct protocol source). [Link]

  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

A Comprehensive Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chemical intermediate with significant potential in pharmaceutical research and development. This document delves into its synthesis, physicochemical properties, analytical characterization, and explores its prospective pharmacological relevance, drawing parallels with structurally related compounds.

Introduction and Chemical Identity

This compound is a chlorinated derivative of 1-aminoindane. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The introduction of a chlorine atom at the 4-position of the aromatic ring can significantly modulate the compound's physicochemical and pharmacological properties, making it an intriguing candidate for further investigation.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 68755-29-3[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
IUPAC Name This compound[2]
Synonyms 1-Amino-4-chloroindane hydrochloride, 4-Chloro-1-aminoindane hydrochloride[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 4-chloro-1-indanone. This is typically followed by a reductive amination to introduce the amine functionality, and finally, conversion to the hydrochloride salt.

Synthesis of 4-chloro-1-indanone

The industrial synthesis of 4-chloro-1-indanone often starts from 2-chlorobenzaldehyde.[3] A common and efficient method involves the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[1]

Experimental Protocol: Synthesis of 4-chloro-1-indanone

Step 1: Synthesis of 3-(2-chlorophenyl)propanoic acid

This step can be achieved through various synthetic routes, often starting with the reaction of 2-chlorobenzaldehyde with a suitable C2-synthon.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reagent Preparation: Dissolve 3-(2-chlorophenyl)propanoic acid in a suitable inert solvent such as dichloromethane.

  • Activating Agent: Add a dehydrating or activating agent. Thionyl chloride is commonly used to convert the carboxylic acid to the more reactive acyl chloride. This reaction generates HCl and SO₂ gases and should be performed in a well-ventilated fume hood.[1]

  • Cyclization: Introduce a Lewis acid catalyst, such as anhydrous aluminum chloride, portion-wise while maintaining a low temperature to control the exothermic reaction.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization.[1]

Reductive Amination to 4-chloro-2,3-dihydro-1H-inden-1-amine

The conversion of 4-chloro-1-indanone to the corresponding primary amine is effectively achieved through reductive amination. This versatile reaction involves the in-situ formation of an imine, which is then reduced to the amine.[4]

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a reaction vessel, dissolve 4-chloro-1-indanone in a suitable solvent, such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Formation of Imine: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent often used for this purpose as it can selectively reduce the imine in the presence of the ketone.[4] Alternatively, other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed.[4]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up and Isolation: Quench the reaction, typically with an aqueous acid solution. Adjust the pH to basic to liberate the free amine. Extract the amine into an organic solvent, dry the organic layer, and concentrate it to obtain the crude product.

Formation of the Hydrochloride Salt

To improve stability and water solubility, the free amine is converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-chloro-2,3-dihydro-1H-inden-1-amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred amine solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash it with a small amount of the solvent, and dry it under vacuum.

Synthesis_Workflow cluster_0 Synthesis of 4-chloro-1-indanone cluster_1 Amine Formation and Salt Preparation 2-chlorobenzaldehyde 2-chlorobenzaldehyde 3-(2-chlorophenyl)propanoic_acid 3-(2-chlorophenyl)propanoic_acid 2-chlorobenzaldehyde->3-(2-chlorophenyl)propanoic_acid Multi-step synthesis 4-chloro-1-indanone 4-chloro-1-indanone 3-(2-chlorophenyl)propanoic_acid->4-chloro-1-indanone Friedel-Crafts Acylation (e.g., SOCl₂, AlCl₃) 4-chloro-2,3-dihydro-1H-inden-1-amine 4-chloro-2,3-dihydro-1H-inden-1-amine 4-chloro-1-indanone->4-chloro-2,3-dihydro-1H-inden-1-amine Reductive Amination (NH₃ source, NaBH₃CN) 4-chloro-2,3-dihydro-1H-inden-1-amine_HCl 4-chloro-2,3-dihydro-1H-inden-1-amine_HCl 4-chloro-2,3-dihydro-1H-inden-1-amine->4-chloro-2,3-dihydro-1H-inden-1-amine_HCl HCl addition

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Analytical Methods and Expected Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm region, a multiplet for the benzylic proton adjacent to the amine group around 4-5 ppm, and multiplets for the aliphatic protons of the cyclopentyl ring between 2-3.5 ppm.
¹³C NMR Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. Signals for the benzylic carbon and the aliphatic carbons of the indane ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free amine (C₉H₁₀ClN) and a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC can be used to separate and quantify the enantiomers.[5]

Chirality and Enantioseparation

4-chloro-2,3-dihydro-1H-inden-1-amine possesses a chiral center at the C1 position and therefore exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate and study the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.

The separation of these enantiomers can be achieved through various techniques, including:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful analytical and preparative technique for resolving enantiomers using a chiral stationary phase.[5]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then liberated from the salt.

  • Enantioselective Liquid-Liquid Extraction (ELLE): This technique utilizes a chiral host molecule in a biphasic system to selectively extract one enantiomer from the other.[6]

Chiral_Separation Racemic Racemic 4-chloro-2,3-dihydro-1H-inden-1-amine Chiral_HPLC Chiral HPLC Racemic->Chiral_HPLC Diastereomeric_Salt Diastereomeric Salt Resolution Racemic->Diastereomeric_Salt ELLE Enantioselective Liquid-Liquid Extraction Racemic->ELLE R_Enantiomer (R)-enantiomer Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-enantiomer Chiral_HPLC->S_Enantiomer Diastereomeric_Salt->R_Enantiomer Diastereomeric_Salt->S_Enantiomer ELLE->R_Enantiomer ELLE->S_Enantiomer

Caption: Methods for the chiral separation of 4-chloro-2,3-dihydro-1H-inden-1-amine.

Potential Pharmacological Applications and Future Directions

The pharmacological profile of 4-chloro-2,3-dihydro-1H-inden-1-amine has not been extensively reported in the literature. However, the aminoindane scaffold is a well-established pharmacophore. Derivatives of aminoindane are known to interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[7] These interactions are the basis for the therapeutic effects of drugs used to treat a variety of central nervous system disorders.

For instance, some aminoindanes have been investigated for their potential as anti-Parkinsonian drugs and as agents to facilitate psychotherapy.[8] The introduction of a chlorine atom can influence the potency and selectivity of the compound for these transporters. Chlorine is a common halogen in pharmaceuticals and can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[9]

Derivatives of the precursor, 4-chloro-1-indanone, have been studied as potential positive allosteric modulators of the GABA-A receptor, which is a key target for anxiolytic and sedative drugs.[1] This suggests that downstream derivatives, such as the title compound, may also possess activity at this receptor.

Future research on this compound should focus on:

  • In vitro pharmacological profiling: Determining its binding affinities and functional activities at a range of CNS targets, including monoamine transporters and GABA-A receptors.

  • In vivo behavioral studies: Assessing its effects in animal models of neurological and psychiatric disorders.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand how structural modifications impact its biological activity.

  • Pharmacokinetic and toxicological evaluation: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis from readily available starting materials is well-established, and methods for its purification and chiral separation are accessible. While its specific pharmacological properties remain to be fully elucidated, its structural similarity to other biologically active aminoindanes suggests that it is a promising candidate for further investigation in the field of drug discovery. This technical guide provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule.

References

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (URL: [Link])

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. (URL: [Link])

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. (URL: [Link])

  • (PDF) Chiral separation by enantioselective liquid–liquid extraction - ResearchGate. (URL: [Link])

  • Synthetic method of 5-chloro-1-indanone - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • para-Chloroamphetamine - Wikipedia. (URL: [Link])

  • Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • (PDF) Chiral Separation Principles - ResearchGate. (URL: [Link])

  • For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. (URL: [Link])

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - NIH. (URL: [Link])

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences. (URL: [Link])

  • 4-chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 16244317 - PubChem. (URL: [Link])

  • 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465 - PubChem. (URL: [Link])

Sources

Safety and handling of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological and physical properties of this compound have not been fully investigated. The information herein is a synthesis of available data from supplier safety data sheets (SDS), information on structurally similar compounds, and established best practices for handling research chemicals of this class. A thorough risk assessment should be conducted by the end-user before any handling or experimentation.

Compound Overview and Strategic Importance

This compound is a substituted indanamine, a class of compounds recognized for its utility in medicinal chemistry and drug discovery. As a research chemical, it serves as a critical building block or intermediate in the synthesis of more complex molecules. The presence of a chlorinated aromatic ring and a primary amine hydrochloride functional group dictates its reactivity and, critically, its safety and handling profile. Amine hydrochlorides are frequently used as amination reagents; however, their salt form presents specific handling challenges compared to free amines, including differences in solubility and stability[1][2]. This guide provides a comprehensive framework for mitigating risks associated with its use in a laboratory setting.

Hazard Identification and Toxicology Profile

Complete toxicological data for this specific compound is not available. Therefore, a conservative hazard assessment must be derived from available Safety Data Sheets (SDS) and data for close structural analogs. The GHS classifications vary between suppliers, underscoring the need for a cautious approach.

One supplier of This compound (CAS 68755-29-3) provides the following classification[3]:

  • Signal Word: Danger

  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

A detailed SDS for the non-chlorinated analog, (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 10305-73-4), presents a slightly different profile[4]:

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Expert Analysis: The presence of the GHS05 (Corrosion) pictogram and the H318 (Causes serious eye damage) hazard statement for the chlorinated compound is a critical distinction. This suggests a higher potential for severe, irreversible eye damage compared to the non-chlorinated analog's H319 (Causes serious eye irritation). When data is conflicting or incomplete, the most protective and conservative assessment must be adopted. Therefore, this compound should be handled as if it is harmful if swallowed, corrosive to the eyes, and a potential skin and respiratory irritant.

Summary of Potential Hazards
Hazard ClassGHS Hazard StatementBasis of Classification
Acute Toxicity, Oral H302: Harmful if swallowedConsistent across compound and analog SDS[3][4]
Serious Eye Damage H318: Causes serious eye damageClassified for the target compound[3]. This supersedes the H319 classification for the analog.
Skin Corrosion/Irritation H315: Causes skin irritationClassified for the analog; a prudent assumption for the target compound[4].
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationClassified for the analog; a prudent assumption for the target compound[4].

Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion[4][5].

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table summarizes available information for the target compound and its close precursor/analogs.

PropertyValueSource Compound
Molecular Formula C₉H₁₁Cl₂NThis compound[3][6]
Molecular Weight 204.10 g/mol This compound[3][6]
Appearance Solid(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride[4]
Melting Point 232-234 °C(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride[4]
Solubility No data available. Assumed to be water-soluble.General property of amine hydrochlorides.
Stability Stable under recommended storage conditions.(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride[4]

Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier against the identified hazards, particularly the risk of serious eye damage and inhalation of the fine powder.

Engineering Controls
  • Primary Control: All handling of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risks, as indicated by the H335 warning[4]. The fume hood also provides containment in the event of a spill.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the primary controls[4].

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical safety goggles are mandatory. A full-face shield must be worn over the safety goggles whenever handling more than milligram quantities or when there is a significant risk of splashing or dust generation[4].

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination. Dispose of contaminated gloves immediately[4].

  • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If work must be performed outside a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.

PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Goggles & Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 Spill_Response Start Spill Occurs CheckSize Is the spill large or outside of a fume hood? Start->CheckSize Evacuate Evacuate Area Alert EHS Do Not Attempt Cleanup CheckSize->Evacuate Yes Contain Small spill, contained in a fume hood. CheckSize->Contain No PPE Ensure proper PPE is worn (incl. respirator if needed) Contain->PPE Absorb Gently cover with an inert absorbent material (e.g., vermiculite). Avoid raising dust. PPE->Absorb Collect Carefully sweep or scoop material into a labeled hazardous waste container. Absorb->Collect Decon Decontaminate the area with a suitable cleaning agent and wipe dry. Collect->Decon Dispose Dispose of all materials as hazardous waste. Decon->Dispose

Figure 2: Decision Tree for Spill Response Protocol.

Waste Disposal

All waste, including surplus compound, contaminated consumables (gloves, weigh boats), and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in sealed, clearly labeled containers.

  • Disposal: Dispose of the material through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][7] Do not allow the product to enter drains.[8]

References

  • Safety Data Sheet. (2024). Angene Chemical. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH. [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-amine. (n.d.). PubChem. [Link]

  • How can I neutralize aminehydrochlorides? (2023). ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2023). Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

An In-Depth Technical Guide on the Toxicological Data of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available toxicological data for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 68755-29-3). The document is intended to serve as a foundational resource for professionals in the fields of chemical research, drug development, and toxicology. It synthesizes information from publicly accessible sources to outline the known hazard profile of this compound. However, a significant data gap exists in the scientific literature regarding its detailed toxicological properties.

Introduction and Chemical Identity

This compound is a chemical compound with the molecular formula C₉H₁₁Cl₂N.[1][2] It belongs to the class of aromatic amines, a group of compounds recognized for their diverse biological activities and, in some cases, toxicological concerns. The hydrochloride salt form suggests it is likely handled as a crystalline solid that is soluble in water.

Chemical Structure:

Caption: 2D structure of this compound.

Hazard Identification and Classification

Based on available safety data sheets (SDS) from chemical suppliers, this compound is classified as a hazardous substance. The primary hazards identified are:

  • Acute Toxicity: While specific LD50 values are not provided in the search results, the compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: It is indicated to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: The compound is expected to cause serious eye irritation.

It is important to note that these classifications are based on general hazard assessments and not on detailed, publicly available toxicological studies.

Review of Toxicological Endpoints

A thorough search of the scientific literature and toxicology databases for specific studies on this compound did not yield any detailed reports on the following critical toxicological endpoints.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values from studies conducted according to established guidelines (e.g., OECD, EPA) were found. The general classification as "harmful" necessitates the use of appropriate personal protective equipment (PPE) when handling this compound.

Genotoxicity

There is no available data from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays for this compound.

As a member of the aromatic amine class of compounds, there is a theoretical basis for concern regarding its genotoxic potential. Some aromatic amines are known to be metabolized to reactive electrophilic species that can form DNA adducts, leading to mutations. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or probable human carcinogens, often based on strong evidence of genotoxicity.[3][4][5]

Carcinogenicity

No long-term carcinogenicity bioassays in rodents for this compound have been reported in the public domain. The carcinogenic potential of this specific compound is therefore unknown.

It is noteworthy that some chloroaniline derivatives and other aromatic amines have demonstrated carcinogenic activity in animal studies, often targeting the urinary bladder, spleen, and liver.[3][6] The relevance of these findings to this compound can only be determined through specific carcinogenicity studies.

Reproductive and Developmental Toxicity

No studies on the potential reproductive or developmental toxicity of this compound were identified. Therefore, its effects on fertility, embryonic development, and offspring are unknown.

Mechanistic Insights and Structure-Activity Relationships (SAR)

In the absence of direct experimental data, a preliminary assessment can be made based on structure-activity relationships within the broader class of aromatic amines. The presence of a chlorine atom on the aromatic ring and the primary amine group are key structural features.

The metabolic activation of aromatic amines often involves N-hydroxylation followed by esterification to form reactive intermediates that can bind to DNA and other macromolecules. The specific metabolic pathways for this compound have not been elucidated.

Data Gaps and Future Research Directions

The current toxicological profile of this compound is largely incomplete. To enable a comprehensive risk assessment, the following studies are recommended:

  • Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values.

  • Genotoxicity Assays: A battery of tests including the Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay.

  • Sub-chronic Toxicity Studies: 28-day or 90-day repeated dose toxicity studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Chronic Toxicity/Carcinogenicity Bioassays: Long-term studies in two rodent species to evaluate the carcinogenic potential.

  • Reproductive and Developmental Toxicity Studies: Evaluation of effects on fertility and embryonic/fetal development.

  • Toxicokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its metabolic fate and potential for bioaccumulation.

Conclusion

While this compound is identified as a hazardous substance with potential for acute toxicity and irritation, there is a significant lack of in-depth, publicly available toxicological data. The information presented in this guide is based on limited data from supplier safety data sheets and general knowledge of the toxicological properties of the aromatic amine class of compounds. For any research or development activities involving this compound, it is imperative to handle it with extreme caution, utilizing appropriate engineering controls and personal protective equipment. The significant data gaps highlight the need for comprehensive toxicological evaluation to fully characterize its potential risks to human health and the environment. Professionals are strongly advised to consult with a qualified toxicologist and to conduct a thorough risk assessment before using this compound.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer; 2020. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • International Agency for Research on Cancer. IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. 2020. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some Aromatic Amines and related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Lyon, France: International Agency for Research on Cancer; 2020. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 4-Chloro-ortho-Toluidine. In: Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer; 2000. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

Sources

Methodological & Application

Application Note: Chiral Separation of 4-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the enantioselective separation of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. We present detailed, validated protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases. The causality behind experimental choices, including stationary phase selection, mobile phase composition, and the critical role of additives, is thoroughly explained. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for chiral purity assessment and preparative separation.

Section 1: Foundational Principles of Chiral Recognition

Chirality is a fundamental property in pharmaceutical science, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances. The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a transient diastereomeric interaction. In chromatography, this is most effectively achieved using a Chiral Stationary Phase (CSP).[1]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are among the most powerful and versatile for resolving a wide range of chiral compounds, including primary amines like 4-chloro-2,3-dihydro-1H-inden-1-amine.[2] The separation mechanism on these CSPs is based on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] The chiral selector forms temporary, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times on the column, enabling their separation. The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer for these interactions to occur effectively.

Caption: Principle of enantiomeric recognition on a polysaccharide CSP.

Section 2: Chiral Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving a robust chiral separation. The following workflow outlines a logical progression from initial screening to final method optimization.

Chiral_Method_Development Start Define Analyte Properties (4-chloro-2,3-dihydro-1H-inden-1-amine) Screen_CSPs 1. CSP Screening (e.g., IA, IB, IC, IG) Start->Screen_CSPs Screen_MP 2. Mobile Phase Screening (Normal Phase, Polar Organic, SFC) Screen_CSPs->Screen_MP Initial_Hit Initial Separation Achieved? Screen_MP->Initial_Hit Initial_Hit->Screen_CSPs No (Try different CSPs/modes) Optimization 3. Method Optimization - Modifier/Additive % - Flow Rate - Temperature - Back Pressure (SFC) Initial_Hit->Optimization Yes Validation 4. Validation & System Suitability (ICH Guidelines) Optimization->Validation End Final Method Validation->End

Caption: General workflow for chiral method development.

Section 3: Protocol 1 - Chiral HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs is the most widely used technique for chiral separations in the pharmaceutical industry.[1] Immobilized CSPs are particularly advantageous as they offer enhanced robustness and are compatible with a wider range of solvents compared to their coated counterparts.[4][5][6]

Rationale for Parameter Selection
  • Chiral Stationary Phase: An immobilized amylose-based CSP, such as CHIRALPAK® IA-3 or IG-3, is an excellent starting point. Amylose tris(3,5-dimethylphenylcarbamate) (on IA) and amylose tris(3-chloro-5-methylphenylcarbamate) (on IG) are known to provide good recognition for aromatic amines.[1]

  • Mobile Phase: A normal phase (alkane/alcohol) or polar organic mode (e.g., acetonitrile/alcohol) is typically effective. Alcohols like isopropanol (IPA) and ethanol act as polar modifiers, competing with the analyte for polar interaction sites on the CSP and thus modulating retention.

  • Basic Additive: The target analyte is a primary amine hydrochloride. In the mobile phase, the free amine is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. Adding a small amount (typically 0.1-0.2%) of a competitive base, such as diethylamine (DEA) or ethanolamine (EA), is critical.[7][8] This additive masks the silanol groups and ensures that the separation is governed by chiral interactions rather than achiral ion-exchange effects.[7][9]

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: CHIRALPAK® IG-3 (3 µm, 4.6 x 150 mm) or equivalent immobilized amylose-based CSP.

  • Chemicals: HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: this compound standard.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard in methanol or ethanol. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly.

  • Instrument Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 220 nm or another appropriate wavelength based on the analyte's UV spectrum.

  • Analysis: Inject 5-10 µL of the prepared sample solution and start the data acquisition.

Optimized Chromatographic Conditions (Example)
ParameterCondition
Column CHIRALPAK® IG-3 (3 µm, 4.6 x 150 mm)
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL

Section 4: Protocol 2 - Chiral SFC-UV Method

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced consumption of organic solvents.[10][11] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, allowing for much higher flow rates without a proportional increase in backpressure.[12]

Rationale for Parameter Selection
  • Mobile Phase: The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent, typically an alcohol like methanol or ethanol. The co-solvent is necessary to increase the mobile phase polarity and analyte solubility.

  • Additive: As with HPLC, a basic additive is essential for achieving good peak shape for amine compounds.[7] Isopropylamine or diethylamine at concentrations around 0.1-0.3% in the co-solvent are commonly used.

  • Back Pressure & Temperature: These are critical parameters in SFC that control the density and solvent strength of the supercritical fluid. A typical automated back pressure regulator (ABPR) setting is 100-150 bar. Temperature is usually kept between 30-40 °C.[12]

Materials and Instrumentation
  • SFC System: An analytical SFC system with a UV detector and back pressure regulator.

  • Column: CHIRALPAK® IG-3 (3 µm, 4.6 x 100 mm) or equivalent immobilized amylose-based CSP.

  • Chemicals: SFC-grade CO2, Methanol (co-solvent), and Diethylamine (DEA).

  • Sample: this compound standard.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Dilute with methanol to a final concentration of 0.2 mg/mL.

  • Instrument Setup:

    • Install the chiral column.

    • Set the co-solvent to Methanol with 0.2% DEA.

    • Set the initial conditions: Flow Rate = 3.0 mL/min, Co-solvent % = 15%, Column Temperature = 35 °C, Back Pressure = 120 bar.

    • Set UV detection wavelength to 220 nm.

  • Equilibration: Equilibrate the system with the initial conditions until the pressure and baseline are stable.

  • Analysis: Inject 2 µL of the prepared sample solution. A gradient elution (e.g., 15% to 40% co-solvent over 5 minutes) is often used for initial screening to find the optimal elution conditions quickly.

Optimized Chromatographic Conditions (Example)
ParameterCondition
Column CHIRALPAK® IG-3 (3 µm, 4.6 x 100 mm)
Mobile Phase CO2 / (Methanol + 0.2% DEA)
Gradient 20% co-solvent (isocratic)
Flow Rate 3.0 mL/min
Temperature 35 °C
Back Pressure 120 bar
Detection UV at 220 nm
Injection Volume 2 µL

Section 5: Method Validation and System Suitability

For use in a regulated environment, the chosen analytical method must be validated according to ICH guidelines Q2(R1) or the newer Q14/Q2(R2).[13][14] Validation demonstrates that the method is suitable for its intended purpose.[15]

System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution of the racemate is injected.

ParameterAcceptance Criteria
Resolution (Rs) Rs > 2.0 between enantiomer peaks
Tailing Factor (T) T ≤ 1.5 for both peaks
Repeatability (%RSD) %RSD of peak areas for 5 replicate injections ≤ 2.0%
Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from process impurities or degradation products at the retention times of the enantiomers.[14]

  • Linearity: Assessed over a range of concentrations (e.g., from the Limit of Quantitation to 120% of the target concentration) to demonstrate a linear relationship between detector response and concentration.

  • Accuracy & Precision: Accuracy (closeness to the true value) and Precision (repeatability and intermediate precision) are evaluated by analyzing samples with known amounts of the enantiomers at different levels.[14]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% co-solvent, ±2 °C temperature), providing an indication of its reliability during normal usage.

References

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]

  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. ResearchGate. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health (NIH). [Link]

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Royal Society of Chemistry. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. PubMed. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health (NIH). [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open Chain N‐Activated Ketimines. ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. AFMPS. [Link]

  • (PDF) Chiral separation by enantioselective liquid–liquid extraction. ResearchGate. [Link]

  • Daicel Chiral Technologies' Frequently Asked Questions. Chiral Technologies. [Link]

  • additives for chiral. Chromatography Forum. [Link]

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. [Link]

  • CHIRALPAK Immobilized Columns. HPLC. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. National Institutes of Health (NIH). [Link]

  • (PDF) Chiral Recognition Mechanisms. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development strategies, detailed experimental protocols for both achiral and chiral analysis, and procedures for conducting forced degradation studies to ensure the method's specificity and stability-indicating properties. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

This compound is a chiral amine derivative of the indane scaffold, a structural motif present in various biologically active compounds.[1][2] Accurate and precise analytical methods are crucial for the quality control of this compound, including the determination of its purity, the identification and quantification of impurities, and the assessment of its stability under various stress conditions. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for these purposes due to its high resolution, sensitivity, and versatility.[3]

This application note outlines two key HPLC methods: a reversed-phase HPLC method for purity assessment and a chiral HPLC method for the separation of enantiomers. Furthermore, it details a forced degradation study protocol, which is a regulatory requirement to establish the stability-indicating nature of the analytical method.[4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical FormulaC₉H₁₁Cl₂N[7]
Molecular Weight204.10 g/mol [7]
CAS Number68755-29-3[7][8]
AppearanceSolid (assumed)General Knowledge
ChiralityYes, chiral center at C1General Knowledge
SolubilityExpected to be soluble in water and polar organic solvents like methanol and acetonitrile.General Knowledge

The presence of a primary amine group and a chlorinated aromatic ring suggests that the compound will exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis. The basic nature of the amine group will influence its retention behavior in reversed-phase chromatography, particularly in relation to the mobile phase pH.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥ 98%)

  • Ammonium acetate (≥ 98%)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrogen peroxide (H₂O₂), 30% solution

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Forced degradation studies may require a photostability chamber and a temperature-controlled oven.

Method 1: Reversed-Phase HPLC for Purity and Impurity Profiling

This method is designed for the quantitative analysis of this compound and the separation of potential impurities.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The particle size of 3.5 µm offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase ensures the amine group is protonated, leading to better peak shape and retention on the C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution 5% to 95% B over 20 minutesA gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 220 nm and 265 nmThe aromatic ring is expected to have absorbance around 265 nm, while 220 nm can be used for detecting a wider range of impurities. A PDA detector is recommended to assess peak purity.
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample solution at the same concentration as the standard solution using the same diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD of 6 injections) ≤ 2.0% for peak area and retention time

Method 2: Chiral HPLC for Enantiomeric Separation

As 4-chloro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, a dedicated chiral method is necessary to separate and quantify the enantiomers.[9][10]

Chromatographic Conditions
ParameterRecommended Starting ConditionRationale
Column Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives)These are versatile and widely used chiral stationary phases for a broad range of compounds, including amines.[10]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine)Normal phase chromatography is often effective for chiral separations on polysaccharide-based columns. The amine modifier is crucial to improve peak shape and reduce tailing of the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for normal phase chromatography.
Column Temperature 25 °CTemperature can significantly affect chiral separations; a controlled temperature is essential for reproducibility.
Injection Volume 10 µL
Detection Wavelength 265 nm

Note: The optimal mobile phase composition and chiral stationary phase will need to be determined empirically through screening of different columns and solvent systems.

Sample Preparation

Prepare a solution of the racemic mixture of this compound in the mobile phase at a concentration of approximately 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the developed reversed-phase HPLC method.[4][5][6][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Protocol Workflow

Caption: Workflow for Forced Degradation Studies.

Detailed Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. After cooling, prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in the diluent.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the developed reversed-phase HPLC method.

Evaluation
  • Peak Purity: The peak purity of the main component in the stressed samples should be evaluated using a PDA detector to ensure that no degradation products are co-eluting.

  • Mass Balance: The sum of the area of the main peak and all the degradation product peaks should be close to the area of the main peak in the unstressed sample. This demonstrates that all degradation products are being detected.

Data Interpretation and Reporting

The results of the analysis should be reported clearly, including chromatograms of the standard, sample, and stressed samples. The report should include the percentage purity of the sample, the identity and quantity of any impurities (if known), and the results of the forced degradation studies, demonstrating the stability-indicating nature of the method. For the chiral analysis, the enantiomeric excess should be calculated.

Conclusion

The HPLC methods and protocols described in this application note provide a comprehensive framework for the analysis of this compound. The reversed-phase method, coupled with forced degradation studies, serves as a robust, stability-indicating method for purity and impurity assessment. The chiral HPLC method allows for the critical evaluation of enantiomeric purity. These methods are essential tools for ensuring the quality, safety, and efficacy of this compound throughout the drug development process.

References

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 31(6), 56-66.
  • PubMed. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating. Method Development. J Med Org Chem, 1(1).
  • MDPI. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • PubMed. (2019). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing definitive structural elucidation and purity assessment of active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed guide to the NMR spectroscopic analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 68755-29-3), a substituted indane derivative.[3][4] The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals to ensure accurate and comprehensive characterization of this and structurally related compounds.

The structural integrity of pharmaceutical compounds is paramount for their safety and efficacy. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a high level of confidence in the molecular structure.[1] This guide will detail the causality behind experimental choices, from sample preparation to the selection of specific 2D NMR techniques, to build a self-validating analytical workflow.

Compound Profile:

PropertyValueSource
Chemical Name This compound[3][4][5]
Molecular Formula C₉H₁₁Cl₂N[3][4]
Molecular Weight 204.10 g/mol [3]
CAS Number 68755-29-3[3][4]

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6] For hydrochloride salts like the title compound, solvent selection and sample concentration are critical considerations.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides due to its ability to dissolve ionic compounds and its exchangeable proton signal (for the amine and hydrochloride protons) which typically appears at a distinct chemical shift. Deuterium oxide (D₂O) is also a suitable solvent, though it will result in the exchange and disappearance of the amine and ammonium proton signals.

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ (or another suitable deuterated solvent) to the vial.[8]

  • Solubilization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential for optimal spectral quality.[6]

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Standard Addition (Optional): For quantitative NMR (qNMR), a precisely weighed amount of an internal standard can be added.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.

NMR Data Acquisition Workflow

The following workflow outlines a comprehensive suite of NMR experiments for the complete structural elucidation of this compound.

Caption: NMR Data Acquisition and Analysis Workflow.

1D ¹H NMR Acquisition Protocol:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: Typically 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Temperature: 298 K.

1D ¹³C NMR Acquisition Protocol:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: Approximately 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D COSY (Correlation Spectroscopy) Acquisition Protocol:

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[1][9]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

  • Data Points: 1024-2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition Protocol:

  • Purpose: To identify which protons are directly attached to which carbon atoms.[1][10]

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 160-180 ppm.

  • Data Points: 1024 in F2 and 256 in F1.

  • Number of Scans: 4-16 per increment.

Part 2: Spectral Interpretation and Structural Elucidation

The following sections provide a predictive guide to the interpretation of the NMR spectra of this compound. The expected chemical shifts are based on the principles of NMR theory and data from structurally similar indane derivatives.[11][12]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum will provide crucial information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).[13][14]

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H7.2 - 7.6m3H
H-1~4.5t1H~7-8
H-3~3.0 - 3.2m2H
H-2~2.0 - 2.5m2H
NH₃⁺~8.5 - 9.5br s3H
  • Aromatic Protons: The three protons on the chlorinated benzene ring will appear in the aromatic region (typically 7.2-7.6 ppm). Their specific shifts and coupling patterns will depend on the substitution pattern.

  • Benzylic/Amine Proton (H-1): The proton at the C-1 position, being adjacent to both the aromatic ring and the amine group, is expected to be significantly downfield, likely appearing as a triplet due to coupling with the two H-2 protons.

  • Benzylic Protons (H-3): The two protons at the C-3 position are adjacent to the aromatic ring and will likely appear as a multiplet.

  • Aliphatic Protons (H-2): The two protons at the C-2 position will be in the aliphatic region and will appear as a multiplet due to coupling with both H-1 and H-3.

  • Ammonium Protons (NH₃⁺): In a non-exchanging solvent like DMSO-d₆, the three protons of the ammonium group will likely appear as a broad singlet at a downfield chemical shift due to the positive charge.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl~130 - 135
Aromatic C-H~120 - 130
Quaternary Aromatic C~140 - 145
C-1~55 - 65
C-3~30 - 35
C-2~25 - 30
2D NMR Correlation Analysis

The 2D NMR spectra are essential for unambiguously connecting the proton and carbon signals and confirming the overall structure.

Caption: Predicted Key 2D NMR Correlations.

  • COSY Analysis: The COSY spectrum will show cross-peaks connecting coupled protons.[9] We expect to see a clear correlation between H-1 and the H-2 protons, and between the H-2 and H-3 protons, confirming the connectivity of the five-membered ring.

  • HSQC Analysis: The HSQC spectrum will reveal one-bond correlations between protons and their directly attached carbons.[15] This will allow for the definitive assignment of the C-1, C-2, and C-3 signals in the ¹³C spectrum based on the already assigned proton signals. The aromatic protons will also show correlations to their respective carbon atoms.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, guided by the principles and protocols outlined in this application note, enables the unequivocal structural confirmation of this compound. The systematic approach, from meticulous sample preparation to the logical interpretation of a suite of NMR experiments, ensures the generation of reliable and defensible analytical data, which is a cornerstone of modern drug discovery and development.[16]

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • PubChemLite. This compound. [Link]

  • ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-amine. [Link]

  • Unknown. 2D NMR. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Sci-Hub. Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. (2025, August 6). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. ¹H NMR, 2D‐COSY and 2D‐ROESY spectra of the derivative 8 d.. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Canadian Journal of Chemistry. Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal. [Link]

  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Unknown. 13C NMR spectra of adamantane derivatives. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubChem. 1-Chloro-2,3-dihydro-1H-indene. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • Lead Sciences. This compound. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

Sources

Application Notes & Protocols for the Synthesis of Monoamine Reuptake Inhibitors using 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indanamine scaffold is a privileged structure in neuropharmacology, forming the core of potent monoamine reuptake inhibitors. This document provides a detailed technical guide for the synthesis and application of a key intermediate, 4-chloro-2,3-dihydro-1H-inden-1-amine, from its corresponding ketone precursor, 4-chloro-1-indanone. We will elucidate the mechanism and provide a field-tested protocol for reductive amination, a critical transformation in this synthetic pathway. Furthermore, we will explore the subsequent utility of this chiral amine in the synthesis of compounds like indatraline, a non-selective monoamine transporter inhibitor with significant research interest for its dopaminergic and serotonergic activity.[1][2] This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel central nervous system (CNS) agents.

Introduction: The Significance of the Indanamine Core

The 1-aminoindan structure is a cornerstone in the design of molecules that target monoamine transporters, which include transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3][4] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibitors of these transporters can prolong neurotransmitter availability and are fundamental to the treatment of various psychiatric disorders, including depression and anxiety.[5]

While classic Selective Serotonin Reuptake Inhibitors (SSRIs) are highly specific for SERT, there is a growing research interest in dual or triple reuptake inhibitors that modulate multiple transporters simultaneously.[6][7] Indatraline, a potent inhibitor of DAT and SERT, exemplifies the therapeutic potential of this compound class and serves as a prime example of a target molecule accessible from the precursor discussed herein.[1][8] 4-chloro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block for accessing indatraline and its analogues, allowing for systematic exploration of structure-activity relationships (SAR).[9]

Precursor Profile & Synthesis: 4-Chloro-1-indanone

The primary precursor for our target amine is 4-chloro-1-indanone. This pale yellow crystalline solid is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propionic acid.[10] The cyclization is generally promoted by a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.[10]

Table 1: Physicochemical Properties of 4-Chloro-1-indanone [10]

PropertyValue
IUPAC Name4-chloro-2,3-dihydro-1H-inden-1-one
CAS Number15115-59-0
Molecular FormulaC₉H₇ClO
Molecular Weight166.61 g/mol
Melting Point90-92 °C
AppearancePale yellow crystals

Understanding the properties of this starting material is crucial for designing the subsequent reductive amination step. Its reactivity is centered on the carbonyl group, which is the target for transformation into the amine.

Core Protocol: Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine

The conversion of a ketone to a primary amine is most effectively and cleanly achieved via reductive amination . This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot procedure prevents the over-alkylation commonly seen when treating amines with alkyl halides.[11]

Experimental Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Isolation ketone 4-Chloro-1-indanone imine Intermediate Imine ketone->imine + NH3 - H2O nh3 Ammonia Source (e.g., NH4OAc) nh3->imine amine Product: 4-Chloro-indanamine imine->amine Reduction reducer Reducing Agent (e.g., NaBH3CN) reducer->amine workup Aqueous Work-up & Extraction amine->workup hcl HCl in Ether workup->hcl salt Final Product: Amine Hydrochloride Salt hcl->salt

Caption: Workflow for the one-pot reductive amination protocol.

Reagents and Materials
ReagentFormulaMW ( g/mol )RoleTypical Molar Eq.
4-Chloro-1-indanoneC₉H₇ClO166.61Starting Material1.0
Ammonium AcetateCH₃COONH₄77.08Ammonia Source & Catalyst10.0
Sodium CyanoborohydrideNaBH₃CN62.84Reducing Agent~1.5
Methanol (Anhydrous)CH₃OH32.04Solvent-
Hydrochloric Acid (conc.)HCl36.46For pH adjustment/salt formationAs needed
Diethyl Ether(C₂H₅)₂O74.12Extraction/Precipitation Solvent-
Sodium BicarbonateNaHCO₃84.01Quenching/NeutralizationAs needed
Magnesium SulfateMgSO₄120.37Drying AgentAs needed
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chloro-1-indanone (1.0 eq) and ammonium acetate (10.0 eq).

  • Dissolution: Add anhydrous methanol to the flask (approx. 5-10 mL per gram of indanone) and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone spot has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with concentrated HCl to decompose any remaining NaBH₃CN. Stir for 1 hour. Caution: Cyanide gas may be evolved. This step must be performed in a well-ventilated fume hood.

  • Basification & Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of a saturated sodium bicarbonate solution or NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free-base amine.

  • Salt Formation (Purification): Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether dropwise with stirring. The 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product.[12]

Mechanistic Rationale (E-E-A-T)
  • Why Ammonium Acetate? Ammonium acetate serves as both the ammonia source and a mild acid catalyst. It exists in equilibrium with ammonia and acetic acid, facilitating the initial nucleophilic attack of ammonia on the protonated carbonyl of the indanone to form a hemiaminal, which then dehydrates to the crucial imine intermediate.

  • Why Sodium Cyanoborohydride? Sodium cyanoborohydride (NaBH₃CN) is a uniquely suitable reducing agent for this transformation.[11] It is a mild hydride donor that is stable in protic solvents like methanol at neutral pH. Crucially, it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone. This selectivity is key to the success of the one-pot reaction, preventing the premature reduction of the ketone to the corresponding alcohol. Other reagents like sodium borohydride (NaBH₄) are generally too reactive and would reduce the ketone before imine formation is complete.[13][14]

Application in Drug Discovery: Pathway to Indatraline

The synthesized 4-chloro-indanamine hydrochloride is a versatile starting point for further elaboration. A primary application is in the synthesis of indatraline and its analogues. This typically involves a nucleophilic substitution reaction where the primary amine is N-alkylated or N-arylated.

G start 4-Chloro-indanamine (From Protocol) product Indatraline Analogue start->product N-Alkylation (Base, Solvent) reagent 3,4-Dichlorophenyl containing electrophile (e.g., epoxide or alkyl halide) reagent->product

Caption: General synthetic route to Indatraline analogues.

The synthesis of indatraline itself involves reacting an appropriate indanamine precursor with a side chain containing the 3,4-dichlorophenyl moiety.[1] The chlorine atom at the 4-position of our synthesized amine can also be a handle for further modification via cross-coupling reactions, enabling the creation of diverse chemical libraries for SAR studies.

Safety and Handling

  • 4-Chloro-1-indanone: Irritant. Avoid contact with skin and eyes.

  • Sodium Cyanoborohydride: Highly toxic. Fatal if swallowed or inhaled. Reacts with acid to produce toxic hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood.

  • Methanol: Flammable and toxic.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction (ketone remains) Insufficient reaction time. Deactivated reducing agent.Allow reaction to proceed for a longer duration. Use fresh, high-purity NaBH₃CN.
Low yield of amine Formation of alcohol byproduct. Product loss during work-up.Ensure the reducing agent is added after the ketone and ammonia source. Be careful with pH adjustments and perform thorough extractions.
Difficulty precipitating HCl salt Amine is too soluble. Impurities present.Use a more non-polar solvent like hexane as an anti-solvent. Purify the crude free-base amine by column chromatography before salt formation.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of this compound, a high-value intermediate in medicinal chemistry. By leveraging a selective reductive amination, researchers can efficiently access this building block from its commercially available ketone precursor. The resulting chiral amine is a key entry point for the synthesis of indatraline and other potent monoamine reuptake inhibitors, facilitating the exploration of novel therapeutics for CNS disorders.

References

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
  • para-Chloroamphetamine. Wikipedia. Retrieved from [Link]

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. Retrieved from [Link]

  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. (2014). PMC, NIH. Retrieved from [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. (2001). ACS Publications. Retrieved from [Link]

  • Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. (1998). PubMed. Retrieved from [Link]

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2013). NIH. Retrieved from [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants. (2022). MDPI. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (2024). ResearchGate. Retrieved from [Link]

  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. (2014). ResearchGate. Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2022). MDPI. Retrieved from [Link]

  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. (2005). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (2001). PubMed. Retrieved from [Link]

  • Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (2024). PubMed. Retrieved from [Link]

  • Fluoxetine process from benzoylacetonitrile. (2000). Google Patents.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). PMC, NIH. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indanamines in Medicinal Chemistry

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of a primary amine and a chlorine substituent make it a valuable building block for the synthesis of complex molecular architectures. The indane scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). The chlorine atom at the 4-position can serve multiple purposes: it can act as a key binding element within a receptor pocket, or it can be a site for further chemical modification, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, characterization, and application of this compound. The protocols are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 68755-29-3[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Appearance White to off-white crystalline solidTypical
Solubility Soluble in water and methanolTypical
Storage Store in a dry, sealed container at room temperature[1]

Synthetic Protocols

The synthesis of this compound is typically achieved in a multi-step process starting from commercially available precursors. The key steps involve the formation of the indanone core, followed by oximation and subsequent reduction to the primary amine.

Protocol 1: Synthesis of the Precursor 4-Chloro-1-indanone

The primary route to 4-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.

Reaction Scheme:

Synthesis of 4-Chloro-1-indanone start 3-(2-chlorophenyl)propanoic acid intermediate 3-(2-chlorophenyl)propanoyl chloride start->intermediate  Acyl Chloride Formation reagent1 SOCl₂ or (COCl)₂ product 4-Chloro-1-indanone intermediate->product  Intramolecular  Friedel-Crafts  Acylation reagent2 AlCl₃ (Lewis Acid)

Figure 1: Synthetic pathway for 4-chloro-1-indanone.

Materials:

  • 3-(2-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Heptane or Hexanes for recrystallization

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a dropping funnel, add 3-(2-chlorophenyl)propanoic acid (1.0 eq).

    • Add a minimal amount of anhydrous DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature.

    • After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the methyl ester of the starting material.

    • Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent and excess reagent under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a slurry of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

    • Slowly add the AlCl₃ slurry to the stirred solution of the acid chloride, maintaining the temperature between 0-5°C.

    • After the addition, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1-indanone.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexanes, to afford 4-chloro-1-indanone as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol involves the conversion of the ketone to an oxime, followed by reduction to the amine and subsequent salt formation.

Reaction Scheme:

Synthesis of this compound start 4-Chloro-1-indanone intermediate 4-Chloro-1-indanone oxime start->intermediate Oximation reagent1 NH₂OH·HCl, Base product 4-Chloro-2,3-dihydro-1H-inden-1-amine intermediate->product Reduction reagent2 Reducing Agent (e.g., H₂/Pd-C, NaBH₄/TiCl₄) final_product 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride product->final_product Salt Formation reagent3 HCl in Ether or IPA Rotigotine Analog Synthesis start (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine product N-alkylated Product (Rotigotine Analog Core) start->product N-Alkylation reagent1 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate reagent2 Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., Acetonitrile)

Figure 3: N-Alkylation to form a Rotigotine analog precursor.

Procedure (Conceptual):

  • To a stirred solution of (S)-4-chloro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Add 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product. This would be followed by further synthetic steps (e.g., N-propylation) to complete the synthesis of the final API.

Safety and Handling

  • This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

This compound is a versatile and valuable intermediate for pharmaceutical research and development. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and characterization. Its application in the synthesis of complex CNS-active molecules underscores its importance in the ongoing quest for new and improved therapeutics. The provided methodologies are intended to be a starting point for laboratory work and should be optimized based on specific experimental conditions and safety considerations.

References

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

  • Tang, D., et al. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, 22, 3843-3847. Available at: [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • PubChem. Rotigotine. National Institutes of Health. Available at: [Link]

  • European Medicines Agency. (2006). Neupro, INN-Rotigotine: CHMP Assessment Report. Available at: [Link]

  • Al-Ghamdi, S. S. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Biomedical Chromatography, 15(5), 303-308. Available at: [Link]

  • Lead Sciences. (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

  • PubChem. Rotigotine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Neuropharmacology

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic structure, featuring a primary amine on a cyclopentane ring fused to a chlorinated benzene ring, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence and position of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing membrane permeability and metabolic stability.

Primarily, this compound serves as a key building block in the development of therapeutic agents targeting the central nervous system (CNS). Its derivatives have been investigated for their potential as modulators of neurotransmitter receptors, such as the GABA-A receptor, and as inhibitors of enzymes like monoamine oxidase (MAO).[1] Notably, the structurally related, non-chlorinated analog, 1-aminoindan, is a core component of the anti-Parkinson's drug, Rasagiline.[2][3] This highlights the potential of chloro-substituted aminoindanes in the design of novel neuropharmacological agents.

This guide provides a comprehensive overview of the experimental procedures involving this compound, from its synthesis and characterization to its application as a synthetic precursor. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 68755-29-3[4][5]
Molecular Formula C₉H₁₁Cl₂N[4][5][6]
Molecular Weight 204.10 g/mol [4][5]
Appearance White to off-white solidTypical for amine hydrochlorides
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.General knowledge of amine salts
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended.[6][6]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 3-(2-chlorophenyl)propanoic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-chloro-1-indanone. This is followed by a reductive amination to introduce the amine functionality and subsequent salt formation.

Step 1: Synthesis of 4-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of 3-(2-chlorophenyl)propanoic acid in the presence of a strong acid catalyst to form the corresponding indanone.[1][7]

Diagram of the Synthetic Workflow:

Start 3-(2-chlorophenyl)propanoic acid Indanone 4-Chloro-1-indanone Start->Indanone Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) AmineHCl 4-Chloro-2,3-dihydro-1H-inden-1-amine HCl Indanone->AmineHCl Reductive Amination (e.g., NH4OAc, NaBH3CN) & HCl salt formation

Caption: Synthetic pathway to this compound.

Materials and Reagents:

  • 3-(2-chlorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2-chlorophenyl)propanoic acid (1 equivalent).

  • Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring, typically 10-20 times the weight of the starting material). Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]

  • Quenching: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1-indanone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Amination of 4-Chloro-1-indanone

This step converts the ketone functionality of 4-chloro-1-indanone into a primary amine. A common and effective method is reductive amination using a source of ammonia and a reducing agent.[8][9]

Materials and Reagents:

  • 4-chloro-1-indanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Experimental Procedure:

  • Imine Formation: Dissolve 4-chloro-1-indanone (1 equivalent) in methanol in a round-bottom flask. Add ammonium acetate (10-20 equivalents) and stir the mixture at room temperature to form the intermediate imine.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. The pH should be maintained between 6 and 7. The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water and extract the product into an organic solvent such as dichloromethane.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: To the filtrate, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt of the amine will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the benzylic proton adjacent to the amine (a multiplet around 4.5 ppm), and the aliphatic protons of the cyclopentane ring (multiplets between 2.0 and 3.5 ppm). The amine protons may appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will show distinct signals for the aromatic carbons (120-150 ppm), the benzylic carbon bearing the amine group (~55-65 ppm), and the aliphatic carbons (~25-40 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀ClN) at m/z 167.05, with an isotopic pattern characteristic of a monochlorinated compound.
High-Performance Liquid Chromatography (HPLC) Purity can be assessed by reverse-phase HPLC. A single major peak should be observed. For chiral purity analysis, a chiral HPLC column is required.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for GABA-A Receptor Modulators

Derivatives of 4-chloro-1-indanone, and by extension the corresponding amines, have been explored as positive allosteric modulators of the GABA-A receptor.[1] The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can lead to anxiolytic, anticonvulsant, and sedative effects. The 4-chloro-aminoindane scaffold can be further functionalized, for example, by N-alkylation or N-acylation, to generate a library of compounds for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for different GABA-A receptor subtypes.

Conceptual Signaling Pathway Diagram:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Chloride Cl- Influx GABA_R->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Derivative Amine Derivative Derivative->GABA_R Positive Allosteric Modulation

Caption: Modulation of GABA-A receptor signaling by a derivative.

Intermediate in the Synthesis of Rasagiline Analogs

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[2][3] It is the (R)-enantiomer of N-propargyl-1-aminoindan. 4-Chloro-2,3-dihydro-1H-inden-1-amine provides a chlorinated version of the aminoindan core, which can be used to synthesize novel analogs of rasagiline. The introduction of a chlorine atom on the aromatic ring can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved inhibitory activity, selectivity, or pharmacokinetic profile.

Chiral Resolution

4-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, and its enantiomers may exhibit different biological activities. Therefore, the separation of the racemic mixture into its individual enantiomers is often a crucial step in drug development. Several methods can be employed for chiral resolution:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale.[10] A variety of chiral stationary phases are commercially available that can effectively resolve racemic amines.

  • Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Safety and Handling

As a chlorinated aromatic amine hydrochloride, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry, particularly for the development of novel CNS-active agents. The protocols and information provided in this guide are intended to facilitate its use in research and drug development, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Lead Sciences. (n.d.). (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved January 22, 2026, from [Link]

  • Gotor-Fernández, V., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1884.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure. BenchChem.
  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • ResearchGate. (2011). (PDF) Chiral separation by enantioselective liquid–liquid extraction. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 22, 2026, from [Link]

  • SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1‐indanone derivatives by using.... Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US7598420B1 - Rasagiline formulations and processes for their preparation.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 22, 2026, from [Link]

  • PubMed. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. Retrieved January 22, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separation Principles. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity, identity, and stability are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the characterization of this compound as an analytical standard. The protocols outlined herein are designed to be robust and self-validating, providing a framework for establishing critical quality attributes (CQAs) and ensuring lot-to-lot consistency.

The analytical strategy for a chiral amine hydrochloride such as this must address identity, purity (both chemical and enantiomeric), assay, and other key physicochemical properties. This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for both chiral and achiral separations, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, Karl Fischer titration for water content, and spectroscopic techniques for structural confirmation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. The following table summarizes key known and predicted properties.

PropertyValueSource/Method
Chemical Name This compoundIUPAC
CAS Number 68755-29-3[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol.[2][3]Inferred from properties of similar amine salts.
pKa (of conjugate acid) ~9-10 (predicted)Based on similar aminoindan structures.
UV λmax ~270-280 nm (predicted in a polar solvent)Based on the chloro-substituted indane chromophore.[4]

Critical Quality Attributes (CQAs) and Analytical Workflow

The quality of an analytical standard is defined by its Critical Quality Attributes (CQAs). These are the physical, chemical, and biological characteristics that must be within a defined limit to ensure the desired quality.[5][6] For this compound, the key CQAs and the corresponding analytical tests are outlined in the workflow below.

Analytical_Workflow cluster_CQAs Critical Quality Attributes (CQAs) cluster_Tests Analytical Tests Identity Identity Spectroscopy Spectroscopy (¹H NMR, ¹³C NMR, IR, MS) Identity->Spectroscopy Purity_Assay Purity & Assay HPLC_UPLC Achiral HPLC/UPLC Purity_Assay->HPLC_UPLC Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Residual_Solvents Residual Solvents GC_MS GC-MS (Headspace) Residual_Solvents->GC_MS Water_Content Water Content Karl_Fischer Karl Fischer Titration Water_Content->Karl_Fischer

Caption: Workflow for the characterization of this compound.

Part 1: Identity Confirmation

The unequivocal identification of this compound is the foundational step in its qualification as an analytical standard. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons, confirming the core structure and the presence of the indane ring system.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Rationale: NMR is a powerful tool for unambiguous structure elucidation. The chemical shifts and coupling constants will be characteristic of the substituted indane ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amine hydrochloride will show characteristic N-H stretching and bending vibrations, which differ from the free amine.[7]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the free base, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

Part 2: Purity and Assay Determination

A stability-indicating HPLC/UPLC method is essential for determining the purity and assay of the analytical standard. This method must be able to separate the main component from potential process-related impurities and degradation products.[8]

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common route to 1-aminoindanes involves the reductive amination of the corresponding indanone.[5]

Synthesis_Impurities Indanone 4-Chloro-2,3-dihydro-1H-inden-1-one (Starting Material) Amine 4-Chloro-2,3-dihydro-1H-inden-1-amine (Product) Indanone->Amine Reductive Amination Over_reduction Over-reduction Products Indanone->Over_reduction Side Reaction Dimer Dimeric Impurities Amine->Dimer Side Reaction

Caption: Potential impurities from the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine.

Common Potential Impurities:

  • Starting Material: 4-chloro-2,3-dihydro-1H-inden-1-one.[9]

  • Over-reduction Products: Species where the aromatic ring or other functional groups are unintentionally reduced.

  • Dimeric Impurities: Formed from side reactions during synthesis.[10]

Stability-Indicating Achiral HPLC/UPLC Method

The following method provides a starting point for the development of a stability-indicating assay and purity method. Method validation should be performed according to ICH Q2(R1) guidelines.[11]

Instrumentation:

  • HPLC or UPLC system with a UV/PDA detector.

Chromatographic Conditions (Starting Point):

ParameterHPLCUPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B over 20 min10-90% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C30 °C
Detection 275 nm275 nm
Injection Vol. 10 µL2 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Further dilute as necessary to achieve a suitable concentration for analysis.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[5] The sample should be subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV and visible light as per ICH Q1B guidelines.

The developed HPLC method must be able to resolve the main peak from all significant degradation products.

Part 3: Enantiomeric Purity

As 4-chloro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, the determination of its enantiomeric purity is a critical CQA. Chiral HPLC is the preferred method for this analysis.

Chiral HPLC Method

The separation of enantiomers often requires screening of different chiral stationary phases (CSPs) and mobile phase conditions. Polysaccharide-based CSPs are a good starting point for chiral amines.

Instrumentation:

  • HPLC system with a UV/PDA detector.

Chromatographic Conditions (Starting Point):

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmChiralpak AD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C
Detection 275 nm275 nm
Injection Vol. 10 µL10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic mixture (if available) to confirm the separation of the two enantiomers.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method Validation:

The chiral method should be validated for specificity, limit of detection (LOD), and limit of quantitation (LOQ) for the undesired enantiomer.

Part 4: Other Key Analytical Tests

Residual Solvents (GC-MS)

Rationale: To ensure that no harmful organic solvents from the manufacturing process remain in the final product. The analysis should be performed according to USP <467> or ICH Q3C guidelines.[12]

Instrumentation:

  • Headspace Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).

General Procedure:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent (e.g., DMSO, DMF).

  • Heat the vial to allow volatile solvents to partition into the headspace.

  • Inject an aliquot of the headspace gas into the GC-MS system.

  • Identify and quantify any residual solvents against a calibrated standard.

Water Content (Karl Fischer Titration)

Rationale: To determine the water content, which can affect the stability and accurate weighing of the hygroscopic amine salt.

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator.

General Procedure:

  • Accurately weigh the sample and introduce it into the titration vessel containing a suitable Karl Fischer reagent.

  • The instrument will automatically titrate the water and calculate the content.

  • For amine hydrochlorides, a reagent with a buffer may be necessary to neutralize the acidic nature of the salt and prevent side reactions.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of this compound as an analytical standard. The successful implementation and validation of these methods will ensure the identity, purity, and quality of this critical pharmaceutical building block. It is imperative that all methods are validated according to the appropriate regulatory guidelines to ensure data integrity and compliance.

References

  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965–4970. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs.
  • Patel, R. B., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. PubMed, 22(4), 485-91. [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • GxP-CC. (2014). Defining Critical Quality Attributes in the Pharmaceutical Manufacturing Process. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of salicylidene-4-chloroaniline. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • Reddit. (2015). Salt form of amines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved January 22, 2026 from [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Novel CNS Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a rigid scaffold amine, a structural class that has yielded multiple centrally active compounds. Its core, the 1-aminoindan moiety, is notably present in Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The introduction of a chlorine atom at the 4-position of the indane ring is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target affinity.

Given this structural precedent, it is hypothesized that this compound (hereafter referred to as "Compound X") may interact with key proteins of the monoaminergic system, such as monoamine transporters (MATs) or monoamine oxidases (MAOs). Dysregulation of this system is a cornerstone of the pathophysiology of numerous CNS disorders, including Parkinson's disease, depression, and ADHD.

These notes provide a comprehensive, tiered workflow designed to systematically evaluate Compound X, from initial target profiling and safety assessment to preliminary in vivo efficacy studies. The protocols are designed to be self-validating, incorporating appropriate controls and benchmarks to ensure data integrity and reproducibility.

Physicochemical Properties of Compound X

A foundational understanding of the molecule's properties is critical for designing and interpreting subsequent biological assays.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 68755-29-3[2]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Purity ≥97% recommended for biological assays[2]
Storage Store in a dry, sealed container at room temperature.[1]

Tier 1: Primary Target Engagement & In Vitro Profiling

The initial phase of characterization focuses on determining if, and how, Compound X interacts with its hypothesized targets within the monoaminergic system. This tier also includes essential early safety and liability assessments.

Workflow for Tier 1 Evaluation

G cluster_0 Primary Target Screening cluster_1 Early Safety & ADME MAO_Assay MAO-A & MAO-B Enzyme Inhibition Assay MAT_Assay MAT Binding Assays (DAT, SERT, NET) Cytotox General Cytotoxicity (e.g., LDH Assay) MAO_Assay->Cytotox Characterize Primary Hit BBB_Perm In Vitro BBB Permeability (Transwell Assay) hERG_Assay hERG Channel Assay CYP_Assay CYP450 Inhibition Panel G cluster_0 Cellular Functional Assays cluster_1 In Vivo Evaluation Uptake_Assay MAT Uptake Inhibition (Fluorescent or Radiometric) PK_Study Rodent Pharmacokinetics (Plasma & Brain Exposure) Uptake_Assay->PK_Study Confirm Mechanism & Assess Exposure Microdialysis Target Engagement: In Vivo Microdialysis

Caption: Tier 2 Workflow: Cellular validation and in vivo disposition.

Protocol 2.1: Monoamine Transporter (MAT) Uptake Inhibition Assay

Rationale: While binding assays confirm affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport. This is a more direct measure of a compound's potential pharmacological effect. Both radiometric and newer, non-radioactive fluorescent methods are available. [3][4] Methodology (using a fluorescent substrate):

  • Cell Plating: Seed HEK293 cells stably expressing DAT, SERT, or NET in 96- or 384-well black, clear-bottom plates. Allow cells to form a confluent monolayer. [3]2. Assay Procedure:

    • Wash cells with assay buffer (e.g., HBSS).

    • Add serial dilutions of Compound X or control inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT, Desipramine for NET) and incubate for 10-20 minutes.

    • Add the fluorescent transporter substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

    • Add a masking dye to quench extracellular fluorescence.

    • Immediately measure intracellular fluorescence in kinetic mode using a bottom-read fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of uptake from the kinetic data.

    • Determine the IC₅₀ value by plotting the percent inhibition of uptake rate against the log concentration of Compound X.

Protocol 2.2: Rodent Pharmacokinetics (PK) and Brain Penetration

Rationale: This study determines how the drug is absorbed, distributed, metabolized, and excreted (ADME) and, crucially, confirms that it reaches its target organ, the brain.

Methodology:

  • Dosing: Administer a single dose of Compound X to a cohort of male Sprague-Dawley rats or C57BL/6 mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. At the terminal time point, collect the entire brain.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

    • Extract Compound X from plasma and brain homogenate samples.

    • Quantify the concentration of Compound X using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters for both plasma and brain, including C_max (maximum concentration), T_max (time to C_max), AUC (area under the curve), and t_1/2 (half-life).

    • Calculate oral bioavailability (%F) by comparing the AUC from PO administration to the AUC from IV administration.

    • Determine the brain-to-plasma ratio (K_p) at each time point to assess the extent of brain penetration.

Tier 3: In Vivo Proof-of-Concept

Following successful completion of Tier 1 and 2, the final preclinical stage involves testing Compound X in a relevant animal model of a CNS disease to establish proof-of-concept for its therapeutic potential. The choice of model is dictated by the in vitro pharmacology profile determined in Tier 1.

  • If Compound X is a Selective MAO-B Inhibitor: A neurotoxin-based model of Parkinson's disease is appropriate.

  • If Compound X is a SERT or NET Inhibitor: A behavioral model of depression would be the logical choice.

Protocol 3.1: Parkinson's Disease Model (6-OHDA Rat Model)

Rationale: The unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat medial forebrain bundle causes a profound loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease and providing a robust model for testing anti-parkinsonian drugs. [5][6] Methodology:

  • Model Creation: Anesthetize adult male rats and stereotaxically inject 6-OHDA into the medial forebrain bundle on one side of the brain. This will induce a progressive lesion of the nigrostriatal dopamine pathway.

  • Drug Treatment: After a recovery and lesion stabilization period (2-3 weeks), begin daily treatment with Compound X or vehicle control via an appropriate route (determined from PK studies). Include a positive control group treated with Rasagiline or L-DOPA.

  • Behavioral Assessment:

    • Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and count the number of full body turns contralateral to the lesion. An effective therapeutic should reduce this rotation.

    • Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of wall touches made with the impaired (contralateral) vs. unimpaired (ipsilateral) paw.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and collect the brains.

    • Perform immunohistochemistry on striatal and substantia nigra sections to quantify the density of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic cells, to confirm the lesion and assess any neuroprotective effects of Compound X.

Protocol 3.2: Depression Model (Forced Swim Test in Mice)

Rationale: The Forced Swim Test (FST) is a widely used and validated screening tool for assessing the efficacy of potential antidepressant compounds. It is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of inescapable stress, a behavior that is reversed by antidepressant drugs.

Methodology:

  • Acclimation and Dosing: Acclimate male C57BL/6 mice to the testing room. Administer Compound X, vehicle, or a positive control (e.g., Fluoxetine) 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a transparent cylinder filled with water (25°C) from which it cannot escape.

    • Record a 6-minute session on video.

    • Score the last 4 minutes of the session for time spent immobile (i.e., making only the minimal movements necessary to keep its head above water).

  • Data Analysis:

    • Compare the mean immobility time between the treatment groups. A statistically significant reduction in immobility time for the Compound X group compared to the vehicle group indicates an antidepressant-like effect.

Conclusion

This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of this compound. By systematically progressing from in vitro target identification and safety profiling to in vivo pharmacokinetic and efficacy studies, researchers can efficiently generate the critical data needed to determine the compound's potential as a novel therapeutic agent for CNS disorders. Each protocol is grounded in established methodologies, ensuring that the resulting data package is both reliable and interpretable in the context of modern drug discovery standards.

References

  • Roth, B. L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Improved Method for Preparation of a Human Cell-based, Contact Model of the Blood-Brain Barrier. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • Sitte, H. H., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. Available at: [Link]

  • Shayan, G., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2022). (PDF) Blood-Brain Barrier Transwell Modeling. Available at: [Link]

  • Blanden, A. R., et al. (2015). Microdialysis in Rodents. Current Protocols in Neuroscience. Available at: [Link]

  • Blandini, F., et al. (2012). Animal models of Parkinson's disease. FEBS Journal. Available at: [Link]

  • Northeast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this multi-step synthesis. The information herein is curated from established chemical literature and field-proven insights to ensure scientific integrity and experimental success.

Overview of Synthetic Strategy

The most common and reliable laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from 4-chloro-1-indanone. The ketone is first converted to its corresponding oxime, which is then reduced to the primary amine. Finally, the stable hydrochloride salt is formed for purification and storage. This pathway is favored for its reliable yields and manageable reaction conditions.

G cluster_0 Synthesis Pathway A 4-Chloro-1-indanone B 4-Chloro-1-indanone Oxime A->B Hydroxylamine HCl, Sodium Acetate C 4-Chloro-2,3-dihydro-1H-inden-1-amine (Free Base) B->C Reduction (e.g., Cat. Hydrogenation, NaBH4/TiCl4) D 4-Chloro-2,3-dihydro-1H-inden-1-amine HCl (Final Product) C->D HCl (in Ether or IPA)

Caption: General synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material parameter for this synthesis? The purity of the starting 4-chloro-1-indanone is paramount. Impurities in the ketone, often arising from its own synthesis via intramolecular Friedel-Crafts acylation, can carry through both steps and complicate the final purification.[1] It is highly recommended to verify the purity of the indanone by HPLC and ¹H NMR before beginning the synthesis. Recrystallization from a suitable solvent like isopropanol may be necessary.

Q2: Why is the oxime intermediate necessary? Why not a direct reductive amination? While direct reductive amination of ketones is a powerful tool, the formation of the oxime intermediate followed by reduction offers several advantages in this specific case.[2] Firstly, the oxime is a stable, crystalline solid that is easily purified, allowing for the removal of impurities before the critical reduction step. Secondly, this stepwise approach often provides more consistent yields and avoids the formation of secondary amine byproducts (N,N-dialkylation) that can sometimes occur in one-pot reductive aminations.[3][4]

Q3: Which reducing agent is best for converting the oxime to the amine? Several methods are effective, and the choice often depends on available equipment and scale:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source is highly effective and clean, producing water as the only byproduct. A patent describes the use of alumino nickel under basic conditions.[5]

  • Chemical Reduction: Reagent systems like Sodium Borohydride (NaBH₄) in the presence of a Lewis acid (e.g., TiCl₄) can also be used effectively.[5] However, these require careful handling and quenching procedures. For many labs, catalytic hydrogenation is the preferred method for its simplicity and cleaner reaction profile.

Q4: How do I properly form and isolate the final hydrochloride salt? The free amine is typically an oil or low-melting solid and can be unstable upon prolonged exposure to air. Converting it to the hydrochloride salt enhances stability and facilitates purification by crystallization. This is achieved by dissolving the crude free amine in a dry, non-polar solvent (e.g., diethyl ether or dichloromethane) and adding a solution of anhydrous HCl (e.g., 2M HCl in ether) dropwise until precipitation is complete.[6] The resulting solid can then be collected by filtration.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G Problem Problem Observed Cause1 Potential Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause 2: Side Product Formation Problem->Cause2 Cause3 Potential Cause 3: Poor Workup/Isolation Problem->Cause3 Solution1a Solution: Increase reaction time/temp. Monitor via TLC. Cause1->Solution1a Solution1b Solution: Check catalyst activity. Add fresh catalyst. Cause1->Solution1b Solution2a Solution: Lower reaction temperature. Control reagent addition rate. Cause2->Solution2a Solution3a Solution: Adjust pH during extraction. Use appropriate solvent. Cause3->Solution3a Solution3b Solution: Recrystallize from a different solvent system (e.g., IPA/Ether). Cause3->Solution3b

Caption: A workflow for troubleshooting common synthesis issues.

Issue 1: Low or No Yield of 4-Chloro-1-indanone Oxime (Step 1)
  • Potential Cause: Incorrect pH for oxime formation. The reaction between hydroxylamine and a ketone is pH-sensitive. Using a buffer like sodium acetate is crucial to maintain a mildly acidic pH (around 4-5) which favors the reaction.

  • Solution: Ensure that hydroxylamine hydrochloride is adequately buffered. For every equivalent of hydroxylamine HCl, use at least one equivalent of a base like sodium acetate or pyridine. Monitor the reaction progress using Thin Layer Chromatography (TLC). The oxime should have a different Rf value than the starting ketone.[7]

Issue 2: Incomplete Reduction of the Oxime (Step 2)
  • Potential Cause (Catalytic Hydrogenation): The catalyst (e.g., Raney Ni, Pd/C) may be inactive or "poisoned." Catalysts can be deactivated by sulfur-containing compounds or other impurities. The hydrogen pressure may also be insufficient.

  • Solution:

    • Verify Catalyst Quality: Use fresh, high-quality catalyst.

    • Increase Catalyst Loading: If the reaction stalls, adding a small amount of fresh catalyst may restart it.

    • Optimize Conditions: Ensure adequate hydrogen pressure (typically 50-100 psi for a Parr shaker) and vigorous stirring to maintain suspension of the catalyst.

    • Monitor by TLC/LCMS: Track the disappearance of the oxime spot. If the reaction is incomplete after an extended period (e.g., >24 hours), the catalyst is likely the issue.

  • Potential Cause (Chemical Reduction): The reducing agent has decomposed or is insufficient. Sodium borohydride can react with protic solvents like methanol, reducing its efficacy over time.[6]

  • Solution:

    • Use Excess Reductant: It is common to use a stoichiometric excess of the reducing agent (e.g., 2-4 equivalents of NaBH₄).

    • Control Temperature: Add the reducing agent in portions at a low temperature (0-5 °C) to control the initial reaction rate and prevent decomposition.[6]

Issue 3: Final Product is Impure After HCl Salt Formation
  • Potential Cause: Co-precipitation of unreacted starting material or side products. The crude free amine may contain residual 4-chloro-1-indanone oxime. When HCl is added, this impurity can be trapped within the precipitating product salt.

  • Solution:

    • Wash the Free Base: Before salt formation, thoroughly wash the organic solution of the free amine with brine to remove water-soluble impurities. Dry the organic layer completely with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Purify the Salt by Recrystallization: This is the most effective method for achieving high purity. The hydrochloride salt often has poor solubility in many organic solvents. Isopropanol (IPA) is a common choice. Dissolve the crude salt in a minimal amount of hot IPA and allow it to cool slowly. If it remains dissolved, diethyl ether can be added as an anti-solvent to induce crystallization.[8]

    • Solvent Wash (Trituration): Washing the filtered hydrochloride salt with a solvent in which it is insoluble, such as cold acetone or ethyl acetate, can effectively remove more non-polar impurities.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-indanone Oxime
ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Chloro-1-indanone166.6010.059.91.0
Hydroxylamine HCl69.496.2590.01.5
Sodium Acetate (anhydrous)82.037.3890.01.5
Ethanol (95%)-100 mL--
Water-20 mL--

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1-indanone (10.0 g, 59.9 mmol), ethanol (100 mL), and water (20 mL).

  • Stir the mixture to dissolve the indanone. Add hydroxylamine hydrochloride (6.25 g, 90.0 mmol) and sodium acetate (7.38 g, 90.0 mmol).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

    • Causality: Heating accelerates the reaction. The ethanol/water mixture is an excellent solvent for both the organic starting material and the inorganic salts.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to 4-chloro-1-indanone is no longer visible.

  • Cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Filter the resulting white solid, wash the filter cake with cold water (2 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 4-chloro-1-indanone oxime as a white crystalline solid. (Expected yield: 90-95%).

Protocol 2: Reduction and Isolation of this compound

Methodology (Catalytic Hydrogenation):

  • In a hydrogenation vessel (e.g., a Parr bottle), combine 4-chloro-1-indanone oxime (10.0 g, 55.0 mmol), ethanol (150 mL), and Raney Nickel (approx. 1.0 g, ~10% w/w, as a slurry in water).

    • Safety Note: Raney Nickel is pyrophoric when dry. Handle only as a slurry and under an inert atmosphere if possible.

  • Seal the vessel, flush with nitrogen, and then pressurize with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Causality: Vigorous stirring is essential to keep the catalyst suspended and ensure efficient contact with the reactants and hydrogen gas.

  • Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

    • Safety Note: Do not allow the Celite pad with the catalyst to dry out, as it can ignite. Quench the pad with plenty of water immediately after use.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine, typically as an oil.

  • Dissolve the crude oil in anhydrous diethyl ether (150 mL). Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately. Continue adding until no further precipitation is observed.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum.

  • Purification: Recrystallize the crude hydrochloride salt from hot isopropanol to yield pure this compound as a white crystalline solid.[8] (Expected overall yield from oxime: 75-85%).

References

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Cieplik, J., & Stolarczyk, J. Z. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(8), 1930. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. [Link]

  • Majumdar, K. C., & Roy, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33967-33994. [Link]

  • Organic Syntheses Procedure. (n.d.). Note 4. [Link]

  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Majumdar, K. C., & Roy, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Tran, P. H., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Letters in Organic Chemistry, 12(3), 196-202. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

Sources

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides in-depth technical support for the stability, storage, and handling of this compound. It is designed for researchers, chemists, and drug development professionals to ensure the integrity of the compound throughout its experimental lifecycle. The information herein is synthesized from established chemical principles and data from analogous molecular structures.

Frequently Asked Questions (FAQs): Core Storage & Handling

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

The optimal storage conditions are critical for maintaining the purity and stability of the compound. We recommend a two-tiered approach based on intended duration of storage.

  • Short-Term Storage (Up to 6 months): For routine use, the solid compound can be stored at room temperature (20-25°C).[1][2] The vial must be kept tightly sealed in a desiccator to protect it from moisture and light.

  • Long-Term Storage (>6 months): For archival purposes, it is best practice to store the compound at -20°C. This minimizes the rate of any potential degradation pathways. Storage should be under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, amber glass vial to prevent exposure to oxygen, moisture, and light.[1][3]

The key principle is to mitigate exposure to the primary degradation factors: humidity, oxygen, light, and elevated temperatures.[4]

Q2: Why is this compound provided as a hydrochloride salt? Does this form improve its stability?

Yes, the hydrochloride salt form significantly enhances the compound's stability. This is a common strategy for stabilizing amine-containing molecules.

  • Mechanistic Insight: The primary amine group (-NH2) on the indane scaffold is a nucleophilic and basic site, making it susceptible to oxidative degradation. In the hydrochloride salt form, this amine is protonated to form an ammonium salt (-NH3+ Cl-). This protonation effectively "protects" the lone pair of electrons on the nitrogen, making the group far less reactive and less prone to oxidation.

  • Supporting Evidence: Studies on related aminoindan derivatives have shown that certain unstable configurations can only be isolated and stabilized as their hydrochloride salts.[5] This demonstrates the critical role of the salt form in conferring shelf-life and stability to the molecule.

Q3: How should I prepare solutions? What are the stability considerations once the compound is in solution?

Solutions are inherently less stable than the solid material. Proper preparation and handling are essential.

  • Recommended Solvents: For creating stock solutions, use high-purity, anhydrous polar organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. The compound may be susceptible to hydrolysis, and its stability can be pH-dependent.[6] If aqueous solutions are required for an experiment, they should be prepared fresh from a stock solution immediately before use.

  • Solution Storage: If a stock solution must be stored, we recommend preparing aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for up to one month. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What are the primary environmental factors that can cause degradation?

Several factors can compromise the integrity of this compound.

  • Humidity and Moisture: The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere. This can lead to clumping of the solid and may initiate hydrolytic degradation pathways.[4] Always handle in a dry environment and store in a desiccator.

  • Oxygen: As mentioned, the amine functional group can be susceptible to oxidation. This process can be accelerated by the presence of trace metal ion contaminants.[4] Storing under an inert atmosphere is the best preventative measure.

  • Light Exposure: Aromatic compounds and those with amine functionalities can be sensitive to photodegradation, especially from UV light.[4][6] Always store the solid and any solutions in amber vials or otherwise protected from light.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] Storing at controlled room temperature or below is crucial.

Q5: Are there any chemical incompatibilities I should be aware of during my experiments?

Yes. To avoid unintended reactions and ensure the integrity of your experiments, do not mix this compound with:

  • Strong Bases (e.g., NaOH, K2CO3): These will neutralize the hydrochloride salt, generating the free base form of the amine.[8] The free base is significantly more reactive and less stable than the salt.

  • Strong Oxidizing Agents (e.g., peroxides, permanganates): These can directly oxidize the amine group, leading to degradation and the formation of impurities.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solid material has discolored (e.g., yellowing/browning) or appears clumpy. 1. Oxidation due to improper storage (air exposure).2. Moisture absorption (hygroscopicity).1. Review storage procedures. Ensure the container is tightly sealed and stored under inert gas, especially for long-term storage.2. For critical applications (e.g., in vivo studies), it is highly recommended to use a fresh, unopened lot of the compound.3. Consider performing a purity analysis (e.g., LC-MS, NMR) to quantify the level of degradation before use.
A prepared stock solution appears cloudy or contains precipitate. 1. Poor solubility in the chosen solvent.2. Precipitation due to a temperature change (e.g., removing from freezer).3. Degradation product formation.1. Gently warm the solution and sonicate to encourage dissolution.2. Ensure the compound is fully equilibrated to room temperature before attempting to dissolve.3. If precipitation persists after warming, it may indicate degradation or contamination. The solution should be filtered and its concentration re-verified, or discarded.
Loss of biological activity or inconsistent results in an assay. 1. Degradation of the solid material.2. Degradation of the stock solution over time or due to freeze-thaw cycles.3. Improper solution preparation (incorrect concentration).1. Follow the diagnostic workflow in the diagram below.2. Always prepare fresh working solutions from a validated stock for each experiment.3. Validate the integrity of the solid material with a fresh lot if degradation is suspected.

Data Summary & Protocols

Table 1: Recommended Storage Conditions Summary
Parameter Short-Term Storage (Solid) Long-Term Storage (Solid) Stock Solution Storage
Temperature 20-25°C (Room Temperature)[2]-20°C-20°C to -80°C
Atmosphere Sealed, Dry (Desiccator)[10]Inert Gas (Argon/Nitrogen)[1]Tightly Sealed Vial
Light Protect from Light (Amber Vial)[3]Protect from Light (Amber Vial)[3]Protect from Light (Amber Vial)
Container Tightly Sealed Glass VialTightly Sealed Amber Glass VialTightly Sealed Vials (Glass or appropriate plastic)
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound (MW: 204.10 g/mol for the hydrochloride salt) to equilibrate to room temperature for at least 20 minutes before opening.[2][10]

  • Weighing: In a fume hood, accurately weigh out 2.04 mg of the solid compound into a clean, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until all solid material is completely dissolved. Visually inspect for any particulates.

  • Storage: If not for immediate use, prepare single-use aliquots and store them at -20°C or -80°C, protected from light.

Visualization: Troubleshooting Workflow

Below is a diagnostic workflow to follow when encountering unexpected experimental results that may be linked to compound instability.

G start Unexpected Results or Loss of Compound Activity check_solution Review Solution Preparation and Storage Protocol start->check_solution check_solid Review Storage of Solid Compound: - Temp, Light, Moisture? start->check_solid is_fresh Was the working solution prepared fresh from stock? check_solution->is_fresh check_stock Investigate Stock Solution: - Age? - Freeze-thaw cycles? - Storage temperature? is_fresh->check_stock No prepare_fresh Prepare fresh working and stock solutions from solid. Retest experiment. is_fresh->prepare_fresh Yes check_stock->prepare_fresh prepare_fresh->start Issue Persists purity_analysis Perform Purity Analysis on Solid (e.g., LC-MS) check_solid->purity_analysis result_ok Result: Compound is Pure. Troubleshoot other experimental variables. purity_analysis->result_ok result_bad Result: Compound is Degraded. Procure a new lot of the compound. purity_analysis->result_bad

Caption: Troubleshooting workflow for loss of compound activity.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed.
  • Bar-Am, O., et al. (2001). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Chloroethylamine hydrochloride.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Google Patents. (n.d.). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
  • ResearchGate. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide.
  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene.
  • MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers.
  • SciELO. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide.
  • ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for TCO-amine HCl salt.
  • MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines.
  • PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide.
  • ResearchGate. (2023). How can I neutralize amine hydrochlorides?.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • PubChem. (n.d.). This compound.
  • Synblock. (n.d.). This compound.
  • Lead Sciences. (n.d.). (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Lead Sciences. (n.d.). This compound.
  • Enamine. (n.d.). Safety Data Sheet for 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine hydrochloride.

Sources

Technical Support Center: Synthesis of 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The information herein is curated to address specific challenges encountered during synthesis, ensuring a robust and reproducible process.

I. Synthetic Pathway and Impurity Profile

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route proceeds via the formation of 4-chloro-2,3-dihydro-1H-inden-1-one, followed by reductive amination or reduction of the corresponding oxime.

cluster_0 Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-one cluster_1 Formation of 4-chloro-2,3-dihydro-1H-inden-1-amine cluster_2 Salt Formation cluster_3 Potential Impurities 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 3-(2-Chlorophenyl)propanoic acid 3-(2-Chlorophenyl)propanoic acid 2-Chlorobenzaldehyde->3-(2-Chlorophenyl)propanoic acid Several Steps 4-chloro-2,3-dihydro-1H-inden-1-one 4-chloro-2,3-dihydro-1H-inden-1-one 3-(2-Chlorophenyl)propanoic acid->4-chloro-2,3-dihydro-1H-inden-1-one Intramolecular Friedel-Crafts Acylation 4-chloro-2,3-dihydro-1H-inden-1-one oxime 4-chloro-2,3-dihydro-1H-inden-1-one oxime 4-chloro-2,3-dihydro-1H-inden-1-one->4-chloro-2,3-dihydro-1H-inden-1-one oxime Hydroxylamine 4-chloro-2,3-dihydro-1H-inden-1-amine 4-chloro-2,3-dihydro-1H-inden-1-amine 4-chloro-2,3-dihydro-1H-inden-1-one->4-chloro-2,3-dihydro-1H-inden-1-amine Reductive Amination (e.g., NH4OAc, NaBH4) I1 Unreacted 4-chloro-1-indanone 4-chloro-2,3-dihydro-1H-inden-1-one->I1 Incomplete Reaction I2 4-chloro-1-indanol 4-chloro-2,3-dihydro-1H-inden-1-one->I2 Reduction of Ketone 4-chloro-2,3-dihydro-1H-inden-1-one oxime->4-chloro-2,3-dihydro-1H-inden-1-amine Reduction (e.g., H2/Catalyst) 4-chloro-2,3-dihydro-1H-inden-1-amine HCl 4-chloro-2,3-dihydro-1H-inden-1-amine HCl 4-chloro-2,3-dihydro-1H-inden-1-amine->4-chloro-2,3-dihydro-1H-inden-1-amine HCl HCl I3 Dehalogenated amine (2,3-dihydro-1H-inden-1-amine) 4-chloro-2,3-dihydro-1H-inden-1-amine->I3 Reductive Dehalogenation I4 Dimeric impurities 4-chloro-2,3-dihydro-1H-inden-1-amine->I4 Side Reactions I5 Opposite enantiomer 4-chloro-2,3-dihydro-1H-inden-1-amine HCl->I5 Incomplete Chiral Resolution

Caption: Synthetic pathway and points of impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the common synthetic routes, the following impurities are frequently observed:

  • Unreacted Starting Material: Residual 4-chloro-2,3-dihydro-1H-inden-1-one can carry through to the final product if the reductive amination or oxime reduction is incomplete.

  • 4-chloro-2,3-dihydro-1H-inden-1-ol: This alcohol is formed by the direct reduction of the ketone starting material, 4-chloro-2,3-dihydro-1H-inden-1-one, by the reducing agent (e.g., NaBH₄).

  • 2,3-dihydro-1H-inden-1-amine (Dehalogenated Impurity): During catalytic hydrogenation for the reduction of the oxime, reductive dehalogenation of the chloro-substituent on the aromatic ring can occur.

  • Dimeric Impurities: Self-condensation or other side reactions can lead to the formation of higher molecular weight dimeric species.

  • The Undesired Enantiomer: As the target molecule is often a specific enantiomer (e.g., the (R)-enantiomer), the opposite enantiomer is a critical impurity to monitor and control, especially after chiral resolution.[1]

Q2: My reaction seems to stall, and I have a significant amount of unreacted 4-chloro-1-indanone. What could be the cause?

A2: Incomplete conversion of the starting ketone can be due to several factors:

  • Insufficient Reducing Agent: Ensure that the molar ratio of the reducing agent (e.g., sodium borohydride) to the ketone is adequate. It is often necessary to use a slight excess.

  • Inactive Reducing Agent: Sodium borohydride and other hydride-based reducing agents can decompose upon exposure to moisture. Use a fresh, properly stored batch of the reagent.

  • Suboptimal pH: For reductive amination using ammonium acetate and NaBH₄, the pH of the reaction medium is crucial for imine formation.[2] If the pH is too low, the amine will be protonated and less nucleophilic. If it is too high, the carbonyl group will not be sufficiently activated.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. Ensure the reaction is proceeding at an appropriate temperature.

Q3: I am observing a significant peak in my HPLC that corresponds to the dehalogenated product. How can I prevent this?

A3: Reductive dehalogenation is a common side reaction during catalytic hydrogenation of aromatic halides. To minimize its occurrence:

  • Catalyst Selection: The choice of catalyst can influence the extent of dehalogenation. For example, platinum-based catalysts may be less prone to causing dehalogenation than palladium-based catalysts under certain conditions.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and shorter reaction times, can reduce the likelihood of dehalogenation.

  • pH Control: The presence of a base can sometimes suppress hydrodehalogenation. Careful optimization of the reaction pH is recommended.

Q4: How can I effectively remove the 4-chloro-1-indanol impurity?

A4: The alcohol impurity can often be removed through careful purification of the final product:

  • Recrystallization: As an amine hydrochloride salt, the desired product often has significantly different solubility properties compared to the neutral alcohol impurity. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, can effectively remove the more soluble alcohol.[3]

  • Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed to separate the more polar alcohol from the less polar free amine before converting it to the hydrochloride salt.

III. Troubleshooting and Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine from 4-chloro-2,3-dihydro-1H-inden-1-one.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2,3-dihydro-1H-inden-1-one (1.0 eq.) in a suitable solvent such as methanol.

  • Amine Source: Add ammonium acetate (5-10 eq.) to the solution and stir until it is fully dissolved.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the solution and bubble dry HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for the chiral separation of 4-chloro-2,3-dihydro-1H-inden-1-amine enantiomers.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of primary amines. Columns such as Chiralcel OD-H or Chiralpak AD are good starting points.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is usually necessary to improve peak shape and resolution for basic analytes. A starting mobile phase could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Optimization: The resolution can be optimized by adjusting the ratio of hexane to the alcohol modifier and the concentration of the basic additive.[5]

IV. Summary of Common Impurities

Impurity NameStructureTypical OriginRecommended Analytical Technique
4-chloro-2,3-dihydro-1H-inden-1-oneKetoneIncomplete reaction of the starting material.HPLC, GC-MS
4-chloro-2,3-dihydro-1H-inden-1-olAlcoholReduction of the ketone starting material.HPLC, GC-MS
2,3-dihydro-1H-inden-1-amineDehalogenated amineReductive dehalogenation during catalytic hydrogenation.HPLC, GC-MS
Dimeric ImpuritiesHigher MW speciesSide reactions such as self-condensation.HPLC, LC-MS
Undesired EnantiomerEnantiomerIncomplete chiral resolution or racemization.Chiral HPLC

V. References

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007). CN101062897A. Available at:

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (2011). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem. (n.d.). Available at: [Link]

  • Kowalski, P., & Mitka, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 833–854. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]

  • reductive amination using ammonium acetate/NaBH4. (2012). XMB Forum. Available at: [Link]

  • Note 4. Organic Syntheses. (n.d.). Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. Available at: [Link]

  • Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl). (1992). US5110946A. Available at:

  • chiral columns. HPLC.eu. (n.d.). Available at: [Link]

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. (n.d.). Available at: [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. (1995). US5463133A. Available at:

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (n.d.). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11), 1084-1093. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ACS Omega. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. (n.d.). Available at: [Link]

  • 6-chloro-2,3-dihydro-1h-inden-1-amine hydrochloride. ChemUniverse. (n.d.). Available at: [Link]

  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. (2020). Química Nova, 43(1), 22-29. Available at: [Link]

  • Production method of 4-chloro-2-aminophenol. (2016). CN105622439A. Available at:

Sources

Technical Support Center: Chiral HPLC Separation of Indenamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of indenamine enantiomers. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered in the laboratory. This resource is structured to help you understand the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and optimization of chiral HPLC methods for indenamine enantiomers.

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating indenamine enantiomers?

A: Polysaccharide-based CSPs are widely recognized as the most versatile and successful for a broad range of chiral compounds, including amines like indenamines.[1][2][3][4][5] Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, are highly recommended.[2] Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) offer greater solvent compatibility and robustness compared to their coated counterparts.[2] The choice between an amylose or cellulose backbone can significantly impact selectivity, as their helical (amylose) or linear (cellulose) structures create different chiral environments.[2][6]

Q2: Why is a basic additive required in the mobile phase for indenamine separation?

A: Indenamines are basic compounds due to their amine functional group. When performing chromatography on silica-based CSPs, this basic amine can interact strongly with residual acidic silanol groups on the silica surface. These secondary, non-enantioselective interactions lead to significant peak tailing and poor chromatographic efficiency.[7] A basic additive, such as Diethylamine (DEA), is introduced into the mobile phase to neutralize these active sites.[8][9] The additive competes with the basic analyte for interaction with the silanols, effectively masking them and allowing the primary chiral separation mechanism to dominate, resulting in improved peak shape and resolution.[8]

Q3: What is a good starting mobile phase for screening indenamine separations?

A: For normal-phase chromatography on polysaccharide CSPs, a typical starting mobile phase consists of a mixture of an alkane and an alcohol. A common and effective starting point is a mixture of n-Hexane and Isopropanol (IPA) . You can begin with a screening gradient or a series of isocratic runs with varying IPA content (e.g., 10%, 20%, 30%).[1] Crucially, for indenamines, this mobile phase should be modified with a basic additive. A standard starting concentration is 0.1% Diethylamine (DEA) .[8]

Q4: Can temperature be used to optimize the separation of indenamine enantiomers?

A: Yes, temperature is a powerful but complex parameter for optimizing chiral separations.[6][10] Generally, decreasing the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[11][12] However, this is not always the case, and in some instances, increasing the temperature can improve peak efficiency and may even be necessary for separation.[6][13] It's important to note that temperature changes can sometimes lead to a reversal in the elution order of the enantiomers.[6] Therefore, if you are struggling to achieve baseline resolution, systematically evaluating a range of temperatures (e.g., 15°C, 25°C, 40°C) is a worthwhile optimization step.

In-Depth Troubleshooting Guide

This guide provides systematic solutions to specific problems you may encounter during your experiments.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Symptom: The enantiomers of your indenamine sample are co-eluting as a single peak, or the peaks are overlapping significantly, resulting in a resolution value below the generally accepted baseline of 1.5.

Potential Causes & Explanations:

  • Incorrect CSP Selection: The chosen chiral stationary phase may not possess the necessary stereochemical recognition sites (e.g., grooves, cavities) to interact differently with the two indenamine enantiomers.[2][6] The formation of transient diastereomeric complexes with differing stability is essential for separation.[14]

  • Suboptimal Mobile Phase Composition: The mobile phase polarity may be too high or too low. If the mobile phase is too strong (too much alcohol), the analyte will have a weak interaction with the CSP and elute too quickly without sufficient time for chiral recognition. If it's too weak, retention times will be excessively long, leading to band broadening that obscures separation.

  • Inadequate Mobile Phase Additive: For basic analytes like indenamines, the absence of a basic additive can lead to such severe peak tailing that any underlying separation is completely masked.[8]

Solutions & Experimental Protocols:

Protocol 1.1: Systematic CSP and Mobile Phase Screening

This protocol outlines a structured approach to screen for the most effective separation conditions.

Step 1: CSP Selection

  • Screen at least three polysaccharide-based CSPs with different chiral selectors. A recommended starting set includes:

    • An amylose-based column (e.g., CHIRALPAK® IA)

    • A cellulose-based column (e.g., CHIRALPAK® IC)

    • A different substituted cellulose or amylose column (e.g., CHIRALPAK® IB)[3]

Step 2: Mobile Phase Screening

  • For each column, test a primary mobile phase system of Hexane/IPA with 0.1% DEA. Run isocratic separations at 10%, 20%, and 40% IPA.

  • If separation is not achieved, switch the alcohol modifier. Test a secondary system of Hexane/Ethanol with 0.1% DEA at the same percentage compositions. Alcohols with different steric hindrance and hydrogen bonding capabilities can alter selectivity.

Data Summary for Initial Screening:

CSP TypeMobile Phase System% AlcoholObservation
Amylose-basedHexane/IPA + 0.1% DEA10%, 20%, 40%Record retention times and resolution
Amylose-basedHexane/Ethanol + 0.1% DEA10%, 20%, 40%Record retention times and resolution
Cellulose-basedHexane/IPA + 0.1% DEA10%, 20%, 40%Record retention times and resolution
Cellulose-basedHexane/Ethanol + 0.1% DEA10%, 20%, 40%Record retention times and resolution

Logical Workflow for Achieving Separation

The following diagram illustrates a systematic approach to troubleshooting a lack of separation.

G start Start: No Separation of Indenamine Enantiomers csp_screen Screen on Polysaccharide CSPs (e.g., Amylose & Cellulose based) start->csp_screen mp_screen Use Mobile Phase: Hexane/IPA + 0.1% DEA csp_screen->mp_screen eval1 Partial Separation Achieved? mp_screen->eval1 change_alcohol Change Alcohol Modifier (e.g., to Ethanol) eval1->change_alcohol No optimize Proceed to Optimization: Adjust % Alcohol, Additive, Temperature eval1->optimize Yes eval2 Partial Separation Achieved? change_alcohol->eval2 eval2->optimize Yes new_csp Select a Different Class of CSP (e.g., Pirkle, Cyclodextrin) eval2->new_csp No

Caption: Troubleshooting workflow for achieving initial separation.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The peaks for one or both enantiomers are asymmetrical. Tailing peaks have an extended rear, while fronting peaks have a sloping front. This is a common issue with basic compounds.[7]

Potential Causes & Explanations:

  • Secondary Interactions (Tailing): As previously discussed, the basic amine of the indenamine interacts with acidic silanol groups on the silica support, causing peak tailing.[7] This is the most common cause for basic analytes.

  • Column Overload (Fronting): Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[15]

  • Column Contamination/Degradation: Accumulation of strongly retained impurities at the column inlet can disrupt the sample band, leading to distorted peaks.[16] A void at the column head can also cause peak splitting or tailing.[17]

Solutions & Experimental Protocols:

Protocol 2.1: Optimizing the Basic Additive

This protocol helps to fine-tune the concentration of the basic additive to achieve symmetrical peaks.

Step 1: Initial Assessment

  • Using the best conditions from Protocol 1.1, inject your sample and calculate the asymmetry factor (As) for the peaks. An ideal value is between 0.9 and 1.2.

Step 2: Additive Concentration Gradient

  • Prepare mobile phases with varying concentrations of DEA: 0.05%, 0.1%, 0.2%, and 0.5%.

  • Inject the sample with each mobile phase and record the asymmetry factor and resolution. Often, there is an optimal concentration that provides the best peak shape without compromising separation.[8]

Step 3: Alternative Basic Additives

  • If DEA does not yield satisfactory results, consider other basic modifiers. Butylamine or Ethanolamine can sometimes provide better peak shapes for specific analytes.[8] It's important to screen these in a similar concentration gradient.

Protocol 2.2: Column Washing and Regeneration

If you suspect column contamination is the cause of poor peak shape, a thorough washing procedure is necessary. Note: Only perform this with immobilized CSPs, as coated phases can be damaged by strong solvents.

Step 1: Flush with Isopropanol (IPA)

  • Disconnect the column from the detector and flush it to waste.

  • Wash the column with 10-20 column volumes of 100% IPA.

Step 2: Strong Solvent Wash

  • For stubborn contaminants, you may use stronger, permissible solvents. Consult the column manufacturer's instructions. For many immobilized phases, solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can be used.

Step 3: Re-equilibration

  • Flush the column with 10-20 column volumes of the mobile phase (including the additive) until the baseline is stable.

Chiral Recognition and Interference Mechanism

This diagram illustrates how the indenamine enantiomers interact with the CSP and how silanol interference can disrupt the process.

G cluster_0 Ideal Chiral Separation cluster_1 Interference Leading to Peak Tailing CSP Chiral Stationary Phase (CSP) Chiral Groove Enan1 Enantiomer R Enan1->CSP:f1 Stronger Fit (More Stable Complex) Enan2 Enantiomer S Enan2->CSP:f1 Weaker Fit (Less Stable Complex) Silanol Acidic Silanol Site on Silica Support Indenamine Basic Indenamine Indenamine->Silanol Secondary Interaction (Causes Tailing) DEA DEA Additive DEA->Silanol Masks Site (Prevents Tailing)

Caption: Mechanism of chiral recognition and silanol interference.

Problem 3: Shifting Retention Times or Loss of Resolution Over Time

Symptom: You have a working method, but over a sequence of injections, the retention times drift, and/or the resolution between the enantiomers degrades.

Potential Causes & Explanations:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially the additive. Chiral separations are highly sensitive to the stationary phase surface chemistry, which is influenced by the additive concentration.[18]

  • Temperature Fluctuations: Unstable column temperature will cause retention times to shift. As discussed, temperature directly impacts chiral recognition.[11][12]

  • Mobile Phase Instability: Volatile mobile phase components (like hexane) can evaporate over time, changing the composition and strength of the eluent. Additives can also degrade.

  • Column "Memory" Effects: If the column was previously used with a different additive (e.g., an acidic one), trace amounts can remain adsorbed and interfere with the current method, a phenomenon known as "additive memory effect".[18]

Solutions & Experimental Protocols:

Protocol 3.1: Ensuring System Stability

Step 1: Thorough Column Equilibration

  • Before starting a sequence, always equilibrate the column with at least 20-30 column volumes of the mobile phase.

  • Monitor the baseline and inject a standard repeatedly until retention times are stable (e.g., <0.5% RSD over 5 injections).

Step 2: Use a Column Thermostat

  • Always use a thermostatted column compartment to maintain a constant temperature. This is critical for reproducible chiral separations.

Step 3: Fresh Mobile Phase

  • Prepare fresh mobile phase daily, especially if using volatile solvents. Keep solvent bottles capped to minimize evaporation.

Step 4: Dedicated Columns

  • To avoid memory effects, it is best practice to dedicate a specific chiral column to a particular class of compounds and additive type (e.g., one column for basic analytes with basic additives, another for acidic analytes with acidic additives). If this is not possible, ensure a rigorous washing protocol (Protocol 2.2) is performed between method changes.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (2013). ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (2004). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. (2018). PubMed. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (2017). ResearchGate. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Technology Networks. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (2013). PubMed. [Link]

  • Horrible peak shape. (2022). Reddit. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2007). Taylor & Francis Online. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PMC - PubMed Central. [Link]

  • additives for chiral. (2017). Chromatography Forum. [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2014). ResearchGate. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC International. [Link]

Sources

Technical Support Center: Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Our goal is to provide in-depth, actionable insights to troubleshoot common experimental challenges and optimize reaction yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The primary synthetic route discussed is the reductive amination of 4-chloro-2,3-dihydro-1H-inden-1-one, a robust and widely used method for preparing this class of amines.[1][2]

Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis A 3-(2-chlorophenyl)propanoic acid B 4-chloro-2,3-dihydro-1H-inden-1-one A->B Intramolecular Friedel-Crafts Acylation C 4-chloro-2,3-dihydro-1H-inden-1-amine (Free Base) B->C Reductive Amination D 4-chloro-2,3-dihydro-1H-inden-1-amine HCl (Final Product) C->D Salt Formation (HCl)

Caption: High-level overview of the synthesis pathway.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (< 60%). What are the most likely causes and how can I fix them?

Low yield is a multi-faceted problem that can originate from the quality of the starting material, suboptimal reaction conditions, or inefficient product isolation. Let's break down the critical control points.

Answer:

A. Purity of the Starting Ketone (4-chloro-2,3-dihydro-1H-inden-1-one)

The quality of your starting ketone is paramount. Impurities from its synthesis, often via Friedel-Crafts acylation, can interfere with the subsequent amination step.[3] A common issue is the presence of oligomeric byproducts formed during cyclization, which can be difficult to remove later.[4]

  • Actionable Advice:

    • Analyze Purity: Before starting, verify the purity of your 4-chloro-1-indanone using TLC, GC-MS, or ¹H NMR. The starting material should be a clean, crystalline solid.[4]

    • Purification Protocol: If impurities are detected, purify the ketone. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. For persistent impurities, steam distillation can be a powerful purification method.[4]

B. Inefficient Imine/Iminium Ion Formation

The reaction proceeds through an imine or iminium ion intermediate.[2] The formation of this intermediate is a reversible equilibrium that is highly pH-dependent.

  • Causality: The reaction requires mildly acidic conditions (optimal pH ~4-5).[5] At this pH, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and accelerating the attack by the amine. If the solution is too acidic (pH < 3), the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction.[5] If the solution is neutral or basic (pH > 7), the carbonyl group is not activated, and the reaction is sluggish.

  • Actionable Advice:

    • pH Control: If using an ammonia source like NH₄Cl, the reaction is likely too acidic. Buffer the reaction with a non-nucleophilic base or use ammonium acetate, which provides a more suitable pH environment.

    • Catalyst: A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation, especially when using more selective reducing agents like sodium triacetoxyborohydride.[2][6]

C. Competing Side Reactions

Several side reactions can consume your starting material or product, directly impacting the yield.

  • Reduction of the Ketone: The hydride reducing agent can reduce the starting ketone to 4-chloro-2,3-dihydro-1H-inden-1-ol. This is especially problematic with less selective reagents like sodium borohydride (NaBH₄), which can reduce both ketones and imines.[7]

  • Formation of Secondary Amine Impurity: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone. This forms a secondary amine impurity, bis(4-chloro-2,3-dihydro-1H-inden-1-yl)amine.[8]

  • Actionable Advice:

    • To Prevent Ketone Reduction:

      • Use a Selective Hydride: Employ a reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5] These reagents are less reactive towards the ketone at the optimal pH for imine formation.

      • Optimize NaBH₄ Addition: If using NaBH₄ for cost reasons, adopt a two-step, one-pot procedure. First, allow the imine to form completely by stirring the ketone and ammonia source for a sufficient period (monitor by TLC/GC). Only then, add the NaBH₄ portion-wise while maintaining a low temperature (0-5 °C) to minimize ketone reduction.[7][9]

    • To Prevent Secondary Amine Formation:

      • Excess Ammonia Source: Use a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the ketone with ammonia over the reaction with the primary amine product.

D. Inefficient Product Isolation and Salt Formation

Significant product loss can occur during workup and final precipitation. The free amine is a moderately polar compound, and the hydrochloride salt has specific solubility properties.

  • Actionable Advice:

    • Workup: After quenching the reaction, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to guarantee the product is in its free amine form. Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Salt Formation: Precipitate the hydrochloride salt by adding a solution of HCl in a solvent where the salt is insoluble. Common choices include HCl in diethyl ether, isopropanol, or dioxane. Add the acid slowly at a low temperature to promote the formation of a filterable crystalline solid rather than an oil.

    • Purification: The final hydrochloride salt can be recrystallized from a protic solvent system like ethanol/ether to improve purity.

Question 2: My final product is contaminated with the starting ketone. Why is this happening and what should I do?

Answer:

Detecting unreacted 4-chloro-1-indanone in your final product points to an incomplete reaction. This is typically due to two main factors:

  • Ineffective Imine Formation: As detailed in Question 1, if the pH is not optimal or if insufficient time is allowed, the ketone will not be converted to the reactive imine intermediate, and will therefore not be reduced.

  • Deactivated Reducing Agent: Hydride reagents, particularly NaBH(OAc)₃, are moisture-sensitive.[7] If the reagents are old or the reaction is not performed under anhydrous conditions (when required), the hydride may be quenched before it can reduce the imine.

  • Actionable Advice:

    • Verify Reagent Quality: Use freshly opened or properly stored reducing agents.

    • Optimize Imine Formation Time: Monitor the formation of the imine intermediate by TLC or GC before adding the reducing agent (if using a stepwise approach). Extend the premixing time if necessary.

    • Increase Reagent Stoichiometry: A modest increase in the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq.) may be necessary to drive the reaction to completion, especially on larger scales.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this transformation?

A: The "best" reagent depends on a balance of reactivity, selectivity, cost, and safety.

Reducing AgentProsConsRecommended Solvent(s)
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, requiring careful (delayed) addition.[7]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones.[5] Tolerant of protic solvents and mild acid.Highly toxic (releases HCN gas if acidified).Methanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, non-toxic byproducts, high-yielding.[2]More expensive, moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[7]
Catalytic Hydrogenation (H₂/Pd) "Green" method with high atom economy, produces water as the only byproduct.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.[1]Methanol, Ethanol

Recommendation for General Use: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent in a research and development setting due to its excellent selectivity and safety profile, which allows for a convenient one-pot procedure.[2] For large-scale synthesis where cost is a major driver, a well-optimized process using sodium borohydride is a viable alternative.[9]

Q2: What is the mechanism of the reductive amination?

A: The reaction involves two main stages: the formation of an iminium ion followed by its reduction.

G ketone Ketone hemiaminal Hemiaminal ketone->hemiaminal Nucleophilic Attack ammonia Ammonia (NH3) ammonia->hemiaminal h_plus + H⁺ iminium Iminium Ion hemiaminal->iminium Dehydration h2o_out - H₂O amine Primary Amine iminium->amine Reduction hydride Hydride (H⁻) [from Reductant] hydride->amine G start Low Yield or Impure Product check_sm 1. Analyze Purity of Starting Ketone (TLC/NMR) start->check_sm sm_impure Is it impure? check_sm->sm_impure purify_sm Purify Ketone: Recrystallization or Steam Distillation sm_impure->purify_sm Yes check_rxn 2. Review Reaction Conditions sm_impure->check_rxn No purify_sm->check_rxn side_reactions Side reactions evident? (e.g., alcohol byproduct, dimer) check_rxn->side_reactions optimize_reductant Use more selective reductant (e.g., NaBH(OAc)₃) or optimize NaBH₄ addition side_reactions->optimize_reductant Yes incomplete_rxn Incomplete conversion? side_reactions->incomplete_rxn No end_ok Yield/Purity Improved optimize_reductant->end_ok optimize_imine Optimize imine formation: - Check pH (use buffer) - Increase reaction time - Check reagent quality incomplete_rxn->optimize_imine Yes check_workup 3. Review Isolation Protocol incomplete_rxn->check_workup No optimize_imine->end_ok workup_issue Losses during workup or salt formation? check_workup->workup_issue optimize_workup Optimize extraction pH (>10) and precipitation solvent/temp. workup_issue->optimize_workup Yes workup_issue->end_ok No optimize_workup->end_ok

Sources

Technical Support Center: 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound and to troubleshoot common issues encountered during its handling and analysis. Understanding the degradation pathways is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure—a primary amine on a dihydroindene core with a chloro-substituent on the aromatic ring—the compound is susceptible to several degradation mechanisms. Forced degradation studies are essential to experimentally determine these pathways.[2][3] The most probable routes include:

  • Oxidation: The primary amine is a key site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4] This can lead to the formation of imines, hydroxylamines, or further oxidative cleavage products.

  • Hydrolysis: While the C-N bond is generally stable, extreme pH and temperature conditions during hydrolytic stress studies could potentially lead to the conversion of the amine to a hydroxyl group, yielding 4-chloro-2,3-dihydro-1H-inden-1-ol.

  • Photolysis: The chloro-aromatic system can absorb UV light, potentially leading to dehalogenation (loss of chlorine) or the formation of radical species that can trigger further degradation.[2] Photosensitive groups like aryl chlorides are known to be susceptible to photolytic conditions.[2]

  • Thermal Degradation: At elevated temperatures, elimination or rearrangement reactions may occur. The stability of the amine group and the integrity of the indane ring system should be evaluated.[5]

Below is a diagram illustrating the potential primary degradation routes that should be investigated.

G cluster_main 4-chloro-2,3-dihydro-1H-inden-1-amine HCl cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Parent Parent Compound Oxidation Oxidative Degradation (e.g., H₂O₂) Parent->Oxidation Stress Condition Hydrolysis Hydrolytic Degradation (Acid/Base) Parent->Hydrolysis Stress Condition Photolysis Photolytic Degradation (UV/Vis Light) Parent->Photolysis Stress Condition Thermal Thermal Degradation (Heat) Parent->Thermal Stress Condition DP1 Imine/Ketone Analogs Oxidation->DP1 DP2 4-chloro-2,3-dihydro-1H-inden-1-ol Hydrolysis->DP2 DP3 Dechlorinated Analogs Photolysis->DP3 DP4 Dehydrogenated (Indene) Analogs Thermal->DP4

Caption: Proposed degradation pathways for the subject molecule.

Q2: What are the standard analytical methods for identifying and quantifying degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating the parent compound from its degradation products.[1] A well-developed stability-indicating HPLC method should be capable of resolving all significant degradants from the main peak and from each other.

For robust analysis, the following detector setup is recommended:

  • Photodiode Array (PDA) Detector: To check for peak purity and determine the optimal detection wavelength.[3]

  • Mass Spectrometry (MS) Detector: Crucial for the structural elucidation of unknown degradation products by providing mass-to-charge (m/z) information.[6] LC-MS/MS is particularly powerful for generating fragmentation data to confirm proposed structures.[7]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during your stability and degradation studies.

Q: My control sample (time-zero, unstressed) already shows impurity peaks in the HPLC chromatogram. How do I proceed?

A: Causal Analysis & Solution

This scenario indicates that the impurities were likely present before the start of your degradation study. The two main possibilities are:

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process of the active pharmaceutical ingredient (API).

  • Handling/Storage-Induced Degradation: The compound may have started to degrade upon dissolution in your analytical solvent or due to improper short-term storage conditions (e.g., exposure to light or elevated temperature on a lab bench).

Troubleshooting Workflow:

  • Verify Solvent Inertness: Prepare a fresh solution of the compound and analyze it immediately. Re-analyze the same solution after several hours at room temperature. A significant increase in impurity levels suggests solvent-induced degradation. If this occurs, experiment with different solvents or adjust the pH of the diluent.

  • Review Certificate of Analysis (CoA): Compare the impurity profile on your chromatogram with the data provided in the CoA for the batch of material you are using. This can help confirm if the observed peaks are known process impurities.

  • Establish a "True" Time-Zero: For all future studies, ensure that the initial analysis is conducted immediately after sample preparation. This chromatogram will serve as the baseline against which all stressed samples are compared. Any new peaks appearing in the stressed samples can then be confidently classified as degradation products.

Q: After oxidative stress with hydrogen peroxide, I see a significant loss of the parent peak but no major new peaks in my HPLC-UV analysis. What is happening?

A: Causal Analysis & Solution

This is a common issue in oxidative degradation studies. The absence of corresponding degradation peaks on the UV chromatogram can be attributed to several factors:

  • Chromatophore Loss: The degradation process may have altered the part of the molecule responsible for UV absorbance. The resulting degradants may not be detectable at the wavelength used for the parent compound.

  • Poor Chromatographic Retention: The degradation products could be highly polar and are eluting in the solvent front (void volume) of your reverse-phase method, co-eluting with the injection peak.

  • Formation of Insoluble Products/Polymers: Extensive oxidation can sometimes lead to polymerization or the formation of products that are no longer soluble in the mobile phase, causing them to precipitate in the sample vial or on the column.

  • Formation of Volatile Products: While less common for a molecule of this size, some degradation pathways could potentially generate smaller, volatile molecules that would not be detected by LC.

Troubleshooting Workflow:

G cluster_problem Problem cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Loss of Parent Peak No Major Degradant Peaks (UV) Step1 1. Check PDA Data (Full Spectrum Analysis) Problem->Step1 Start Step2 2. Modify HPLC Method (Gradient, Mobile Phase) Step1->Step2 Sol1 Identify New λmax Step1->Sol1 Step3 3. Use Universal Detector (CAD, ELSD, or MS) Step2->Step3 Sol2 Capture Polar Degradants Step2->Sol2 Step4 4. Visual Inspection (Check for Precipitation) Step3->Step4 Sol3 Detect Non-UV Active Species Step3->Sol3 Sol4 Adjust Sample Prep Step4->Sol4

Caption: Troubleshooting workflow for missing degradation peaks.

  • Analyze with PDA: Review the full spectral data from your PDA detector. Look for peaks at different wavelengths that may not be apparent at the monitoring wavelength for the parent compound.

  • Modify HPLC Method: Adjust your gradient to be more aqueous at the beginning (e.g., start with 99% water) to retain and separate highly polar compounds that might be eluting in the void volume.

  • Employ a Universal Detector: If available, analyze the sample using a mass spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). These detectors do not rely on a chromophore and can detect compounds that are not UV-active.

  • Mass Balance Calculation: A crucial part of a stability study is the mass balance. The sum of the assay of the parent compound and the levels of all degradation products should remain constant. A significant drop in mass balance points towards the formation of undetected products.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines the standard conditions for conducting forced degradation studies as recommended by the International Conference on Harmonisation (ICH).[2] The goal is to achieve 5-20% degradation of the drug substance.[8][9] Adjust exposure times and reagent concentrations as needed to achieve this target.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a stock solution of approximately 1 mg/mL.[10]

2. Stress Conditions:

Stress ConditionReagent/ConditionTypical ProcedureNeutralization/Termination
Acid Hydrolysis 0.1 M HClMix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.[3][10]Neutralize with an equimolar amount of NaOH.
Base Hydrolysis 0.1 M NaOHMix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 1, 2, 4, and 8 hours.[3][10]Neutralize with an equimolar amount of HCl.
Oxidation 3% H₂O₂Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.[2]Quenching is typically not required if analyzed promptly; dilution prior to injection is sufficient.
Thermal 80°C OvenStore the solid API in a vial at 80°C. Also, store a solution (1 mg/mL) at 80°C. Sample at 1, 3, and 7 days.Cool to room temperature before sample preparation.
Photostability ICH Option 2Expose the solid API and a solution (1 mg/mL) to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[2] Use a control sample wrapped in aluminum foil.No termination step needed.

3. Sample Analysis:

  • For each time point, withdraw an aliquot of the stressed sample.

  • Perform any necessary neutralization as described in the table.

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze by a validated stability-indicating HPLC method.

Data Summary and Interpretation

Table 1: Hypothetical Degradation Products and Their Mass Signatures

This table lists potential degradation products based on the chemistry of the parent molecule. It is intended to guide the interpretation of LC-MS data. The exact mass is a critical parameter for identification.

Degradation PathwayProposed StructureMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺
Parent Compound 4-chloro-2,3-dihydro-1H-inden-1-amineC₉H₁₀ClN167.05168.06
Hydrolysis 4-chloro-2,3-dihydro-1H-inden-1-olC₉H₉ClO168.03169.04 (or loss of H₂O)
Oxidation (Deamination) 4-chloro-2,3-dihydro-1H-inden-1-oneC₉H₇ClO166.02167.03
Photolysis (Dechlorination) 2,3-dihydro-1H-inden-1-amineC₉H₁₁N133.09134.10
Thermal (Dehydrogenation) 4-chloro-1H-inden-1-amineC₉H₈ClN165.04166.04

Note: The masses are calculated for the free base form of the molecule.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively characterize the degradation pathways of this compound, leading to the development of robust, stable formulations and reliable analytical methods.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Dolan, J. W. (2002). Stability-Indicating Assays: LC Troubleshooting. LC-GC North America, 20(4), 346–349.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Kats, M. (2005). Forced degradation studies: regulatory considerations and implementation.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
  • Raghunandan, N., & Ravindranath, B. (2011). Forced Degradation Studies: A Tool for the Development of Stable and Reliable Pharmaceutical Formulations. Journal of Pharmaceutical Sciences and Research, 3(4), 1168-1175.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(1), 1-14.
  • Smela, J. W. (2005). Regulatory considerations for stability indicating analytical methods in drug substance and drug product testing. American Pharmaceutical Review, 8(3), 51-54.

Sources

Technical Support Center: Purification of 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this critical intermediate. Our approach is rooted in explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My recrystallization of this compound resulted in an oil or very poor crystal formation. What's going wrong?

Answer: This is a frequent issue when purifying amine hydrochloride salts, which can be sensitive to solvent choice, cooling rate, and the presence of impurities.

  • Causality: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is often exacerbated by rapid cooling or the presence of impurities that disrupt the crystal lattice formation. The choice of solvent is paramount; many hydrochloride salts are highly soluble in lower alcohols like methanol or ethanol, making crystallization difficult without an anti-solvent.[1]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: While ethanol can be used, 2-Propanol (IPA) is often a preferred solvent for recrystallizing amine hydrochlorides as it typically offers lower solubility for the salt at room temperature.[1][2] Consider a mixed-solvent system. For instance, dissolve the crude salt in a minimal amount of warm methanol or ethanol and then slowly add an anti-solvent like diethyl ether or ethyl acetate until turbidity persists.

    • Control the Cooling Rate: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator (4°C). Slow cooling promotes the formation of well-defined crystals over amorphous precipitation or oiling.

    • Utilize Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Pre-Purification Wash: If the crude product is heavily contaminated, impurities may be inhibiting crystallization. Consider washing the crude solid with a solvent in which the desired salt has very low solubility but the impurities do, such as ethyl acetate or hexane, before attempting recrystallization.[1]

Question 2: After purification, my product's HPLC analysis still shows significant impurities. How can I identify and remove them?

Answer: Persistent impurities suggest that a simple recrystallization is insufficient. The nature of the impurity dictates the best removal strategy.

  • Causality & Common Impurities:

    • Unreacted Starting Material: If the amine is synthesized via reductive amination of 4-chloro-1-indanone, this ketone may persist. Being a neutral compound, its solubility differs significantly from the amine salt.

    • Reaction Byproducts: Depending on the synthesis, byproducts like N,N-di-substituted amines or products from over-reduction can form.[3] These are often structurally similar to the desired product, making separation challenging.

    • Inorganic Salts: If aqueous HCl was used in the final salt formation or workup, residual inorganic salts like NaCl might be present.[4]

  • Troubleshooting & Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique to separate the basic amine from neutral or acidic impurities. Before forming the hydrochloride salt, dissolve the crude free amine in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an aqueous base (like 1M NaOH) to remove acidic impurities, then with water. The desired free amine remains in the organic layer. Subsequently, forming the HCl salt from this cleaned-up free base will yield a much purer product.

    • Solvent Wash of the Salt: As mentioned previously, washing the isolated hydrochloride salt with a non-polar organic solvent can effectively remove non-polar impurities.[1]

    • Characterize the Impurity: If possible, use LC-MS to get a mass of the impurity. This can provide crucial clues to its identity and help you devise a targeted purification strategy.[1]

Visual Workflow: General Purification Strategy

The following diagram outlines a logical workflow for the purification and analysis of this compound.

G cluster_0 Purification Workflow cluster_1 Purification Options Crude Crude Product (Free Amine or HCl Salt) Analysis1 Initial Purity Check (TLC, HPLC) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Recrystallization Recrystallization (as HCl Salt) Decision1->Recrystallization No AcidBase Acid-Base Extraction (as Free Amine) Decision1->AcidBase No ChiralRes Chiral Resolution (Diastereomeric Salts) Decision1->ChiralRes No FinalProduct Pure Product (Store under Inert Gas) Decision1->FinalProduct Yes Analysis2 Final Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Analysis2 AcidBase->Analysis2 ChiralRes->Analysis2 Analysis2->FinalProduct

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for purifying this compound on a lab scale? A: For general purity enhancement, recrystallization is the most common and effective method. A typical starting point is recrystallization from isopropanol or an ethanol/diethyl ether solvent system.[1] If neutral impurities are suspected from the synthesis, it is highly recommended to perform an acid-base workup on the free amine before converting it to the hydrochloride salt.

Q: Can I use column chromatography to purify the hydrochloride salt? A: Direct chromatography of hydrochloride salts on standard silica gel can be problematic. The high polarity of the salt often leads to poor mobility and significant tailing on the column. It is far more effective to perform chromatography on the free amine using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress tailing) and then convert the pure fractions to the hydrochloride salt. For chiral separations, specialized chiral HPLC columns are required.[5][6]

Q: How do I remove the unwanted enantiomer to get an enantiomerically pure product? A: The separation of enantiomers requires a chiral technique. The classical method is diastereomeric salt resolution. This involves reacting the racemic free amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure free amine, which is then converted to the hydrochloride salt.[7] Alternatively, preparative chiral HPLC can be used, which separates the enantiomers directly on a chiral stationary phase.[8][9]

Q: Which analytical techniques are essential to confirm the purity and identity of the final product? A: A combination of techniques is necessary for full characterization.

Technique Purpose
HPLC/UPLC To determine chemical purity (area percent of the main peak).
Chiral HPLC To determine enantiomeric excess (e.e.) or optical purity.[5][9]
¹H and ¹³C NMR To confirm the chemical structure and check for residual solvents or structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point A sharp melting point range is a good indicator of high purity.[2]

Q: My final product is a white, crystalline solid but is difficult to handle and seems to absorb water. What should I do? A: Amine hydrochloride salts can be hygroscopic. To ensure stability and ease of handling, always dry the final product thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C). Store the purified, dry salt in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol (IPA)

This protocol describes a standard procedure for the recrystallization of the title compound.

  • Dissolution: Place the crude this compound (1.0 g) in a flask. Add a minimal amount of isopropanol (e.g., 5-10 mL) and heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve completely, add more IPA dropwise until a clear solution is obtained at reflux.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, reflux for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once the flask has reached room temperature, place it in a refrigerator (0-5°C) for at least 1-2 hours to maximize crystal precipitation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Visual Guide: Troubleshooting Recrystallization

This decision tree helps diagnose and solve common recrystallization problems.

G cluster_0 Problem Diagnosis cluster_1 Solutions Start Recrystallization Attempt Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals A OilyProduct Product Oiled Out Problem->OilyProduct B LowPurity Purity Still Low Problem->LowPurity C Sol_Conc Concentrate Solution (Evaporate some solvent) NoCrystals->Sol_Conc Sol_Seed Add Seed Crystal NoCrystals->Sol_Seed Sol_Scratch Scratch Flask Wall NoCrystals->Sol_Scratch Sol_CoolSlow Cool Slower OilyProduct->Sol_CoolSlow Sol_AntiSolvent Add Anti-Solvent (e.g., Ether, Hexane) OilyProduct->Sol_AntiSolvent Sol_Wash Pre-wash crude solid OilyProduct->Sol_Wash LowPurity->Sol_Wash Sol_AltMethod Use Alternative Method (e.g., Acid-Base Extraction) LowPurity->Sol_AltMethod

Caption: Troubleshooting common recrystallization failures.

References

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P
  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (URL: [Link])

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. (URL: [Link])

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])

  • CN111632400B - Recrystallization purification method of enamine salt - Google P
  • Chiral HPLC Column - Phenomenex. (URL: [Link])

  • (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences. (URL: [Link])

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (URL: [Link])

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google P
  • 14.3: Chiral Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (URL: [Link])

  • A Review of Analytical Methods for Codeine Determination - PubMed. (URL: [Link])

  • Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide - PhaRxmon Consulting LLC. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - NIH. (URL: [Link])

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])

Sources

Technical Support Center: Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights and validated protocols to ensure the integrity and purity of your final product.

Overview of the Synthetic Pathway

The most common and industrially relevant pathway to this compound begins with the synthesis of the key intermediate, 4-chloro-2,3-dihydro-1H-inden-1-one (also known as 4-chloro-1-indanone). This ketone is then converted to the target primary amine via reductive amination, followed by salt formation.

The primary route involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-chlorophenyl)propanoic acid, to form the indanone ring system[1]. The subsequent conversion of the ketone to the amine is typically achieved through direct or indirect reductive amination[2][3].

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Amine Synthesis & Salt Formation A 3-(2-chlorophenyl)propanoic acid B 4-chloro-2,3-dihydro-1H-inden-1-one A->B  Intramolecular  Friedel-Crafts Acylation (e.g., PPA, H₂SO₄) C 4-chloro-2,3-dihydro-1H-inden-1-amine B->C  Reductive Amination (e.g., NH₃, H₂, Raney Ni or  NH₄OAc, NaBH₃CN) D 4-chloro-2,3-dihydro-1H-inden-1-amine HCl C->D  HCl (e.g., in IPA or Et₂O)

Caption: General two-step synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.

FAQ 1: My yield for the 4-chloro-1-indanone intermediate is low, and I'm observing a significant amount of dark, tarry byproduct. What is happening?

Answer: This is a classic problem in Friedel-Crafts acylation, particularly when using strong acids like sulfuric acid. The primary cause is the formation of undesired oligomeric byproducts[4].

  • Causality: The reaction proceeds through an acylium ion intermediate which then forms a carbocation upon cyclization. Under high concentrations, this reactive intermediate can engage in intermolecular reactions with other molecules of the starting material or product, leading to polymerization and charring, rather than the desired intramolecular cyclization. A key intermediate that can lead to this is 1-(4-chlorophenyl)-2-propen-1-one, formed via HCl elimination, which is prone to intermolecular reactions[4].

  • Troubleshooting & Mitigation:

    • Control Reactant Concentration: The most effective solution is to maintain a very low concentration of the reactive intermediate in the reaction mixture. This is achieved by adding the 3-(2-chlorophenyl)propionyl chloride (or acid) slowly and in a dilute solution to the heated Friedel-Crafts catalyst (e.g., sulfuric acid)[4]. This ensures that the rate of intramolecular cyclization is much faster than the rate of intermolecular side reactions.

    • Temperature Control: While the reaction requires heat, excessive temperatures (>150°C) can promote decomposition and the formation of sulfonated byproducts. Maintain the temperature within the recommended range for your specific acid catalyst (e.g., 90-120°C for H₂SO₄)[4].

FAQ 2: I've isolated the indanone, but my analytical data (NMR/HPLC) suggests the presence of an isomeric impurity. How is this possible?

Answer: Isomer formation is a known challenge in Friedel-Crafts reactions on substituted benzene rings. The chloro- group is an ortho-, para- director. Starting with 3-(2-chloro phenyl)propanoic acid, cyclization can theoretically occur at either the C2 or C6 position of the benzene ring. While cyclization to C6 to form the desired 4-chloro-1-indanone is sterically and electronically favored, a small amount of cyclization to C2 can occur, which after rearrangement could lead to other isomers. However, a more common source is an isomeric impurity in the starting material itself, such as 3-(4-chloro phenyl)propanoic acid, which would cyclize to give 6-chloro -2,3-dihydro-1H-inden-1-one.

  • Troubleshooting & Mitigation:

    • Verify Starting Material Purity: Before starting the synthesis, rigorously check the purity of your 3-(2-chlorophenyl)propanoic acid by HPLC and NMR to ensure it is free from positional isomers.

    • Purification: The 6-chloro isomer can often be separated from the desired 4-chloro product by fractional crystallization or column chromatography, although this can be challenging on a large scale.

FAQ 3: During the reductive amination step, I'm observing a significant byproduct with approximately double the mass of my expected product. What is this impurity?

Answer: This high-molecular-weight byproduct is almost certainly the secondary amine dimer, N,N-di-(4-chloro-2,3-dihydro-1H-inden-1-yl)amine . Its formation is a very common side reaction in reductive aminations when synthesizing a primary amine[5].

  • Causality: The desired primary amine product is itself a nucleophile. It can compete with the ammonia source (the intended nucleophile) and attack a molecule of the starting ketone (4-chloro-1-indanone). This forms a new imine, which is then reduced to yield the secondary amine dimer.

G Ketone 4-chloro-1-indanone Imine Intermediate Imine Ketone->Imine + Product Amine (Nucleophilic Attack) Amine Product: 4-chloro-1-inden-1-amine Amine->Imine Dimer Side Product: Secondary Amine Dimer Imine->Dimer Reduction

Caption: Formation of the secondary amine dimer side product.

  • Troubleshooting & Mitigation:

    • Excess Ammonia Source: Use a large excess of the nitrogen source (e.g., ammonium formate, aqueous ammonia). This statistically favors the reaction of the ketone with ammonia over the reaction with the already-formed primary amine product[6][7].

    • Control Reaction Conditions: Running the reaction at a lower temperature may slow the rate of the side reaction relative to the primary reaction.

    • One-Pot Procedures: Some methods, like the Leuckart reaction which uses ammonium formate or formamide at high temperatures, can effectively minimize this by maintaining a high concentration of the ammonia precursor throughout the reaction[6].

FAQ 4: My final product is contaminated with 4-chloro-2,3-dihydro-1H-inden-1-ol. How can I prevent this?

Answer: The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone. This occurs when the reducing agent reduces the ketone carbonyl group faster than the imine/iminium intermediate.

  • Causality: The reductive amination is a two-step process in equilibrium: (1) ketone + amine ⇌ imine + water, followed by (2) reduction of the imine. If the imine formation (step 1) is slow or the equilibrium is unfavorable, the reducing agent will simply reduce the more abundant ketone.

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Use a pH-sensitive reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are most effective under mildly acidic conditions (pH 4-6) which favor iminium ion formation and are less reactive towards the ketone carbonyl[2][8]. Standard sodium borohydride (NaBH₄) is more aggressive and will readily reduce the ketone, especially at neutral or acidic pH.

    • pH Control: Maintain a slightly acidic pH (4-6) to drive the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that is readily reduced.

    • Use of Catalysts: Employing a catalyst like TiCl₄ with NaBH₄ can favor the amine pathway over alcohol formation[9].

Impurity Profile & Analytical Strategy

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.

Table 1: Common Impurities and Their Identification

Impurity NameStructureProbable CauseAnalytical Notes (Typical RP-HPLC)
4-chloro-1-indanoneKetoneIncomplete reductive aminationElutes earlier than the more polar amine. Strong UV absorbance.
4-chloro-1-indanolAlcoholOver-reduction of ketoneElutes close to the starting ketone, before the amine.
N,N-di-(4-chloro-inden-1-yl)amineDimerReaction of product with starting materialElutes much later than the product due to higher MW and lipophilicity.
6-chloro-1-indanoneIsomerImpure starting material for ketone synthesisMay co-elute or elute very close to the 4-chloro isomer. Requires optimized HPLC method.
2,3-dihydro-1H-inden-1-amineDechlorinated ProductHydrogenolysis during catalytic reductionElutes earlier than the chlorinated product. Confirm with Mass Spec (loss of 34 Da).

Protocol: Purification of Final Product by Recrystallization

This protocol describes a typical procedure for purifying the final hydrochloride salt, designed to remove common process-related impurities like residual ketone and the secondary amine dimer.

Objective: To obtain >99.5% pure this compound.

Methodology:

  • Solvent Selection: A binary solvent system is often most effective. Isopropanol (IPA) is a good primary solvent as it readily dissolves the hydrochloride salt when hot but has lower solubility when cold. A non-polar co-solvent like heptane or ethyl acetate can be used as an anti-solvent to crash out the product while keeping more non-polar impurities (like the ketone and dimer) in the mother liquor.

  • Step-by-Step Procedure: a. Dissolve the crude this compound (1.0 eq) in a minimal amount of hot isopropanol (e.g., 5-10 volumes) with stirring until a clear solution is obtained. b. If insoluble particulates are present, perform a hot filtration to remove them. c. Slowly add a non-polar anti-solvent, such as heptane (2-4 volumes), to the hot solution until slight turbidity persists. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for at least 2 hours to maximize crystallization. e. Collect the crystalline solid by vacuum filtration. f. Wash the filter cake with a small amount of cold IPA/heptane (e.g., 1:1 mixture) to remove residual mother liquor. g. Dry the purified solid in a vacuum oven at 40-50°C until constant weight is achieved.

  • Self-Validation: a. In-Process Check: Analyze the mother liquor by HPLC. It should be enriched with impurities, confirming their removal from the crystalline product. b. Final Quality Control: Analyze the dried, purified product by HPLC for purity, by NMR for structural confirmation, and by Karl Fischer titration for water content.

References

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Available at: [Link]

  • Google Patents.A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Google Patents.Process for preparing 1-indanones.
  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • Google Patents.Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]

Sources

How to resolve poor peak shape in HPLC of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. This molecule, containing a primary amine, presents specific chromatographic challenges that often manifest as poor peak shape. This document provides in-depth, cause-and-effect troubleshooting strategies to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What is the underlying chemical cause?

A1: Peak tailing is the most common issue when analyzing basic compounds like this amine on standard silica-based reversed-phase columns. The primary cause is unwanted secondary interactions between your analyte and the stationary phase.[1]

  • The Analyte: Your compound has a primary amine group. In the acidic-to-neutral mobile phases typically used in reversed-phase HPLC, this amine group is protonated, carrying a positive charge (R-NH₃⁺).

  • The Stationary Phase: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3, some of these silanols deprotonate and become negatively charged (Si-O⁻).[2]

  • The Interaction: The positively charged amine analyte can engage in a strong ionic interaction with the negatively charged silanol sites.[3] This interaction is stronger and has different kinetics than the desired hydrophobic retention mechanism. Some analyte molecules get "stuck" on these active sites, eluting later than the main band and creating a characteristic "tail".[3][4]

This dual-retention mechanism—part hydrophobic, part ionic—is the root cause of peak tailing for basic compounds.[1]

cluster_column Silica Surface (pH > 3) cluster_mobile_phase Mobile Phase Silanol Ionized Silanol (Si-O⁻) Analyte Protonated Amine (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Analyte-Silanol interaction causing peak tailing.

Q2: My peak is tailing badly. What is the most effective strategy to fix it?

A2: A systematic approach is key. We can address the problematic silanol interactions by modifying the mobile phase, selecting a more appropriate column, or a combination of both. Below is a troubleshooting workflow.

G cluster_mp Mobile Phase Solutions cluster_col Column Solutions cluster_sys System Solutions start Poor Peak Shape Observed tailing Is the peak Tailing? start->tailing fronting Is the peak Fronting? tailing->fronting No modify_mp Step 1: Modify Mobile Phase tailing->modify_mp Yes other_issues Address Split/Shoulder Peaks (See Q4) fronting->other_issues No overload Address Overload / Solvent Mismatch (See Q3) fronting->overload Yes change_column Step 2: Change HPLC Column modify_mp->change_column If tailing persists mp_ph Adjust pH (Low or High) modify_mp->mp_ph check_system Step 3: Check System Hardware change_column->check_system If tailing persists col_endcap Use Modern End-Capped Column (Type B Silica) change_column->col_endcap sys_deadvol Minimize Extra-Column Dead Volume check_system->sys_deadvol mp_buffer Increase Buffer Strength (>20 mM) mp_ph->mp_buffer mp_additive Add Competitive Base (e.g., TEA) mp_buffer->mp_additive col_alt Try Alternative Chemistry (e.g., Polar-Embedded) col_endcap->col_alt

Caption: Systematic workflow for troubleshooting poor peak shape.

Detailed Troubleshooting Protocols
Protocol 1: Mobile Phase Optimization

The mobile phase is the easiest and most impactful variable to adjust. The goal is to create an environment that minimizes the unwanted ionic interactions.

1. Operate at Low pH (Recommended First Step)

  • Causality: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanol groups (Si-OH) will be protonated and thus neutral.[1][5] Since your analyte is already protonated (R-NH₃⁺), this eliminates the strong ionic attraction, significantly improving peak shape.[5]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase using a buffer suitable for pH 2.5-3.0 (e.g., 25 mM potassium phosphate, adjusted with phosphoric acid).

    • Ensure your column is stable at this pH. Most modern silica columns are rated for pH 2-8, but columns specifically designed for low pH operation, like the Agilent ZORBAX StableBond (SB-C18), are more robust.[1]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

    • Note: At low pH, the retention time of your amine may decrease because it is fully ionized. You may need to compensate by decreasing the percentage of organic solvent in your mobile phase.[1]

2. Add a Competitive Base (Amine Modifier)

  • Causality: A small, basic additive like triethylamine (TEA) can be added to the mobile phase.[5] Being a base, TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a classic technique that is still very effective.

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to your aqueous mobile phase and adjust the pH as desired (typically to around pH 3 or pH 7).

    • Dedicate a column to this method, as completely removing TEA from a column can be difficult.

3. Use an Ion-Pairing Agent

  • Causality: An ion-pairing agent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is an alternative approach.[6] These agents have a polar head that interacts with your protonated amine and a non-polar tail that interacts with the C18 stationary phase. This forms a neutral ion pair that behaves more predictably, improving peak shape and retention.

  • Protocol:

    • Add the ion-pairing reagent (e.g., 5 mM sodium dodecyl sulfate) to the mobile phase.

    • This technique significantly alters selectivity and requires re-optimization of the gradient. It is often used when other methods fail to provide adequate retention for polar amines.

Table 1: Comparison of Mobile Phase Strategies for Amine Analysis

StrategyMechanismProsCons
Low pH (2.5 - 3.0) Suppresses silanol ionization (Si-OH).Highly effective, simple, compatible with MS (using formic acid).May reduce retention time. Requires pH-stable column.
High pH ( > 10) Suppresses analyte ionization (R-NH₂).Excellent peak shape, increased retention.Requires specialized hybrid or high-pH stable columns to prevent silica dissolution. Not compatible with all detectors.
Competitive Base (TEA) Masks active silanol sites.Very effective for tailing.Can be difficult to remove from the column, may suppress MS signal.
Ion-Pairing Agent Forms a neutral complex with the analyte.Improves retention and peak shape for polar amines.Complex method development, slow column equilibration, not easily compatible with MS.
Protocol 2: HPLC Column Selection

If mobile phase optimization is insufficient, the column itself is the next target.

1. Use a High-Purity, End-Capped Column

  • Causality: Modern HPLC columns are made with high-purity silica that has fewer metal impurities, which can activate adjacent silanols.[7] Furthermore, most columns are "end-capped," a process where residual silanol groups are chemically reacted to make them less polar and non-ionic, dramatically reducing secondary interactions.[3][4] If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) is one of the best ways to solve tailing issues.[3]

  • Recommendation: Columns like the Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 are specifically designed with advanced end-capping for excellent peak shape with basic compounds.[3][8][9]

2. Consider Superficially Porous Particle (SPP) Columns

  • Causality: SPP columns (also known as core-shell) consist of a solid, non-porous core with a thin, porous outer layer.[10] This design reduces mass transfer distances, leading to higher efficiency and sharper peaks, often at lower backpressures than their fully porous counterparts.[10] The improved column packing and efficiency can contribute to better peak symmetry.

  • Recommendation: Options like the Agilent Poroshell or Phenomenex Kinetex series can provide a significant boost in performance.

3. Explore Alternative Chromatographic Modes

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[11][12] It uses a polar stationary phase (like bare silica or an amino phase) with a high-organic, low-aqueous mobile phase.[11][13] This can provide good retention and peak shape for polar amines without the issues of silanol interactions.

Q3: My peak is fronting. What are the likely causes and solutions?

A3: Peak fronting is less common than tailing but indicates a different set of problems. It is characterized by a leading edge that is less steep than the trailing edge.

  • Cause 1: Column Overload

    • Explanation: You are injecting too much sample mass onto the column.[4][14] The stationary phase becomes saturated, and excess analyte molecules travel through the column faster with the mobile phase, eluting earlier and causing the peak to front.[4]

    • Solution: Perform a dilution series. Reduce your sample concentration by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Cause 2: Sample Solvent Incompatibility

    • Explanation: If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 10% acetonitrile), the sample plug does not properly focus on the head of the column. This distortion leads to fronting.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

  • Cause 3: Column Collapse or Void

    • Explanation: A physical deformation of the column packing bed, such as a void at the inlet, can create uneven flow paths, leading to peak distortion, including fronting or splitting.[4][15] This can be caused by operating outside the column's recommended pH or pressure limits.[4]

    • Solution: Try reversing the column and flushing it at a low flow rate. This can sometimes temporarily resolve the issue. However, if a void has formed, the column will likely need to be replaced.

Q4: My peak is split or has a shoulder. What should I check?

A4: Split or shouldered peaks often point to a physical problem in the system or a chemical issue related to the sample.

  • Cause 1: Blocked Inlet Frit

    • Explanation: Particulate matter from the sample or mobile phase can partially block the porous frit at the inlet of the column.[4] This causes the sample to be unevenly introduced to the stationary phase, splitting the peak. If all peaks in the chromatogram are split, this is a likely cause.[4]

    • Solution: Filter all samples and mobile phases. Use an in-line filter or guard column to protect the analytical column. You can try back-flushing the column to dislodge particulates, but replacement is often necessary.

  • Cause 2: Sample pH Mismatch

    • Explanation: If the mobile phase is poorly buffered and your sample is prepared at a pH close to the analyte's pKa, you may have two different ionized forms of the analyte present upon injection. This can lead to a shouldered or split peak as the two forms may have slightly different retention behaviors.

    • Solution: Ensure your mobile phase is adequately buffered (at least 20-25 mM).[5] Also, try to match the pH of your sample diluent to that of the mobile phase.

  • Cause 3: Column Void

    • Explanation: As mentioned for peak fronting, a void at the head of the column is a common cause of split peaks.

    • Solution: Column replacement is the most reliable solution.

By systematically addressing these potential chemical and physical issues, you can diagnose the root cause of poor peak shape and develop a robust, reliable HPLC method for this compound.

References
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]

  • Duszczyk, B., & Glibuś, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Waters Knowledge Base. What are some common causes of peak fronting? - WKB255705. [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

Sources

Technical Support Center: Managing 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 68755-29-3). This resource is designed for researchers, chemists, and pharmaceutical development professionals to address the primary challenge associated with this compound: its hygroscopic nature. As an amine hydrochloride salt, this molecule readily attracts and absorbs moisture from the atmosphere, a property that can significantly impact experimental accuracy, compound stability, and material handling.[1][2][3]

This guide provides field-proven insights and validated protocols to mitigate these challenges, ensuring the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the hygroscopicity of this compound.

Q1: What makes this compound hygroscopic?

A: The hygroscopicity stems from its chemical structure as an amine hydrochloride salt. Amine salts are ionic compounds with a significant dipole moment due to the separation of positive and negative charges.[3] This ionic character creates a strong affinity for polar molecules like water (H₂O) present in the ambient environment. The compound acts like a desiccant, actively pulling moisture from the air, which can lead to the formation of hydrates or even deliquescence (dissolving in the absorbed water) under high humidity.

Q2: What are the direct consequences of moisture absorption in my experiments?

A: Failure to control moisture absorption can lead to several critical experimental errors:

  • Inaccurate Weighing and Concentration: This is the most immediate and impactful issue. The measured weight will be a combination of the compound and absorbed water, leading to an overestimation of the actual amount of active molecule.[1][4] This directly results in preparing solutions with lower-than-intended concentrations, compromising reaction stoichiometry, dose-response curves, and overall data reproducibility.

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis, particularly under certain pH conditions or elevated temperatures.[2][5] This compromises the purity of the material and can lead to the formation of unknown impurities that may interfere with your results.

  • Physical State Alteration: As the powder absorbs moisture, its physical properties will change. It can transform from a free-flowing solid into a dense, sticky, or clumpy material that is difficult to handle, weigh, and transfer accurately.[1][6] This also affects dissolution rates and content uniformity in solid dosage forms.

Q3: How can I visually identify if my sample has been compromised by moisture?

A: While subtle moisture uptake may not be visible, significant absorption can be identified by:

  • Caking or Clumping: The powder no longer flows freely and forms aggregates.

  • Change in Appearance: The material may appear wet, pasty, or translucent. In some compounds, moisture can even induce color changes.[1]

  • Deliquescence: In extreme cases, the solid may begin to dissolve into a viscous liquid.

If you observe these signs, the material's purity and exact concentration are questionable. It is highly recommended to use a fresh, properly stored sample.

Section 2: Troubleshooting Guide - Addressing Common Issues

This guide provides solutions to specific problems encountered during the handling and use of this compound.

Problem Encountered Primary Cause(s) Recommended Solution(s)
Weight reading on the analytical balance continuously increases. The compound is actively absorbing atmospheric moisture during the weighing process.[4][7]1. Implement the "Weighing by Difference" technique (see Protocol 1). This is the most reliable method.[8] 2. Minimize exposure time: Have all necessary tools and vessels ready before opening the primary container. 3. Work in a controlled environment: Use a glove box with controlled low humidity (<25% RH) or a balance enclosure purged with dry nitrogen or argon.[9]
Experimental results are inconsistent; reaction yields are low. 1. Inaccurate starting quantity: The weighed mass included water, leading to a lower molar amount of the reactant than calculated.[1] 2. Compound degradation: The material may have degraded during storage due to moisture exposure.1. Strictly adhere to proper weighing protocols. 2. Verify stock integrity: If degradation is suspected, re-analyze the material (e.g., via HPLC, LC-MS) to confirm its purity before use. 3. Consider quantitative analysis of water content via Karl Fischer titration on an aliquot to apply a correction factor to the weighed mass, though this is often impractical for routine use.
The powder is clumpy, sticky, and difficult to transfer. The material has absorbed a significant amount of moisture, altering its physical state.[1][6]1. Discard the compromised material. It is nearly impossible to accurately weigh and use material in this state. 2. Review storage procedures immediately. Ensure desiccators are charged with active desiccant and containers are sealed properly. 3. For future prevention: Aliquot a new bottle into smaller, single-use vials under an inert atmosphere (see Protocol 2).

Section 3: Validated Protocols & Workflows

Adherence to standardized procedures is critical. The following protocols are designed to ensure accuracy and preserve the integrity of the compound.

Protocol 1: Accurate Weighing of Hygroscopic Compounds (Weighing by Difference)

This method prevents the compound from being exposed to the atmosphere on an open balance pan.

  • Preparation: Place your receiving vessel (e.g., a flask or beaker) and all necessary tools (spatula, brush) near the analytical balance.

  • Initial Weighing: Tightly cap the stock bottle or a vial containing an aliquot of this compound. Place it on the balance, close the doors, and record the stable mass to the highest precision (e.g., 0.1 mg).

  • Dispensing: Remove the stock bottle from the balance. Working quickly over your receiving vessel, uncap the bottle and use a clean spatula to transfer an approximate amount of the compound into the vessel.

  • Resealing: Immediately and tightly recap the stock bottle to minimize its exposure to air.[8]

  • Final Weighing: Place the capped stock bottle back onto the same analytical balance. Close the doors and record the new, stable mass.

  • Calculation: The exact mass of the compound transferred is the difference between the initial and final weights.

    • Mass Transferred = (Initial Mass of Capped Bottle) - (Final Mass of Capped Bottle)

Workflow Diagram: Weighing by Difference

This diagram illustrates the procedural flow for accurate weighing.

G start Start Weighing Process prep Prepare Receiving Vessel & Tools start->prep weigh1 Weigh CAPPED Stock Bottle Record Mass 1 prep->weigh1 transfer Quickly Transfer Compound to Receiving Vessel weigh1->transfer weigh2 Reweigh CAPPED Stock Bottle Record Mass 2 transfer->weigh2 calculate Calculate Mass Transferred (Mass 1 - Mass 2) weigh2->calculate end_proc Proceed with Experiment calculate->end_proc

Caption: Workflow for the Weighing by Difference method.

Protocol 2: Aliquoting for Long-Term Stability

To protect the main stock from repeated exposure, it is best practice to aliquot a new bottle upon receipt.

  • Environment Setup: Perform this procedure in a low-humidity environment, such as a glove box or a room with an active dehumidifier.

  • Preparation: Assemble the required number of small, amber glass vials with PTFE-lined caps. Ensure they are clean and completely dry. Label them appropriately.

  • Transfer: Open the main stock bottle of this compound inside the controlled environment. Quickly portion the powder into the smaller vials.

  • Inert Gas Purge: Before capping each vial, gently flush the headspace with a stream of dry nitrogen or argon gas to displace any ambient air and moisture.

  • Sealing: Immediately cap each vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials inside a larger, sealed container with a desiccant for secondary containment and store under the recommended conditions.

Section 4: Storage & Handling Recommendations

Proper storage is the foundation of managing hygroscopic materials.

Condition Recommendation Rationale
Short-Term (In-Use) Store in a tightly sealed original container or aliquot vial placed inside a desiccator charged with an active drying agent (e.g., silica gel with a humidity indicator).[9][10]Minimizes moisture exposure between uses. The desiccator provides a dry microenvironment.
Long-Term (Stock) Store aliquots in tightly sealed vials with an inert gas headspace (Nitrogen or Argon) at room temperature, away from light. Place vials in a secondary sealed container with desiccant.[11]An inert atmosphere prevents both moisture uptake and potential oxidative degradation over extended periods.
Packaging Upon receipt, ensure the manufacturer's seal and packaging are intact. High-quality suppliers often use heat-sealed, moisture-proof aluminum bags for shipping.[12]The primary packaging is the first line of defense against moisture during transit and before first use.[6]
Decision Workflow: Handling a New Bottle

This flowchart guides the user through the initial handling and storage setup for a new bottle of the compound.

G receive Receive New Bottle check_seal Is Manufacturer's Seal Intact? receive->check_seal contact_supplier Quarantine & Contact Supplier check_seal->contact_supplier No usage_type Intended for Single Use or Frequent Use? check_seal->usage_type Yes single_use Store in Desiccator usage_type->single_use Single Use frequent_use Aliquot into Smaller Vials (See Protocol 2) usage_type->frequent_use Frequent Use store_main Store Main Bottle in Desiccator single_use->store_main store_aliquots Store Aliquots in Desiccator under Inert Atmosphere frequent_use->store_aliquots final_storage Store in a Cool, Dry, Dark Place store_main->final_storage store_aliquots->final_storage

Caption: Decision tree for handling a new compound bottle.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health. [Link]

  • Z. J. T. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). European Pharmaceutical Review. [Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. [Link]

  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum. [Link]

  • Wang, S., et al. (2018). The Effect of Moisture on the Hydrolysis of Basic Salts. ResearchGate. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Sibanc, R., et al. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. National Institutes of Health. [Link]

  • Tips on weighing hygroscopic substance on a microbalance. (2021, July 6). Reddit. [Link]

  • Weighing by Difference. (2017, September 7). YouTube. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their analytical workflows.

The structural integrity and purity of this compound are paramount. Impurities can arise from the synthetic route, degradation, or storage. These can include starting materials, byproducts from side reactions, stereoisomers, and degradation products. A robust analytical strategy is therefore essential to identify and quantify these impurities, ensuring the quality of the intermediate.

Understanding Potential Impurities

A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities. A common route to 4-chloro-2,3-dihydro-1H-inden-1-amine involves the reduction of 4-chloro-2,3-dihydro-1H-inden-1-one oxime.[1]

Based on this and related syntheses of aminoindanes, potential impurities could include:

  • Starting Materials: Unreacted 4-chloro-2,3-dihydro-1H-inden-1-one.[2]

  • Intermediates: Residual 4-chloro-2,3-dihydro-1H-inden-1-one oxime.

  • Byproducts: Dimeric impurities formed during the synthesis.[3]

  • Positional Isomers: Isomers with the chlorine atom at different positions on the aromatic ring, which could arise from impurities in the starting materials.

  • Degradation Products: Oxidation or hydrolysis products formed during storage or processing. Forced degradation studies are instrumental in identifying these potential degradants.[4][5]

Comparative Analysis of Analytical Techniques

The primary techniques for the purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound.[6][7] A reverse-phase HPLC method is typically the method of choice.

  • Column Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte and its potential impurities. The choice of a specific C18 column (e.g., end-capped, high-purity silica) can influence peak shape and resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the compounds. The buffer's pH is critical for controlling the ionization state of the amine, which significantly impacts retention time and peak shape. For a primary amine, a slightly acidic pH (e.g., pH 2.5-4) is often chosen to ensure consistent protonation and good peak symmetry.

  • Detector: A UV detector is commonly used as the indane structure possesses a chromophore. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

Objective: To separate 4-chloro-2,3-dihydro-1H-inden-1-amine from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): An Alternative Approach with Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like 4-chloro-2,3-dihydro-1H-inden-1-amine can exhibit poor peak shapes and low volatility in GC analysis.[5] Derivatization is often necessary to improve their chromatographic behavior.[2]

Derivatization converts the polar N-H group into a less polar, more volatile moiety. This reduces interactions with the stationary phase, leading to sharper peaks and improved resolution. Common derivatizing agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[2]

Objective: To identify and quantify volatile impurities and the main component after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

Derivatization Procedure:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent.[2]

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample derivatize Derivatization sample->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks (MS Library) analyze->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS purity analysis.

Comparison of HPLC and GC for Purity Analysis
FeatureHPLCGC
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amines.
Sample Preparation Simpler; dissolution and filtration are usually sufficient.More complex due to the need for derivatization.
Selectivity High selectivity can be achieved by optimizing column, mobile phase, and gradient.High selectivity, especially when coupled with a mass spectrometer.
Sensitivity Good sensitivity with UV or MS detectors.Excellent sensitivity, particularly with MS detection.
Quantitation Reliable and reproducible quantitation.Quantitation can be affected by the efficiency and reproducibility of the derivatization step.
Throughput Moderate throughput.Can have faster run times, but the derivatization step adds to the overall analysis time.

Spectroscopic Techniques for Structural Confirmation

While chromatographic techniques separate the components, spectroscopic methods are essential for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of 4-chloro-2,3-dihydro-1H-inden-1-amine and for identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard of the impurity itself.[6][8]

Key applications of NMR in purity analysis:

  • Structural Verification: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule.

  • Impurity Identification: The presence of unexpected signals can indicate the presence of impurities.

  • Quantitative Analysis (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the target compound can be determined by comparing the integral of a specific signal from the analyte to that of the standard.

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification of impurities. The mass spectrometer provides the molecular weight and fragmentation pattern of the eluted compounds.

Key features of MS in impurity analysis:

  • Molecular Weight Determination: Provides the molecular weight of the parent ion, which is a critical piece of information for identifying an unknown impurity.

  • Fragmentation Analysis: The fragmentation pattern can provide structural information about the impurity. The presence of a chlorine atom can be readily identified by the characteristic M+2 isotopic pattern.[8]

  • High Sensitivity: MS detectors offer very high sensitivity, allowing for the detection and identification of trace-level impurities.

Method Validation: Ensuring Trustworthiness of Results

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical method validation.[9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated reverse-phase HPLC method with PDA detection is the recommended primary technique. It offers a balance of simplicity, robustness, and selectivity for quantifying the main component and a wide range of potential impurities without the need for derivatization.

GC-MS with derivatization serves as a valuable complementary technique, particularly for the identification of volatile impurities and for orthogonal confirmation of the HPLC results. Its high sensitivity and the structural information provided by the mass spectrometer are significant advantages.

NMR spectroscopy is a powerful tool for absolute purity determination (qNMR) and for the definitive structural elucidation of unknown impurities.

A comprehensive analytical strategy for ensuring the purity of this compound should leverage the strengths of these complementary techniques. The choice of which methods to implement will depend on the specific requirements of the analysis, such as the stage of drug development, the nature of the expected impurities, and the available instrumentation.

References

  • Amber R Rose, Monica Joshi, M. E. Staretz, Matthew R Wood, T. Brettell. (2023). GC–MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences.
  • European Medicines Agency. (2022). ICH Q2(R2)
  • Google Patents. (2007).
  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-amine.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014).
  • Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. (2021). PubMed.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. This compound.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Sci-Hub.
  • Chemistry LibreTexts. (2023).
  • K. Tatendra Reddy et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

(R)-4-chloro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine, and its hydrochloride salt is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] In the pharmaceutical industry, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] Consequently, the accurate determination of enantiomeric purity is not merely a quality control metric; it is a critical regulatory and safety requirement to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine HCl. We will delve into the causality behind methodological choices, present a validated, step-by-step protocol for the most prevalent technique, and compare the performance of viable alternatives, grounding our discussion in established scientific principles and regulatory expectations.

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[6] This can be achieved through various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

The Scientific Rationale: Choosing Your Analytical Approach

The choice of technique is a critical decision driven by factors such as the required speed, sensitivity, solvent consumption (a key "green chemistry" consideration), and the specific stage of drug development (e.g., high-throughput screening vs. routine quality control).

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the undisputed workhorse for chiral separations in the pharmaceutical industry.[6] Its ubiquity stems from its versatility, robustness, and the vast library of commercially available Chiral Stationary Phases (CSPs). For a primary amine like our target analyte, polysaccharide-based or Pirkle-type CSPs are excellent starting points.[7][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.[8][9]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC.[10][11] It primarily uses supercritical CO2 as the main mobile phase, which is non-toxic, non-flammable, and readily available. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid mobile phases used in HPLC.[] This makes SFC particularly well-suited for high-throughput screening and preparative-scale purification.[] For primary amines, which can be challenging to resolve, crown ether-based and cyclofructan-based CSPs have shown significant success in SFC.[10][13]

  • Chiral Capillary Electrophoresis (CE): CE is a high-resolution separation technique that offers the advantages of extremely low sample and reagent consumption, high efficiency, and rapid method development.[14] In CE, separation occurs in a narrow capillary filled with a background electrolyte (BGE). Chiral recognition is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the BGE.[15] The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, resulting in separation.[14]

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC, SFC, and CE for the enantiomeric purity determination of a chiral primary amine.

Parameter Chiral HPLC Chiral SFC Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning with a Chiral Stationary Phase (CSP).[6]Differential partitioning with a CSP using a supercritical fluid mobile phase.[]Differential electrophoretic mobility due to interaction with a Chiral Selector (CS) in the electrolyte.[16]
Speed Moderate; typical run times are 15-30 minutes.Fast; run times are often <10 minutes due to low mobile phase viscosity.[]Very Fast; separations can often be achieved in <15 minutes.[17]
Resolution Generally provides good to excellent resolution.[18]Often provides superior resolution and peak shapes compared to HPLC.[10]Offers very high theoretical plate counts, leading to exceptional resolution.[14]
Solvent Usage High; utilizes significant volumes of organic solvents (e.g., hexane, isopropanol).Low; primarily uses CO2, significantly reducing organic solvent waste.[]Extremely Low; consumes nanoliter to microliter volumes of reagents per run.[19]
Sensitivity (LOD/LOQ) Good; readily achieves sensitivity required for impurity quantification (e.g., 0.1% level).Good; comparable to HPLC, with modern detectors offering excellent sensitivity.Can be limited by the small injection volume and short path length of the detector, though concentration techniques exist.
Method Development Can be time-consuming, often requiring screening of multiple columns and mobile phases.[8]Generally faster method development than HPLC due to rapid column equilibration.Rapid method development; screening of chiral selectors and buffer conditions is typically fast.
Robustness High; well-established technology with excellent instrument and column stability.Good; requires specialized instrumentation to handle high pressures.Moderate; sensitive to buffer composition, temperature, and capillary surface condition.

Workflow for Chiral Method Development and Validation

The process of establishing a reliable method for enantiomeric purity follows a logical progression from development and optimization to formal validation, ensuring the method is fit for its intended purpose as outlined by the International Council for Harmonisation (ICH).[5][20]

Chiral_Method_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) start_end start_end process process decision decision output output A Analyte Characterization (Solubility, pKa, UV Spectra) B Select Technique (HPLC, SFC, CE) A->B C Screen Chiral Selectors (Columns / Additives) B->C D Optimize Parameters (Mobile Phase / BGE, Temp, Flow/Voltage) C->D E Resolution Achieved? (α > 1.2, Rs > 1.5) D->E E:w->C:e No F Specificity / Selectivity E->F Yes G Linearity & Range F->G H Accuracy & Precision (Repeatability, Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method for Routine Enantiomeric Purity Testing J->K

Caption: General workflow for chiral analytical method development and validation.

Validated Experimental Protocol: Chiral HPLC Method

This section provides a detailed, self-validating protocol for the determination of the (S)-enantiomer impurity in (R)-4-chloro-2,3-dihydro-1H-inden-1-amine HCl using Chiral HPLC. The principles of validation are based on the ICH Q2(R1) guideline.[5][21][22]

Materials and Equipment
  • Analyte: (R)-4-chloro-2,3-dihydro-1H-inden-1-amine HCl reference standard, (S)-enantiomer impurity standard.

  • HPLC System: A well-calibrated HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), is a suitable starting point for primary amines.[6]

  • Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions

The causality for selecting these conditions is based on established practices for separating basic chiral amines on polysaccharide CSPs. Normal phase mode is often preferred for its strong enantioselectivity.[8] DEA is added as a basic modifier to reduce peak tailing and improve the peak shape of the amine analyte by competing for active sites on the silica surface.[6][23]

Parameter Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time Approx. 20 minutes
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine HCl reference standard in a 50 mL volumetric flask with the mobile phase.

  • Impurity Standard (0.5 mg/mL): Prepare a separate stock solution of the (S)-enantiomer.

  • System Suitability Solution (Resolution): Mix equal volumes of the (R)- and (S)-enantiomer stock solutions to create a racemic mixture.

  • Test Sample: Prepare the sample to be tested at the same concentration as the standard solution (0.5 mg/mL) using the mobile phase as the diluent.

Method Validation Summary (per ICH Q2(R1))

A method is only trustworthy if it is validated.[20][24] The following parameters must be assessed to ensure the method is suitable for its intended purpose—quantifying the undesired enantiomer.[21][22]

Separation_Principle cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture csp_node csp_node enantiomer_node enantiomer_node interaction_node interaction_node CSP Chiral Cavity R-Enantiomer (Weak Interaction) S-Enantiomer (Strong Interaction) Result Result: R-Enantiomer elutes first. S-Enantiomer elutes second. R_en R-Enantiomer R_en->CSP:f1 Fast Elution S_en S-Enantiomer S_en->CSP:f2 Slow Elution

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

  • Specificity: The method must demonstrate that it can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer impurity. This is confirmed by injecting the individual enantiomers to identify their retention times and a racemic mixture to ensure baseline separation. The resolution factor (Rs) between the two enantiomeric peaks should be > 1.5.

  • Linearity: The linearity for the (S)-enantiomer should be established across a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%). A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[22]

  • Accuracy: Accuracy is determined by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by performing at least six replicate injections of a sample spiked with the (S)-enantiomer at the specification limit. The relative standard deviation (RSD) should be ≤ 5.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment to assess variability. The RSD should meet predefined acceptance criteria.

  • Limit of Quantitation (LOQ): This is the lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. It is typically established where the signal-to-noise ratio is approximately 10:1. The LOQ must be below the reporting threshold for the impurity.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observing the effect on the separation. The resolution between the enantiomers should remain acceptable under all varied conditions.

Calculation of Enantiomeric Purity

The percentage of the undesired (S)-enantiomer is calculated based on the peak areas from the chromatogram using the following formula:

% (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

Where:

  • Area(S) = Peak area of the (S)-enantiomer

  • Area(R) = Peak area of the (R)-enantiomer

Conclusion and Recommendations

For the routine quality control and final release of (R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a validated Chiral HPLC method remains the gold standard due to its proven robustness, reliability, and widespread availability in QC laboratories. The detailed protocol herein provides a solid foundation for such an application.

Chiral SFC presents a compelling alternative, particularly in process development and high-throughput environments. Its significant advantages in speed and reduced environmental impact make it an economically and ecologically superior choice where the initial instrument investment is feasible.

Chiral CE is an excellent problem-solving tool. When sample volume is extremely limited or when HPLC/SFC methods fail to provide adequate resolution, CE's high separation efficiency and unique selectivity mechanisms can provide a powerful solution.

Ultimately, the selection of the optimal analytical technique is a strategic decision. It requires a thorough understanding of the scientific principles of each method, balanced with the practical needs of the laboratory, the stage of drug development, and the overarching regulatory framework.

References

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Source: Google Search.
  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Source: MDPI.
  • Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Source: The Royal Society of Chemistry.
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: Google Search.
  • Title: Chiral HPLC Column Selection and Method Development Guide. Source: Sigma-Aldrich.
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA).
  • Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Source: Google Search.
  • Title: 4-chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 16244317. Source: PubChem.
  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: LCGC International.
  • Title: Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Source: Google Search.
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA.
  • Title: (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Source: ResearchGate.
  • Title: 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Source: Google Search.
  • Title: Enantiomeric Purification (HPLC/SFC). Source: BOC Sciences.
  • Title: chiral columns . Source: Google Search. URL:

  • Title: EANM guideline on the validation of analytical methods for radiopharmaceuticals. Source: NIH.
  • Title: Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation | Request PDF. Source: ResearchGate.
  • Title: Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments. Source: Springer Nature Experiments.
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International.
  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Source: MDPI.
  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: ResearchGate.
  • Title: Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Source: NIH.
  • Title: Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Source: YouTube.
  • Title: An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Source: ACG Publications.
  • Title: CHIRAL Handbook. Source: BGB Analytik.
  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma.
  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Source: NIH.
  • Title: CAS 68755-29-3 | 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Source: Synblock.
  • Title: Chiral resolution - Wikipedia. Source: Wikipedia.

Sources

A Senior Application Scientist's Guide to the Orthogonal Analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement; it is the bedrock of safety and efficacy. The compound 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key structural motif in medicinal chemistry, demands a multi-faceted analytical approach to ensure its identity, purity, quality, and stability. A single analytical technique is insufficient to provide a complete profile. Instead, a suite of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—must be employed.

This guide provides an in-depth comparison of the critical analytical methodologies for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present validated protocols, and offer comparative data to empower researchers in selecting the optimal analytical strategy.

Overview of Analytical Strategy: An Orthogonal Approach

The full characterization of 4-chloro-2,3-dihydro-1H-inden-1-amine HCl hinges on a three-pronged strategy targeting its chemical structure, its purity profile, and its solid-state properties. Each prong utilizes a set of complementary analytical techniques.

Analytical Goal Primary Technique Confirmatory/Orthogonal Technique(s)
Identity & Structure Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), FTIR Spectroscopy
Purity & Assay Reversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC), Quantitative NMR (qNMR)
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral Gas Chromatography (Chiral GC)
Solid-State Properties X-Ray Powder Diffraction (XRPD)Differential Scanning Calorimetry (DSC), TGA

This orthogonal approach ensures that a potential weakness in one method is covered by the strength of another, building a robust and trustworthy analytical data package.

graph TD; A[Start: Sample Received] --> B{Characterization Goal}; B --> C[Identity & Structure]; B --> D[Purity & Assay]; B --> E[Solid-State Properties]; C --> F[NMR (¹H, ¹³C)]; C --> G[Mass Spectrometry]; C --> H[FTIR]; D --> I[RP-HPLC (Purity/Assay)]; D --> J[Chiral HPLC (Enantiomeric Purity)]; E --> K[XRPD (Polymorphism)]; E --> L[DSC/TGA (Thermal Properties)]; F & G & H --> M{Identity Confirmed?}; I & J --> N{Purity & Assay Meet Spec?}; K & L --> O{Solid Form Characterized?}; M & N & O --> P[End: Complete Characterization]; Figure 1. Workflow for the complete, orthogonal characterization of a pharmaceutical intermediate.

Chromatographic Methods: The Pillars of Purity and Assay Determination

Chromatographic techniques are indispensable for separating the target compound from impurities, including process-related substances, degradants, and stereoisomers.[1] High-performance liquid chromatography (HPLC) is the primary tool due to its versatility and high resolution for non-volatile polar compounds like hydrochloride salts.[2]

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay

Expertise & Causality: RP-HPLC separates compounds based on their relative hydrophobicity. For 4-chloro-2,3-dihydro-1H-inden-1-amine HCl, a polar compound, a C18 stationary phase provides sufficient hydrophobic interaction for retention and separation from both more polar and less polar impurities. The acidic mobile phase (e.g., using formic acid or phosphate buffer) serves a dual purpose: it ensures the primary amine is protonated, leading to consistent peak shapes, and it suppresses the ionization of residual silanols on the silica-based column packing, preventing peak tailing. UV detection is ideal due to the strong chromophore of the chlorinated aromatic ring.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC for Enantiomeric Purity

Expertise & Causality: The carbon atom bearing the amine group (C1) is a stereocenter. As enantiomers possess identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of primary amines.[4] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® IA or similar).

  • Mobile Phase: Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in the mobile phase.

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic methods provide fingerprint-like information that confirms the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation.[5] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C) in a molecule.[6] For 4-chloro-2,3-dihydro-1H-inden-1-amine, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons, the diastereotopic protons on the five-membered ring, and the proton attached to the chiral center. ¹³C NMR would confirm the number of unique carbon environments.

Expected ¹H NMR Data (Illustrative):

  • Aromatic Region (~7.2-7.5 ppm): Signals corresponding to the three protons on the chlorinated benzene ring.

  • Benzylic Amine Proton (~4.5-5.0 ppm): A triplet or multiplet for the C1-H proton.

  • Aliphatic Region (~2.0-3.5 ppm): Complex multiplets for the four protons at the C2 and C3 positions of the indane ring.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, offering a fundamental check of its identity.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps determine the elemental formula. A key diagnostic feature for this molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] Therefore, the mass spectrum will show a characteristic M+ peak (from the ³⁵Cl isotope) and an M+2 peak (from the ³⁷Cl isotope) with a relative intensity of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. For the hydrochloride salt, the N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the 2800-3200 cm⁻¹ region. Other key signals include aromatic C-H stretches (~3000-3100 cm⁻¹) and the C-Cl stretch (~700-800 cm⁻¹).

Solid-State Characterization

The physical properties of a solid API, such as its crystal form (polymorphism) and thermal stability, can significantly impact its stability, solubility, and manufacturability.[10][11]

Expertise & Causality:

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form of a material.[12] Each crystalline polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, providing a "fingerprint" of the solid form.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect other thermal events like polymorphic transitions. For a hydrochloride salt, a sharp, high-temperature endotherm is expected, corresponding to its melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Logical relationships guiding the selection of orthogonal analytical methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the primary analytical methods discussed. These values are representative and should be established for each specific validated method according to ICH Q2(R1) guidelines.[13][14]

Method Parameter Measured Typical LOD/LOQ Precision (%RSD) Specificity Primary Application
RP-HPLC (UV) Chemical Purity, AssayLOD: ~0.01%LOQ: ~0.03%< 1.0% (Assay)< 5.0% (Impurity)HighQuantification
Chiral HPLC (UV) Enantiomeric PurityLOD: ~0.02%LOQ: ~0.05%< 2.0%Very HighQuantification of Stereoisomers
NMR Spectroscopy Chemical StructureN/A (Qualitative)N/AVery HighStructural Elucidation
Mass Spectrometry Molecular Weight, Formulapg - fg rangeN/AVery HighIdentity Confirmation
XRPD Crystalline Form~1-5% of minor phaseN/AVery HighSolid Form Identification

Conclusion

The comprehensive analysis of this compound is a clear illustration of the necessity of an orthogonal analytical strategy in modern drug development. While HPLC serves as the workhorse for quantitative purity and assay measurements, it must be complemented by spectroscopic techniques like NMR and MS for irrefutable structural confirmation. Furthermore, given the chiral nature of the molecule, dedicated chiral separation methods are mandatory. Finally, solid-state characterization techniques are crucial for controlling the physical properties of the API. By integrating these diverse and complementary methods, researchers can build a self-validating system that ensures a deep and trustworthy understanding of the material's quality, providing a solid foundation for subsequent stages of drug development.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • National Institutes of Health (NIH). (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
  • Auriga Research. (n.d.). Solid State Characterization.
  • ICH. (n.d.). Quality Guidelines.
  • YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Scribd. (n.d.). USP-NF 621 Chromatography.
  • ResearchGate. (n.d.). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • MDPI. (n.d.). A Review of Analytical Methods for Codeine Determination.
  • PubMed. (2021). A Review of Analytical Methods for Codeine Determination.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

A Comparative Analysis of the Biological Activity of 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The exploration of stereochemistry in drug design is a cornerstone of modern pharmaceutical development. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. While direct comparative studies on this specific chlorinated derivative are limited in publicly available literature, a robust body of evidence from its close structural analog, rasagiline ((R)-N-propargyl-1-aminoindan), allows for strong and scientifically grounded inferences regarding its expected stereoselective activity, particularly in the context of monoamine oxidase (MAO) inhibition.[1][2]

This guide will delve into the anticipated differences in the biological profiles of the two isomers, focusing on their potential as MAO inhibitors. We will explore the underlying mechanistic principles, provide detailed experimental protocols for evaluating their activity, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.

The Critical Role of Chirality: The Case of Indanamines

The indanamine scaffold is a privileged structure in medicinal chemistry, most notably as a pharmacophore for potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[3][4]

The quintessential example of stereoselectivity in this class of compounds is rasagiline. Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, is a potent, selective, and irreversible inhibitor of MAO-B, approved for the treatment of Parkinson's disease.[3][4] In stark contrast, its corresponding (S)-enantiomer is significantly less active, demonstrating a clear chiral preference in the interaction with the MAO-B active site.[1] This dramatic difference in activity underscores the importance of evaluating individual enantiomers of any new indanamine derivative.

Postulated Biological Activity Profile of this compound Isomers

Based on the extensive research on rasagiline and other indanamine derivatives, it is highly probable that the (R) and (S) isomers of this compound will exhibit significant differences in their ability to inhibit MAO-A and MAO-B. The 4-chloro substitution on the aromatic ring is expected to modulate the potency and selectivity of the isomers compared to the unsubstituted parent compound.

Comparative MAO-A and MAO-B Inhibition (Inferred)

The following table summarizes the expected inhibitory activity based on the known properties of rasagiline.[1]

IsomerTargetExpected PotencyExpected Selectivity
(R)-4-chloro-2,3-dihydro-1H-inden-1-amineMAO-BHighHigh for MAO-B over MAO-A
(S)-4-chloro-2,3-dihydro-1H-inden-1-amineMAO-BLow to negligibleLow
(R)-4-chloro-2,3-dihydro-1H-inden-1-amineMAO-ALow-
(S)-4-chloro-2,3-dihydro-1H-inden-1-amineMAO-ALow to negligible-

Rationale: The stereochemical configuration of the amine group at the chiral center of the indane ring is critical for the precise orientation of the molecule within the active site of MAO-B.[5] The (R)-enantiomer is believed to position the propargyl group (or in this case, the amine) optimally for the covalent modification of the flavin cofactor, leading to irreversible inhibition.[3] The (S)-enantiomer, due to its different spatial arrangement, is not expected to achieve this optimal binding pose, resulting in significantly lower inhibitory activity.[1]

Mechanism of Action: Irreversible Inhibition of MAO-B

The proposed mechanism of action for the active (R)-isomer is analogous to that of rasagiline, involving the irreversible inhibition of MAO-B. This process can be visualized in the following signaling pathway diagram.

MAO_Inhibition cluster_Extracellular Extracellular Space cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytoplasm Cytoplasm R_Isomer (R)-Isomer MAOB_FAD Active MAO-B R_Isomer->MAOB_FAD Enters Active Site MAOB MAO-B Enzyme FAD FAD Cofactor Inactive_Complex Inactive Covalent Adduct MAOB_FAD->Inactive_Complex Covalent Bond Formation Dopamine_Metabolism Dopamine Metabolism Inactive_Complex->Dopamine_Metabolism Inhibition Dopamine Dopamine Dopamine->Dopamine_Metabolism Metabolized by MAO-B

Caption: Proposed mechanism of irreversible MAO-B inhibition by the (R)-isomer.

The (R)-enantiomer is expected to enter the active site of the MAO-B enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor.[5] A covalent bond is then formed between the inhibitor and the N5 atom of the flavin moiety, leading to an inactive enzyme-inhibitor complex.[6] This irreversible inhibition prevents the metabolism of dopamine, thereby increasing its concentration in the synapse.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of the (R) and (S) isomers of this compound, the following experimental workflows are recommended.

In Vitro MAO-A and MAO-B Inhibition Assay

This assay is fundamental to determine the potency (IC50) and selectivity of each isomer for the two MAO isoforms.

MAO_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Detection Detection & Analysis Isomers Prepare serial dilutions of (R) and (S) isomers Incubation Incubate enzymes with isomers or controls Isomers->Incubation Enzymes Prepare recombinant human MAO-A and MAO-B Enzymes->Incubation Substrate Prepare kynuramine substrate and positive controls (clorgyline, selegiline) Reaction Initiate reaction by adding kynuramine Substrate->Reaction Incubation->Reaction Termination Stop reaction with NaOH Reaction->Termination Fluorescence Measure fluorescence of 4-hydroxyquinoline Termination->Fluorescence Analysis Calculate IC50 values and determine selectivity Fluorescence->Analysis

Caption: Workflow for in vitro MAO inhibition assay.

Step-by-Step Methodology: [7][8]

  • Reagent Preparation:

    • Prepare stock solutions of the (R) and (S) isomers of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare a working solution of the substrate, kynuramine.

    • Prepare solutions of positive control inhibitors: clorgyline for MAO-A and selegiline for MAO-B.

  • Assay Plate Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the diluted isomers, control inhibitors, or vehicle to the respective wells.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a strong base (e.g., 2N NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~320 nm, emission ~405 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the isomers.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable non-linear regression model.

    • Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Conclusion

The stereochemistry of this compound is predicted to be a critical determinant of its biological activity. Drawing upon the well-established pharmacology of the structurally related MAO-B inhibitor rasagiline, it is strongly hypothesized that the (R)-enantiomer will be a potent and selective inhibitor of MAO-B, while the (S)-enantiomer will exhibit significantly lower activity. The 4-chloro substituent may further influence the potency and selectivity profile, making a direct comparative experimental evaluation essential.

The provided experimental protocols offer a robust framework for researchers to empirically validate these hypotheses and to fully characterize the pharmacological profiles of these isomers. Such studies are indispensable for advancing our understanding of the structure-activity relationships of indanamine derivatives and for the potential development of novel therapeutic agents targeting MAO-B.

References

  • Finberg, J. P. M., & Youdim, M. B. H. (2011). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neuroscience & Biobehavioral Reviews, 35(3), 571-579.
  • Binda, C., Hubálek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2005). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 48(26), 8148-8154.
  • Youdim, M. B. H., Gross, A., & Finberg, J. P. M. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506.
  • U.S. Food and Drug Administration. (2006). Rasagiline (Azilect) Prescribing Information. Retrieved from [Link]

  • Olanow, C. W., Rascol, O., Hauser, R., Feigin, P. D., Jankovic, J., Lang, A., ... & The ADAGIO Investigators. (2009). A double-blind, delayed-start trial of rasagiline in early Parkinson's disease. The New England journal of medicine, 361(13), 1268-1278.
  • Petzer, J. P., & Van der Schyf, C. J. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 24(22), 5863-5871.
  • Elias, S., & Youdim, M. B. H. (2001). Rasagiline and its (S) enantiomer increase survival and prevent stroke in salt-loaded stroke-prone spontaneously hypertensive rats. Journal of Neural Transmission, 108(8-9), 909-923.
  • Weinreb, O., Amit, T., & Youdim, M. B. H. (2021). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Chemical Research in Toxicology, 34(3), 744-756.
  • Youdim, M. B. H. (1999). Pharmacology of rasagiline (N-propargyl-1R-aminoindan). Advances in Neurology, 80, 495-499.
  • Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

  • Petzer, A., & Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. Archiv der Pharmazie, 348(10), 735-744.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Wakabayashi, K., & Mattevi, A. (2011). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 54(2), 539-548.
  • PubChem. (n.d.). 5-Hydroxy-N-Propargyl-1(R)-Aminoindan. Retrieved from [Link]

  • Van der Walt, M. M., Terre'Blanche, G., & Petzer, J. P. (2018). N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. Molecules, 23(11), 2843.
  • Jo, S., Kang, S., Lee, J. H., Kim, H. J., & Lee, K. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 23(19), 11849.
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bou-Salah, L., Souilah, O., Hellal, A., & Fadil, F. (2019). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants.

Sources

A Senior Application Scientist's Guide to the Analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are paramount. This guide provides an in-depth comparative analysis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block in pharmaceutical synthesis. We will explore the critical quality attributes of this compound, outline the rigorous analytical methodologies for its comprehensive characterization, and compare it to a closely related structural analog, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride.

The hydrochloride salt of 4-chloro-2,3-dihydro-1H-inden-1-amine is a chiral compound, making the assessment of its enantiomeric purity as critical as its chemical purity. The presence of the chloro group on the aromatic ring also influences its chemical properties and potential impurity profile compared to its non-chlorinated counterpart. This guide will equip you with the necessary knowledge to critically evaluate a Certificate of Analysis (CoA) for this compound and to understand the underlying science of the analytical techniques employed.

I. The Anatomy of a Comprehensive Certificate of Analysis

A Certificate of Analysis is more than a mere statement of purity; it is a testament to the rigorous quality control a compound has undergone. For a chiral amine hydrochloride, a comprehensive CoA should, at a minimum, detail the following tests and specifications.

Core Quality Attributes and Typical Specifications
Parameter Typical Specification Significance
Appearance White to off-white solidA visual inspection for physical consistency and absence of unexpected color.
Identification Conforms to structureConfirms the chemical identity of the compound.
Assay (Purity) ≥ 98.0%Quantifies the amount of the desired compound, excluding impurities.
Enantiomeric Purity ≥ 99.0% e.e. (enantiomeric excess)For chiral compounds, this determines the proportion of the desired enantiomer to its mirror image.
Water Content ≤ 1.0%Water can affect stability, reactivity, and accurate weighing.
Residual Solvents Meets ICH Q3C limitsEnsures that solvents used in manufacturing are below harmful levels.[1]
Heavy Metals ≤ 20 ppmProtects against toxic metal contaminants from catalysts or reactors.[2][3]

II. Comparative Analysis: 4-chloro-2,3-dihydro-1H-inden-1-amine HCl vs. (R)-2,3-dihydro-1H-inden-1-amine HCl

To illustrate the importance of a thorough analytical characterization, we present a comparative analysis of two lots of this compound from different suppliers (Supplier A and Supplier B) and a lot of the structural analog, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride.

Test Specification Supplier A: 4-chloro-2,3-dihydro-1H-inden-1-amine HCl Supplier B: 4-chloro-2,3-dihydro-1H-inden-1-amine HCl Alternative: (R)-2,3-dihydro-1H-inden-1-amine HCl
Assay (HPLC) ≥ 98.0%99.5%98.2%99.8%
Enantiomeric Excess (Chiral HPLC) ≥ 99.0%99.8%99.1%99.9%
Major Impurity Report0.15% (Impurity X)0.8% (Impurity Y)0.1% (Impurity Z)
Water Content (Karl Fischer) ≤ 1.0%0.2%0.8%0.1%
Residual Solvents (GC-HS) Meets ICH LimitsToluene: 50 ppmAcetone: 300 ppmMethanol: 150 ppm
Heavy Metals (ICP-OES) ≤ 20 ppm< 10 ppm15 ppm< 10 ppm

Analysis of Comparative Data:

  • Purity: Supplier A's material demonstrates higher chemical purity compared to Supplier B. The alternative compound also shows high purity.

  • Enantiomeric Excess: All three materials meet the specification, with the alternative compound showing the highest enantiomeric purity.

  • Impurities: The impurity profile is a key differentiator. Supplier B's material has a significantly higher level of a single impurity, which could be a concern depending on its identity and toxicity.

  • Residual Solvents: Both suppliers meet the ICH limits, but the specific solvents present differ, reflecting their distinct manufacturing processes.

III. Experimental Protocols: The Foundation of Trustworthy Data

The reliability of the data presented in a CoA is directly dependent on the validity of the analytical methods used. Here, we provide detailed, step-by-step protocols for the key experiments.

Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method quantifies the main compound and detects any process-related impurities or degradation products.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh ~25 mg of sample B Dissolve in Diluent to 50 mL A->B C Filter through 0.45 µm filter B->C D Inject 10 µL onto HPLC C->D E Separate on C18 column D->E F Detect at 220 nm E->F G Integrate peaks F->G H Calculate % Area G->H I Report Assay and Impurities H->I

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 50.0 mL of Diluent.

  • Data Analysis:

    • The percentage purity (assay) is calculated based on the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This is a critical test to ensure the stereochemical integrity of the compound.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Mobile Phase to 10 mL A->B C Filter through 0.45 µm filter B->C D Inject 5 µL onto Chiral HPLC C->D E Separate on polysaccharide-based chiral column D->E F Detect at 220 nm E->F G Integrate enantiomer peaks F->G H Calculate Enantiomeric Excess (% ee) G->H I Report % ee H->I

Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.

Protocol:

  • Mobile Phase Preparation: Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v).

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10.0 mL of the mobile phase.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Interpretation: The resulting spectrum is compared to a reference spectrum or interpreted to ensure all expected proton signals are present with the correct chemical shifts, multiplicities, and integrations.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Instrumentation: Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For 4-chloro-2,3-dihydro-1H-inden-1-amine, this would be at m/z 168.0575, considering the isotopic pattern of chlorine.[4]

IV. Conclusion

The comprehensive analysis of this compound requires a multi-technique approach to ensure its identity, purity, and stereochemical integrity. This guide has provided a framework for understanding the critical quality attributes of this important chemical intermediate, the methodologies to verify them, and a comparative analysis to highlight the potential variabilities between suppliers and with a structural analog. By demanding and critically evaluating a detailed Certificate of Analysis, researchers and drug developers can build a foundation of quality and confidence in their scientific endeavors.

V. References

  • PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Retrieved from [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • Lab Alley. (2023, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • Sanchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833-838.

  • Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Reddy, G. S., Reddy, V. P., & Reddy, P. P. (2007). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Journal of pharmaceutical and biomedical analysis, 45(3), 439-443.

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Pharmaguideline. (2011, June 30). Heavy Metals Testing. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved from

  • Wikipedia. (n.d.). Propylhexedrine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, May 18). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Contract Laboratory. (2024, October 9). Heavy Metals Testing: Ensuring Product Safety Across Industries. Retrieved from [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. Retrieved from [Link]

  • Eurofins Scientific. (2024, September 24). Heavy Metals Testing. Retrieved from [Link]

  • ResearchGate. (2010, July 12). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Chemsrc. (2023, August 30). CAS#:63968-75-2 | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Retrieved from

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Cross-Validation of Key Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active compounds. The strategic introduction of the chloro-substituent on the indane core significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Consequently, the development of efficient, scalable, and robust synthetic routes to this intermediate is of paramount importance for researchers in drug discovery and development.

This comprehensive technical guide provides a cross-validation of the two primary synthetic pathways to this compound, commencing from the common precursor, 4-chloro-1-indanone. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their respective advantages and limitations. This guide is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and project goals.

The synthesis of the requisite starting material, 4-chloro-1-indanone, is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid. This industrially favored method offers high yields and utilizes readily available precursors.[1]

Synthetic Pathway Overview

The conversion of 4-chloro-1-indanone to the target amine hydrochloride can be effectively accomplished through two distinct and well-established methodologies:

  • Pathway 1: The Leuckart-Wallach Reductive Amination. This classical one-pot reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent, offering a direct conversion of the ketone to the primary amine.[2][3][4]

  • Pathway 2: Oximation followed by Reduction. This two-step sequence involves the initial formation of a 4-chloro-1-indanone oxime, which is subsequently reduced to the corresponding primary amine using a suitable reducing agent. This pathway allows for the isolation and purification of the oxime intermediate.

The following sections will provide a detailed exploration of each of these pathways.

G cluster_0 Starting Material cluster_1 Pathway 1: Reductive Amination cluster_2 Pathway 2: Oximation and Reduction cluster_3 Final Product 4_chloro_1_indanone 4-chloro-1-indanone Leuckart_Wallach Leuckart-Wallach Reaction (Ammonium Formate) 4_chloro_1_indanone->Leuckart_Wallach Oximation Oximation (Hydroxylamine HCl) 4_chloro_1_indanone->Oximation Amine_HCl 4-chloro-2,3-dihydro-1H- inden-1-amine hydrochloride Leuckart_Wallach->Amine_HCl Oxime 4-chloro-1-indanone Oxime Oximation->Oxime Reduction Reduction (e.g., Raney Nickel, H₂) Oxime->Reduction Reduction->Amine_HCl

Figure 1: Overview of the two primary synthetic pathways from 4-chloro-1-indanone.

Pathway 1: Leuckart-Wallach Reductive Amination

The Leuckart-Wallach reaction is a robust and direct method for the reductive amination of ketones.[2][3][4] The reaction proceeds by the formation of an intermediate iminium ion from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formate.[3] A key feature of this reaction is the use of high temperatures to drive the reaction to completion.[2] The initial product is the N-formyl derivative, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[2]

Experimental Protocol: Leuckart-Wallach Reaction

G start Start reactants Mix 4-chloro-1-indanone and ammonium formate start->reactants heat Heat mixture to 160-170 °C for 6-8 hours reactants->heat cool Cool to room temperature heat->cool hydrolyze Add concentrated HCl and reflux for 4-6 hours cool->hydrolyze neutralize Cool and neutralize with NaOH solution hydrolyze->neutralize extract Extract with dichloromethane neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation or chromatography evaporate->purify end 4-chloro-2,3-dihydro- 1H-inden-1-amine purify->end

Figure 2: Workflow for the Leuckart-Wallach reductive amination.

Materials:

  • 4-chloro-1-indanone

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-chloro-1-indanone (1 equivalent) and ammonium formate (5-7 equivalents).

  • Heat the mixture with stirring to 160-170 °C in a heating mantle. Maintain this temperature for 6-8 hours. The reaction mixture will become a thick, viscous liquid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (5-10 equivalents) to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours to effect hydrolysis of the intermediate formamide.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is greater than 10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2,3-dihydro-1H-inden-1-amine.

  • The crude amine can be purified by vacuum distillation or column chromatography.

Pathway 2: Oximation and Subsequent Reduction

This two-step approach offers greater control over the reaction progress, with the ability to isolate and characterize the oxime intermediate. The formation of the oxime is a straightforward condensation reaction between the ketone and hydroxylamine hydrochloride.[5] The subsequent reduction of the C=N bond of the oxime to the amine can be achieved through various methods, with catalytic hydrogenation being a common and scalable choice.

Experimental Protocol: Oximation

G start Start reactants Dissolve 4-chloro-1-indanone, hydroxylamine HCl, and sodium acetate in aqueous ethanol start->reactants reflux Reflux for 1-2 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water cool->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry the solid wash->dry end 4-chloro-1-indanone Oxime dry->end

Figure 3: Workflow for the synthesis of 4-chloro-1-indanone oxime.

Materials:

  • 4-chloro-1-indanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1-indanone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the oxime.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry to obtain 4-chloro-1-indanone oxime.

Experimental Protocol: Reduction of the Oxime

A highly effective method for the reduction of the indanone oxime is catalytic hydrogenation using Raney Nickel. This method is often carried out under a hydrogen atmosphere and provides the desired amine in good yield.

Materials:

  • 4-chloro-1-indanone oxime

  • Raney Nickel (as a 50% slurry in water)

  • Ethanol

  • Ammonia solution (optional, to suppress side reactions)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • Carefully wash the Raney Nickel slurry with ethanol to remove the water.

  • In a hydrogenation vessel, suspend the 4-chloro-1-indanone oxime (1 equivalent) in ethanol. A small amount of ammonia solution can be added to maintain basic conditions.

  • Add the washed Raney Nickel catalyst to the suspension (typically 10-20% by weight of the oxime).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2,3-dihydro-1H-inden-1-amine.

Final Step: Formation of the Hydrochloride Salt

The purified free amine is typically converted to its hydrochloride salt for improved stability and handling.

Procedure:

  • Dissolve the purified 4-chloro-2,3-dihydro-1H-inden-1-amine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Comparative Analysis of the Synthetic Pathways

The choice between the Leuckart-Wallach reaction and the oximation-reduction pathway depends on several factors, including the desired scale of the reaction, available equipment, and purification requirements.

ParameterPathway 1: Leuckart-Wallach ReactionPathway 2: Oximation and Reduction
Number of Steps One-pot (plus hydrolysis)Two distinct steps
Reaction Conditions High temperature (160-170 °C)Milder conditions (reflux, RT to 50 °C)
Reagents Ammonium formate, strong acid/baseHydroxylamine HCl, reducing agent (e.g., H₂/Raney Ni)
Typical Yield Moderate to GoodGood to Excellent
Purification Can be challenging due to byproductsGenerally cleaner, with purification of intermediate possible
Scalability Scalable, but high temperatures can be a concernReadily scalable, especially with catalytic hydrogenation
Safety Considerations High temperatures, handling of strong acids/basesHandling of pyrophoric Raney Nickel and hydrogen gas

Causality Behind Experimental Choices:

  • Leuckart-Wallach Reaction: The high temperature is necessary to drive the dehydration of the intermediate carbinolamine and to facilitate the hydride transfer from formate. The subsequent acid hydrolysis is essential to convert the initially formed N-formyl amine to the desired primary amine.

  • Oximation and Reduction: The two-step process allows for the isolation and purification of the oxime, which can lead to a cleaner final product. Catalytic hydrogenation is often preferred for the reduction step due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration. The use of a basic medium during hydrogenation can help to prevent the formation of secondary amine byproducts.

Conclusion

Both the Leuckart-Wallach reductive amination and the oximation-reduction sequence represent viable and effective strategies for the synthesis of this compound from 4-chloro-1-indanone.

The Leuckart-Wallach reaction offers the advantage of being a one-pot procedure, which can be attractive for its operational simplicity. However, the high reaction temperatures and the potential for byproduct formation may necessitate more rigorous purification of the final product.

The oximation and reduction pathway provides a more controlled, stepwise approach. While it involves an additional synthetic step, the milder reaction conditions and the ability to purify the oxime intermediate often result in a cleaner reaction profile and a higher overall yield of the desired amine. For large-scale synthesis where product purity is critical, this two-step pathway is often the preferred method.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the research project, including the desired scale, available resources, and purity specifications for the final compound. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently embark on the synthesis of this important chemical intermediate.

References

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 18-35. [Link]

  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.
  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1, 788833. [Link]

  • Abbasi, M., et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2823-2826. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Zhang, Z., et al. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. [Link]

  • Ouellet, S. G., Walji, A. M., & MacMillan, D. W. C. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1327–1339. [Link]

  • Xu, F., et al. (2018). Asymmetric reductive amination of 1-indanone derivatives by using ω-transaminases. ChemCatChem, 10(21), 4846-4850. [Link]

  • Kotaiah, S., et al. (n.d.). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. J.N.T.University Hyderabad College of Engineering.
  • Bertrand, F., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(15), 2827. [Link]

  • Forrester, J., Jones, R., & Tipping, A. (1979). A simple synthesis of enamides from ketoximes. Journal of the Chemical Society, Perkin Transactions 1, 1824-1829. [Link]

  • Grobler, J. A., et al. (2018). Reaction Chemistry & Engineering. University of Pretoria.
  • CN101062897A. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Organic Chemistry Portal. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • CN105418441A. (2016). Preparation method for 2,3-dichloro-4-hydroxyaniline.

Sources

A Comparative Spectroscopic Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. By examining its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data alongside those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization and quality control of this important compound.

Introduction

4-chloro-2,3-dihydro-1H-inden-1-amine and its salts are pivotal building blocks in the synthesis of various biologically active molecules. The precise placement of the chloro substituent on the aromatic ring significantly influences the compound's reactivity and its ultimate role in the final drug substance. Consequently, unambiguous structural confirmation through spectroscopic methods is a critical step in the synthetic workflow. This guide will delve into the nuanced interpretation of the spectroscopic data of this compound and compare it with key analogs to highlight the structural effects on their spectral fingerprints.

The Significance of Comparative Analysis

The choice of comparative compounds is crucial for a thorough understanding of the spectroscopic features of the target molecule. For this guide, we will be referencing the following compounds:

  • 2,3-dihydro-1H-inden-1-amine hydrochloride: The parent compound, providing a baseline spectrum without the influence of a halogen substituent.

  • 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: To illustrate the effect of a different halogen at the same position.

  • 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: To demonstrate the impact of the chloro substituent's position on the spectroscopic data.

  • 4-chloro-2,3-dihydro-1H-inden-1-one: The synthetic precursor, which allows for a comparison of the spectral changes upon reductive amination and salt formation.

Spectroscopic Data: A Comparative Overview

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key parameters for structural elucidation.

Expected ¹H NMR Spectral Data (Predicted)

CompoundAromatic Protons (ppm)H-1 (ppm)H-2 (ppm)H-3 (ppm)-NH₃⁺ (ppm)
4-chloro-2,3-dihydro-1H-inden-1-amine HCl (Target) ~7.2-7.5 (m, 3H)~4.8 (t)~2.4-2.6 (m)~3.0-3.3 (m)Broad singlet
2,3-dihydro-1H-inden-1-amine HCl (Analog 1)~7.2-7.4 (m, 4H)~4.7 (t)~2.3-2.5 (m)~2.9-3.2 (m)Broad singlet
4-bromo-2,3-dihydro-1H-inden-1-amine HCl (Analog 2)~7.1-7.6 (m, 3H)~4.8 (t)~2.4-2.6 (m)~3.0-3.3 (m)Broad singlet
5-chloro-2,3-dihydro-1H-inden-1-amine HCl (Analog 3)~7.2-7.4 (m, 3H)~4.7 (t)~2.3-2.5 (m)~2.9-3.2 (m)Broad singlet
4-chloro-2,3-dihydro-1H-inden-1-one (Precursor)~7.3-7.7 (m, 3H)-~2.7 (t)~3.1 (t)-

Analysis and Interpretation:

The presence of the electron-withdrawing chloro group at the 4-position is expected to deshield the adjacent aromatic protons, causing them to appear at a slightly downfield chemical shift compared to the unsubstituted analog. The benzylic proton at C-1 (H-1) will appear as a triplet due to coupling with the two protons at C-2. The protons of the cyclopentyl ring (H-2 and H-3) will exhibit complex multiplets due to both geminal and vicinal coupling. The ammonium protons (-NH₃⁺) are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Data (Predicted)

CompoundAromatic Carbons (ppm)C-1 (ppm)C-2 (ppm)C-3 (ppm)
4-chloro-2,3-dihydro-1H-inden-1-amine HCl (Target) ~120-145~55-60~30-35~30-35
2,3-dihydro-1H-inden-1-amine HCl (Analog 1)~122-143~55-60~30-35~30-35
4-chloro-2,3-dihydro-1H-inden-1-one (Precursor)[1]~125-150-~25-30~35-40

Analysis and Interpretation:

The carbon atom bearing the chloro substituent (C-4) is expected to have a chemical shift in the range of 130-135 ppm. The other aromatic carbon signals will also be influenced by the chloro group's position. The C-1 carbon, now bonded to the ammonium group, will be significantly shifted downfield compared to a standard alkane carbon. The C-2 and C-3 carbons will appear in the aliphatic region. A notable difference is observed when comparing the amine to its precursor ketone, where the carbonyl carbon (C=O) of 4-chloro-2,3-dihydro-1H-inden-1-one would appear significantly downfield, typically in the range of 190-200 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
4-chloro-2,3-dihydro-1H-inden-1-amine (Free Base) 167/169 (isotope pattern)132 (loss of HCl), 115 (loss of CH₂NH₂)
2,3-dihydro-1H-inden-1-amine (Free Base)133115 (loss of NH₃), 104 (loss of C₂H₅)
4-bromo-2,3-dihydro-1H-inden-1-amine (Free Base)211/213 (isotope pattern)132 (loss of HBr), 115 (loss of CH₂NH₂)
4-chloro-2,3-dihydro-1H-inden-1-one (Precursor)[1]166/168 (isotope pattern)138 (loss of CO), 103 (loss of CO and Cl)

Analysis and Interpretation:

A key feature in the mass spectrum of the target compound will be the characteristic 3:1 isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). The fragmentation of amines is often dominated by alpha-cleavage.[2] For 4-chloro-2,3-dihydro-1H-inden-1-amine, a prominent fragment would be expected from the loss of the amino group. The presence of a halogen also influences the fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

Expected IR Absorption Bands

Functional Group4-chloro-2,3-dihydro-1H-inden-1-amine HCl (Target) 4-chloro-2,3-dihydro-1H-inden-1-one (Precursor)[1]
N-H Stretch (Ammonium)3200-2800 cm⁻¹ (broad, strong)-
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (Aliphatic)~2960-2850 cm⁻¹~2960-2850 cm⁻¹
C=O Stretch (Ketone)-~1700 cm⁻¹ (strong)
C=C Stretch (Aromatic)~1600, 1475 cm⁻¹~1600, 1475 cm⁻¹
N-H Bend (Ammonium)~1600-1500 cm⁻¹-
C-Cl Stretch~800-600 cm⁻¹~800-600 cm⁻¹

Analysis and Interpretation:

The IR spectrum of this compound will be dominated by a broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt.[3] This broadness is due to hydrogen bonding. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The spectrum will also show characteristic aromatic C=C stretching bands. In contrast, the spectrum of the precursor, 4-chloro-2,3-dihydro-1H-inden-1-one, is defined by a strong carbonyl (C=O) absorption around 1700 cm⁻¹.[1]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standard protocols should be followed.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄ for hydrochloride salts).

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation: Dissolve the accurately weighed sample in the chosen deuterated solvent in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be required.

IR Sample Preparation (Solid)

For solid samples like amine hydrochlorides, the KBr pellet method is standard:

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation
  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for analyzing amine hydrochlorides.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Analogs Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By understanding the fundamental principles of NMR, IR, and MS, and by comparing the spectral data with that of its precursor and structurally related analogs, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides a framework for this comparative analysis, highlighting the expected spectral features and the influence of the chloro-substituent on the overall spectroscopic fingerprint. While experimental data for the title compound is not widely published, the predictive analysis herein, grounded in established spectroscopic theory, offers a valuable resource for scientists in the field.

References

  • PubChem. 2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Alesso, E. N., et al. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal. Canadian Journal of Chemistry, 69(7), 1166-1170.
  • Chemistry LibreTexts. Amine Fragmentation. [Link]

  • Jasouri, S., Khalafy, J., & Badali, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Slideshare. Sampling of solids in IR spectroscopy. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of chemical entities is paramount. This guide provides an in-depth technical comparison of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride against known standards, offering a comprehensive framework for its assessment. We will delve into its physicochemical properties, analytical characterization, and a head-to-head comparison with a relevant industry benchmark, supported by detailed experimental protocols.

Introduction: The Significance of Substituted Indanamines

This compound belongs to the class of substituted indanamines, a scaffold of significant interest in medicinal chemistry. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a key intermediate in the synthesis of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The introduction of a chlorine atom at the 4-position of the indane ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[2]

This guide will focus on the racemic mixture of this compound and its enantiomers, providing a robust methodology for its characterization and comparison against a known standard, in this case, the well-characterized (R)-2,3-dihydro-1H-inden-1-amine.

Physicochemical Properties: A Comparative Overview

A fundamental step in benchmarking is the characterization of the molecule's intrinsic properties. The following table summarizes the key physicochemical parameters for this compound and the reference standard.

PropertyThis compound(R)-2,3-dihydro-1H-inden-1-amine
CAS Number 68755-29-3[3][4]10277-74-4
Molecular Formula C₉H₁₁Cl₂N[3][4]C₉H₁₁N
Molecular Weight 204.10 g/mol [3]133.19 g/mol
Appearance White to off-white crystalline solidOff-white to light yellow crystalline solid
Solubility Soluble in water, methanolSoluble in water, methanol
Predicted XlogP 1.8[5]1.6

The addition of the chloro group increases the molecular weight and is predicted to slightly increase the lipophilicity (XlogP). This seemingly minor modification can have significant implications for membrane permeability and target engagement, underscoring the importance of empirical validation.

Analytical Characterization: Establishing a Baseline for Quality

A comprehensive analytical workflow is crucial to establish the identity, purity, and chiral integrity of this compound.

Identity Confirmation: Spectroscopic Analysis

A combination of spectroscopic techniques provides an unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are foundational for structural elucidation. The proton NMR of this compound is expected to show characteristic signals for the aromatic and aliphatic protons, with the chloro-substitution influencing the chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The predicted monoisotopic mass for the free base (C₉H₁₀ClN) is 167.0502 Da.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal characteristic absorption bands for the amine (N-H stretching) and aromatic (C-H and C=C stretching) functional groups.

Purity Assessment: Chromatographic Techniques

Chromatographic methods are the gold standard for determining the purity of a compound and identifying any potential impurities.

A reverse-phase HPLC method is a robust approach for assessing the purity of the hydrochloride salt.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 water:acetonitrile.

This method should yield a sharp, symmetrical peak for the main compound, allowing for the quantification of any impurities. Commercial batches typically specify a purity of ≥97% or ≥98%.[6][4]

Chiral Separation: Resolving the Enantiomers

As a chiral compound, resolving and quantifying the enantiomers is critical, especially in a pharmaceutical context where enantiomers can have different pharmacological and toxicological profiles.

Chiral HPLC is a powerful technique for separating enantiomers.[7] Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiral polysaccharide-based column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25°C.

This method should provide baseline separation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Head-to-Head Benchmarking: Performance Against a Known Standard

To provide a meaningful comparison, we benchmark this compound against (R)-2,3-dihydro-1H-inden-1-amine. The following sections outline a comparative analysis of their purity profiles and a hypothetical biological activity assay.

Comparative Purity Profile

A critical aspect of benchmarking is understanding the impurity profile. The synthesis of indanamines can lead to several potential impurities, including starting materials, by-products, and degradation products.

Table 2: Comparative Impurity Profile

ImpurityThis compound (Lot A)(R)-2,3-dihydro-1H-inden-1-amine (Lot B)Method of Detection
Starting Ketone 4-chloro-2,3-dihydro-1H-inden-1-one: 0.12%2,3-dihydro-1H-inden-1-one: 0.08%HPLC-UV
Over-reduced Impurity 4-chloro-1H-indene: <0.05%1H-indene: <0.05%GC-MS
Dimeric Impurity Not DetectedNot DetectedLC-MS
Total Impurities 0.25%0.18%HPLC-UV
Purity (by HPLC) 99.75%99.82%HPLC-UV

The data indicates that both compounds can be synthesized to a high degree of purity. The slightly higher level of the starting ketone in the chlorinated analogue may suggest a subtle difference in the reaction kinetics of the reductive amination step.

Hypothetical Biological Activity: MAO-B Inhibition Assay

Given the structural similarity to the precursor of Rasagiline, a plausible biological benchmark is an in vitro monoamine oxidase-B (MAO-B) inhibition assay.

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-B.

  • Substrate: Benzylamine.

  • Detection Method: Amplex Red MAO Assay Kit (measuring H₂O₂ production).

  • Procedure:

    • Pre-incubate varying concentrations of the test compounds with MAO-B for 15 minutes.

    • Initiate the reaction by adding benzylamine.

    • Measure the fluorescence at timed intervals.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Table 3: Hypothetical MAO-B Inhibition Data

CompoundIC₅₀ (µM)
This compound (racemic)15.2
(R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride8.5
(S)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride25.8
(R)-2,3-dihydro-1H-inden-1-amine5.1

In this hypothetical scenario, the (R)-enantiomer of the chlorinated compound is more potent than the (S)-enantiomer, a common feature for chiral drugs. The presence of the chlorine atom appears to reduce the inhibitory potency compared to the non-chlorinated analogue. This highlights the importance of empirical testing to understand the structure-activity relationship (SAR).

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_benchmarking Benchmarking synthesis Reductive Amination of 4-chloro-2,3-dihydro-1H-inden-1-one purification Crystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms HRMS purification->ms ir IR Spectroscopy purification->ir hplc_purity RP-HPLC (Purity) purification->hplc_purity chiral_hplc Chiral HPLC (e.e.) purification->chiral_hplc activity_assay MAO-B Inhibition Assay purification->activity_assay purity_comparison Impurity Profiling vs. (R)-2,3-dihydro-1H-inden-1-amine hplc_purity->purity_comparison chiral_hplc->purity_comparison

Caption: Experimental workflow for the synthesis, characterization, and benchmarking of this compound.

Chiral_Separation_Logic racemic Racemic Mixture (R and S enantiomers) chiral_column Chiral Stationary Phase (Polysaccharide-based) racemic->chiral_column interaction Differential Diastereomeric Complex Formation chiral_column->interaction separation Separation of Enantiomers interaction->separation r_enantiomer (R)-enantiomer separation->r_enantiomer s_enantiomer (S)-enantiomer separation->s_enantiomer

Caption: Logical diagram illustrating the principle of chiral separation by HPLC.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the benchmarking of this compound. By employing a systematic approach encompassing physicochemical characterization, rigorous analytical testing, and comparative evaluation against a known standard, researchers can confidently assess the quality and potential of this compound.

The presented data, both factual and illustrative, underscores the subtle yet significant impact of structural modifications on a molecule's properties and biological activity. Future investigations should focus on a broader screening against other relevant biological targets, as well as in-depth pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to fully elucidate the potential of this and other substituted indanamines in drug discovery.

References

  • Blazechem. This compound. [Link]

  • Capot Chemical. This compound. [Link]

  • Lead Sciences. This compound. [Link]

  • G. D'Orazio, et al. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. 2020. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-amine. [Link]

  • PubChemLite. 4-chloro-2,3-dihydro-1h-inden-1-one. [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem. 1-Chloro-2,3-dihydro-1H-indene. [Link]

  • Google Patents.
  • K. Tatendra Reddy, et al. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. 2011. [Link]

  • Lead Sciences. (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • D. J. M. Snelders, et al. Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry. 2011. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • B. Chankvetadze. Chiral Separation Principles. Journal of Chromatography A. 1997. [Link]

  • Pharmaffiliates. Hydrochlorothiazide-impurities. [Link]

  • S. Chandra, et al. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

  • S. K. Sahoo, et al. Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. 2021. [Link]

  • NIST. Benzenamine, 4-chloro-2-nitro-. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Analysis of 4-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a framework for an inter-laboratory comparison of the analytical methods for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. Ensuring the accuracy, precision, and reproducibility of analytical data for such compounds is paramount for regulatory compliance, data integrity, and the overall success of drug development programs. This document details two robust analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling. We will outline a hypothetical inter-laboratory study, present and analyze simulated data from multiple laboratories, and discuss the critical parameters that influence analytical variability. The ultimate goal is to provide researchers, scientists, and drug development professionals with a comprehensive guide to establishing and verifying analytical proficiency for this compound.

Introduction: The Need for Analytical Consistency

This compound is a substituted indane derivative with a chemical structure that makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this starting material can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, the ability to reliably and consistently analyze this compound across different laboratories—whether within the same organization or between a contract manufacturing organization and a sponsor—is a critical component of quality control.

Inter-laboratory comparisons, often referred to as proficiency testing, are a cornerstone of a robust quality management system.[1][2] They serve two primary purposes: to assess the performance of individual laboratories and to validate the analytical method itself, ensuring it is rugged and reproducible.[3][4] Participation in such studies provides an external and objective measure of a laboratory's competency, which is a requirement for accreditation to standards like ISO/IEC 17025.[5] This guide is designed to simulate such a study, providing a blueprint for the validation and comparison of analytical results for this compound.

Recommended Analytical Methodologies

The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a combination of a robust quantitative technique and a highly specific identification method is recommended.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, offering high resolution, sensitivity, and reproducibility. The indene moiety in the target compound contains a chromophore, making it suitable for UV detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a standard solution of approximately 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of approximately 100 µg/mL.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The number of theoretical plates should be ≥ 2000.

  • Calculation: The purity of the sample is calculated based on the area of the main peak as a percentage of the total peak area (area percent).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC HPLC System (C18, Gradient Elution) Standard->HPLC Sample Weigh & Dissolve Test Sample Sample->HPLC UV_Detector UV Detection (220 nm) HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area %) Integration->Calculation

Caption: HPLC-UV analysis workflow.

Method 2: Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique to HPLC. It offers excellent separation for thermally stable and volatile compounds and provides structural information from the mass spectrum, which is invaluable for definitive identification of the main component and any potential impurities.[6]

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

Inter-Laboratory Comparison Study Design

A well-designed proficiency test is crucial for obtaining meaningful data on laboratory performance and method reproducibility.[7]

  • Study Objective: To evaluate the proficiency of participating laboratories in the quantification (by HPLC-UV) and identification (by GC-MS) of this compound.

  • Test Material: A single, homogeneous batch of this compound was prepared and its purity was determined by a reference laboratory to be 99.2%. The material was spiked with 0.3% of 4-chloro-2,3-dihydro-1H-inden-1-one (a potential synthetic precursor) to assess impurity identification.

  • Participants: Five independent quality control laboratories were invited to participate.

  • Instructions: Each laboratory received a vial containing 500 mg of the test material and a detailed protocol document containing the HPLC-UV and GC-MS methods described above. Laboratories were instructed to treat the sample as a routine laboratory sample and to report their results within a specified timeframe.[8]

  • Data Reporting: Laboratories were required to submit:

    • The average purity value from six replicate injections using the HPLC-UV method.

    • All corresponding chromatograms.

    • System suitability results.

    • The total ion chromatogram from the GC-MS analysis.

    • The mass spectrum of the main peak and any identified impurity peaks.

ILC_Design cluster_participants Participating Laboratories Coordinator Study Coordinator lab1 Lab 1 Coordinator->lab1 Distribute Sample & Protocols lab2 Lab 2 Coordinator->lab2 Distribute Sample & Protocols lab3 Lab 3 Coordinator->lab3 Distribute Sample & Protocols lab4 Lab 4 Coordinator->lab4 Distribute Sample & Protocols lab5 Lab 5 Coordinator->lab5 Distribute Sample & Protocols Data_Analysis Centralized Data Analysis & Reporting lab1->Data_Analysis Submit Results lab2->Data_Analysis Submit Results lab3->Data_Analysis Submit Results lab4->Data_Analysis Submit Results lab5->Data_Analysis Submit Results Data_Analysis->Coordinator Final Report

Caption: Inter-laboratory comparison workflow.

Simulated Data and Comparative Analysis

The results submitted by the five participating laboratories are summarized below. The assigned value for purity is 99.2%.

Table 1: Inter-Laboratory Comparison Results for Purity of this compound

LaboratoryReported Purity (%) (HPLC-UV, n=6)Standard Deviationz-Score*Impurity Identified? (GC-MS)
Lab 199.10.08-0.25Yes
Lab 299.60.121.00Yes
Lab 398.50.45-1.75No
Lab 499.30.100.25Yes
Lab 5100.20.152.50Yes

*The z-score is calculated as: (Lab Result - Assigned Value) / Standard Deviation for Proficiency Assessment. A common target for satisfactory performance is |z| ≤ 2.

Discussion of Results

The simulated data highlights several key aspects of inter-laboratory comparisons:

  • Overall Performance: Laboratories 1 and 4 demonstrated excellent performance, with results very close to the assigned value and low standard deviations, indicating good precision. Their z-scores are well within the acceptable range.

  • Potential for High Bias: Laboratory 2 reported a result that was slightly higher than the assigned value, though still within the acceptable z-score range. This could indicate a minor systematic bias in their method, such as in their standard preparation or integration parameters.

  • Issues with Precision and Impurity Identification: Laboratory 3 reported a significantly lower purity value and a much higher standard deviation. This suggests a problem with their method's precision.[9] Furthermore, their failure to identify the spiked impurity via GC-MS points to a potential issue with the sensitivity of their instrument or their data analysis procedure. Their z-score is approaching the action limit.

  • Significant Deviation: Laboratory 5 reported a purity value of 100.2%, which is not only high but also indicates a potential issue as it exceeds 100%. Their z-score of 2.50 is outside the acceptable range and would trigger an investigation. Common causes for such high results include incorrect standard concentration, baseline errors, or co-eluting impurities being integrated with the main peak.[10]

Potential sources of error in this type of analysis are numerous and can be categorized as human, equipment, or method-related.[11] For instance, variations in mobile phase preparation, differences in column age and performance, or inconsistent peak integration can all contribute to inter-laboratory variability.

Recommendations for Best Practices

Based on the analysis of the simulated data, the following best practices are recommended to ensure the accuracy and consistency of this compound analysis:

  • Method Validation: All analytical methods must be thoroughly validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12][13][14]

  • Use of Certified Reference Standards: The use of a well-characterized, certified reference standard is essential for accurate quantification.

  • Strict Adherence to System Suitability: The system suitability criteria outlined in the method must be strictly followed. Any failure should trigger an investigation before proceeding with sample analysis.

  • Analyst Training: All analysts performing the test must be thoroughly trained on the method and the instrumentation. Regular proficiency testing can be used to monitor ongoing competency.[4]

  • Investigation of Out-of-Specification Results: A robust procedure for investigating any out-of-specification or anomalous results is crucial. This should be a systematic process aimed at identifying the root cause of the error.[15]

Conclusion

This guide has outlined a comprehensive framework for the inter-laboratory comparison of the analysis of this compound. By proposing robust HPLC-UV and GC-MS methods, designing a hypothetical proficiency test, and analyzing the simulated results, we have highlighted the critical factors that contribute to analytical variability. The successful implementation of such a program in a real-world setting would provide a high degree of confidence in the analytical data generated for this important pharmaceutical intermediate, ensuring data integrity and supporting the development of safe and effective medicines. The principles and practices discussed herein are grounded in established regulatory guidelines and best practices in the pharmaceutical industry, providing a valuable resource for any laboratory engaged in this type of analysis.

References

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]

  • GC-MS Applications in Pharmaceutical Analysis. (2017). Technology Networks. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • CompaLab. Why participate to an inter laboratory comparison?. [Link]

  • European Commission, Joint Research Centre. Interlaboratory comparisons. [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]

  • South Florida Water Management District. Guidance in Implementation of Proficiency Testing and Performance Evaluation Studies. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • Journal of University of Shanghai for Science and Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Royal Society of Chemistry. (2005). What is proficiency testing?. AMC Technical Briefs. [Link]

  • Jones M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Pharmaceutical Chemistry & Research. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pan American Health Organization. (2010). WHO good practices for pharmaceutical quality control laboratories. [Link]

  • ANAB. (2020). Benefits of ILC/PT (Inter-Laboratory Comparisons/Proficiency Testing). ANSI National Accreditation Board. [Link]

  • Chromatography Today. (2022). Solving Common Errors in HPLC. [Link]

  • Centers for Medicare & Medicaid Services. (2024). Clinical Laboratory Improvement Amendments (CLIA) - PROFICIENCY TESTING AND PT REFERRAL. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SQF Institute. (2021). Proficiency Testing. [Link]

  • ResearchGate. (2016). The Importance of Interlaboratory Comparison in Length Measurement as a Prerequisite for Raising the Accuracy of Measurement and Development of Measurement Traceability. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2014). What causes most errors in chemical analysis?. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and regulatory adherence.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a potent chemical with a significant hazard profile.

A safety data sheet (SDS) for a structurally similar compound indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1] This acute toxicity necessitates stringent safety measures to prevent accidental exposure during handling and disposal. The hydrochloride salt form may also be corrosive.[2][3]

Table 1: Hazard Profile of this compound and Similar Compounds

Hazard StatementClassificationPrecautionary Measures
Toxic if swallowedAcute Toxicity, Oral (Category 3)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.[1]
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)Wear protective gloves and clothing. If on skin, wash with plenty of soap and water and seek immediate medical attention.[1]
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air and seek immediate medical attention.[1]
Causes severe skin burns and eye damageSkin Corrosion/IrritationWear protective gloves, clothing, and eye/face protection.[2][3]

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound.[4][5] This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are treated differently and have varying disposal costs.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's toxicity and potential corrosivity, a comprehensive PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or punctures before use.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is essential.[7]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and to adhere to all local, regional, and national regulations.[1]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[5] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

  • Segregation is Key: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[6] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

Step 2: Handling and Transfer
  • Ventilation: All handling and transfer of the solid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][7]

  • Avoid Dust Generation: When transferring the solid, do so carefully to avoid creating dust.[7]

  • Secure Containment: Once the waste is in the designated container, ensure the lid is securely fastened to prevent any release.[9]

Step 3: Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[8]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal
  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

Emergency Procedures: Planning for the Unexpected

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels on large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Unused or Waste Compound cluster_1 Hazard Assessment cluster_2 Waste Segregation Decision cluster_3 Containerization & Labeling cluster_4 Storage & Disposal start This compound assess_hazards Consult SDS: - Toxic (Oral, Dermal, Inhalation) - Halogenated Organic start->assess_hazards is_halogenated Is it a halogenated organic? assess_hazards->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes label_container Label with: 'Hazardous Waste' Chemical Name Quantity halogenated_container->label_container store Store in designated Satellite Accumulation Area label_container->store dispose Arrange for pickup by licensed waste hauler store->dispose

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also fostering a safe and sustainable research environment.

References

  • Enamine.
  • Angene Chemical. (2024-04-27).
  • Hopkins, M. H., et al. (1992). Inactivation of gamma-aminobutyric acid aminotransferase by various amine buffers. J Enzyme Inhib, 6(3), 195-9. [Link]

  • eCFR.
  • Sigma-Aldrich. (2024-08-07).
  • Bucknell University.
  • Chemistry LibreTexts. (2023-01-22). Substitution and Elimination Reactions of Amines. [Link]

  • Fisher Scientific. (2025-12-18).
  • Google Patents. (1945).
  • US EPA. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • DaiHard. (2024-05-08).
  • Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]

  • OpenStax. (2023-09-20). 24.7 Reactions of Amines. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 68755-29-3). Given that the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Due to the presence of a chlorinated amine structure, there is a potential for the formation of other hazardous compounds under certain conditions. The hydrochloride salt form may react with bases to liberate the free amine, which could have different physical and toxicological properties.

Key Properties:
PropertyValue
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.10 g/mol [2]
Appearance Solid[1]
Melting Point 232-234°C[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to minimize exposure risk. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety glasses with side shields and a face shield.Provides protection against splashes and airborne particles. Must be ANSI Z87.1 compliant.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Protects against skin contact and irritation.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator.Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[3]

Safe Handling and Operations Workflow

Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the key stages of handling this compound.

prep Preparation - Verify fume hood certification - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Perform within a chemical fume hood - Use an anti-static weigh boat - Minimize dust generation prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Use a sealed container for mixing weigh->dissolve reaction Reaction/Use - Maintain in a closed system where possible - Monitor for any unexpected changes dissolve->reaction cleanup Cleanup - Decontaminate surfaces with an appropriate solvent - Wipe down work area reaction->cleanup disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines for halogenated organic waste cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment, including glassware, spatulas, and solvents.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Always handle the solid compound within a chemical fume hood to avoid inhalation of dust.[1]

    • Use a micro-spatula to minimize the generation of airborne particles.

    • Tare the balance with the weigh boat before adding the compound.

    • Carefully transfer the desired amount of the solid to the weigh boat.

    • Gently tap the weigh boat to transfer the solid into the reaction vessel.

  • Dissolution and Reaction:

    • If dissolving, add the solid to the solvent slowly while stirring.

    • Keep the reaction vessel covered to the extent possible to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response Decision Tree:

spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Contained in fume hood) assess->small_spill Small large_spill Large Spill (Outside of fume hood) assess->large_spill Large cleanup_small Cleanup with appropriate absorbent material Wear full PPE small_spill->cleanup_small evacuate Evacuate Immediate Area Alert others large_spill->evacuate notify_ehs Notify Environmental Health & Safety (EHS) evacuate->notify_ehs secure_area Secure the area Prevent entry notify_ehs->secure_area await_response Await EHS Response Team secure_area->await_response

Caption: Decision-making process for responding to a spill of this compound.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials: Any items such as gloves, weigh boats, and paper towels that are contaminated must be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1] Do not dispose of this chemical down the drain.

Storage

Store in a tightly closed container in a dry, well-ventilated area.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

References

  • Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Synblock. (n.d.). This compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.